molecular formula C9H10N4 B1384819 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine CAS No. 287494-25-1

1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Cat. No.: B1384819
CAS No.: 287494-25-1
M. Wt: 174.2 g/mol
InChI Key: DOWIFHUJXYFHIH-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-pyridin-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-13-9(10)5-8(12-13)7-3-2-4-11-6-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWIFHUJXYFHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650890
Record name 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287494-25-1
Record name 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted pyrazole core linked to a pyridine ring, serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. The 5-amino group and the nitrogen atoms within the pyrazole and pyridine rings provide multiple points for chemical modification, making it a valuable building block for creating libraries of compounds for high-throughput screening. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and mechanistic insights.

Core Synthesis Strategy: A Retrosynthetic Approach

To logically devise a synthesis, we can first deconstruct the target molecule through retrosynthesis. The most logical disconnection point for the 1,3,5-substituted pyrazole ring is the bond formation between the hydrazine and a 1,3-dicarbonyl equivalent. This approach is a cornerstone of 5-aminopyrazole synthesis.[1][2]

The retrosynthetic analysis reveals two key starting materials: methylhydrazine and a β-ketonitrile, specifically 3-oxo-3-(pyridin-3-yl)propanenitrile . This two-component condensation strategy represents the most efficient and widely adopted method for constructing the desired pyrazole core.

G Target This compound Disconnect C-N and C=N bond formation (Pyrazole Ring Synthesis) Target->Disconnect Retrosynthesis Precursors Key Precursors Disconnect->Precursors Ketonitrile 3-Oxo-3-(pyridin-3-yl)propanenitrile Precursors->Ketonitrile Hydrazine Methylhydrazine Precursors->Hydrazine

Sources

1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and synthetic applications of this compound (CAS No: 287494-25-1). This compound is a heterocyclic amine of significant interest, incorporating both a pyrazole and a pyridine moiety. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] The 5-amino group on the pyrazole ring serves as a versatile nucleophilic handle, enabling a variety of chemical transformations for the synthesis of more complex, fused heterocyclic systems and novel molecular entities.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the handling, characterization, and synthetic utility of this valuable building block.

Compound Identification and Physicochemical Properties

This compound is a solid organic compound whose structure is defined by a central pyrazole ring substituted with a methyl group at the N1 position, a pyridin-3-yl group at the C3 position, and an amine group at the C5 position.

Chemical Structure

structure cluster_pyrazole Pyrazole Ring cluster_substituents Substituents N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->N1 Me CH₃ Me->N1 at N1 Py Pyridin-3-yl Py->C3 at C3 Amine NH₂ Amine->C5 at C5

Caption: Molecular structure of this compound.

Physicochemical Data

The fundamental properties of the compound are summarized below for quick reference.

PropertyValueSource
CAS Number 287494-25-1[6]
Molecular Formula C₉H₁₀N₄[6]
Molecular Weight 174.20 g/mol [6]
Appearance Solid
InChI Key DOWIFHUJXYFHIH-UHFFFAOYSA-N[6]
SMILES String NC1=CC(C2=CC=CN=C2)=NN1C
MDL Number MFCD08059968

Spectroscopic Profile and Structural Elucidation

While specific spectral data for this exact compound is not publicly available, its profile can be reliably predicted based on its constituent functional groups and data from closely related analogues.[1][5][7] Structural elucidation would rely on a combination of NMR and IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals corresponding to each unique proton environment. The N-methyl protons would appear as a sharp singlet, likely in the range of 3.5-4.0 ppm. The single proton on the pyrazole ring (H4) would also be a singlet, characteristically shifted upfield due to the high electron density at this position.[2] The protons of the pyridin-3-yl group would appear in the aromatic region (typically 7.0-8.5 ppm) with characteristic splitting patterns (dd, dt, etc.). The amine (NH₂) protons would likely present as a broad singlet.

  • ¹³C NMR: The carbon spectrum would confirm the presence of nine unique carbon atoms. The N-methyl carbon would be found in the aliphatic region (~35 ppm). The pyrazole and pyridine ring carbons would resonate in the aromatic/heteroaromatic region. Notably, the C4 carbon of the pyrazole ring is expected to be significantly shielded (appearing at a lower ppm value) due to the π-excessive nature of the ring system.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

  • N-H Stretching: A moderate to sharp band (or a doublet) in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

  • C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group would be just below 3000 cm⁻¹.

  • C=N and C=C Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations within the pyrazole and pyridine rings.

  • N-H Bending: A band in the 1580-1650 cm⁻¹ region.

Core Reactivity and Synthetic Utility

The synthetic value of this compound stems primarily from the nucleophilic character of the 5-amino group. This group readily participates in reactions with electrophiles, making the compound an excellent precursor for a wide array of derivatives and fused heterocyclic systems.[4] 5-aminopyrazoles are considered highly reactive 1,3-bis(nucleophiles), a property that underpins their extensive use in constructing complex molecules.[4]

Condensation with Carbonyl Compounds

A foundational reaction for 5-aminopyrazoles is their condensation with aldehydes and ketones to form N-pyrazolyl imines (Schiff bases).[2][5] These imines are not merely stable products but also serve as reactive intermediates for subsequent transformations, such as reduction to secondary amines or participation in cycloaddition reactions.[2][7]

Causality: The reaction is driven by the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon. The subsequent dehydration is often facilitated by a drying agent or azeotropic removal of water, shifting the equilibrium towards the imine product.

This protocol is adapted from a reported ambient-temperature synthesis of a structurally similar compound.[5]

  • Reagent Preparation: In a round-bottom flask, combine this compound (1.0 mmol), an appropriate aldehyde (e.g., 2-pyridinecarboxaldehyde, 1.0 mmol), and anhydrous magnesium sulfate (4.0 mmol) in methanol (5.0 mL).

  • Reaction: Stir the mixture at ambient temperature for 24 hours.

  • Monitoring: Track the reaction progress by thin-layer chromatography (TLC) until the starting amine is fully consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude imine product. Further purification can be achieved via column chromatography or recrystallization if necessary.

workflow1 start Combine Reactants: - 5-Aminopyrazole (1 eq) - Aldehyde (1 eq) - Anhydrous MgSO₄ (4 eq) - Methanol stir Stir at Ambient Temperature for 24h start->stir monitor Monitor by TLC stir->monitor monitor->stir Reaction Incomplete filter Filter to Remove MgSO₄ monitor->filter Reaction Complete evaporate Evaporate Solvent Under Vacuum filter->evaporate product Isolate N-Pyrazolyl Imine Product evaporate->product

Caption: Workflow for a typical condensation reaction to form an N-pyrazolyl imine.

N-Sulfonylation Reactions

The amino group can also be functionalized via sulfonylation, typically by reacting with a sulfonyl chloride in the presence of a base. This reaction yields pyrazole-sulfonamide hybrids, a class of compounds frequently investigated for potent biological activities, including anticancer properties.[1]

Causality: The base (e.g., triethylamine) deprotonates the amine (or the initially formed sulfonamide), increasing its nucleophilicity and facilitating the displacement of the chloride from the sulfonyl chloride electrophile.

This protocol is based on a reported method for the synthesis of a similar pyrazole-based benzenesulfonamide.[1]

  • Reagent Preparation: To a solution of this compound (0.50 mmol) in acetonitrile (2.0 mL), add triethylamine (1.2 mmol).

  • Addition of Electrophile: Add 4-methylbenzenesulfonyl chloride (1.0 mmol) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12 hours.

  • Workup: After the reaction period, evaporate the solvent under reduced pressure. Add distilled water (5.0 mL) to the residue.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 5.0 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. The resulting crude product can be purified by flash column chromatography.

workflow2 start Combine in Acetonitrile: - 5-Aminopyrazole (1 eq) - Triethylamine (2.4 eq) add Add Sulfonyl Chloride (2 eq) start->add stir Stir at Room Temperature for 12h add->stir evaporate Evaporate Solvent stir->evaporate extract Aqueous Workup & Ethyl Acetate Extraction evaporate->extract product Isolate Sulfonamide Product via Chromatography extract->product

Caption: Workflow for the N-sulfonylation of a 5-aminopyrazole.

Role in Drug Discovery and Material Science

The pyrazole nucleus is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and structural rigidity make it an ideal scaffold for interacting with biological targets.[1][4] The combination with a pyridine ring in the target molecule further expands its potential for forming specific interactions within enzyme active sites or receptors.

Derivatives of pyrazole exhibit a remarkable range of pharmacological activities, including:

  • Anti-inflammatory and Analgesic Effects [3]

  • Antimicrobial and Antifungal Activity [3][8]

  • Anticancer Properties [1]

  • Antitubercular Activity [3]

Recent studies highlight the potential of 1-methyl-1H-pyrazol-5-amine derivatives containing disulfide moieties as potent antimicrobial agents, demonstrating the continued relevance of this scaffold in developing new therapeutic agents.[8]

Safety, Handling, and Storage

Proper handling of this compound is critical due to its potential toxicity.

Hazard Identification
Hazard ClassGHS CodeSignal WordStatementSource
Acute Toxicity, OralGHS06DangerH301: Toxic if swallowed
Skin Corrosion/IrritationGHS07WarningCauses skin irritation[9][10]
Serious Eye Damage/IrritationGHS07WarningCauses serious eye irritation[9][10]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[9] Work in a well-ventilated area or a chemical fume hood.[9][11]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[10] Wash hands and any exposed skin thoroughly after handling.[9]

  • Ingestion: If swallowed, immediately call a POISON CENTER or doctor.

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[9][10] The compound should be stored locked up.[9]

Conclusion

This compound is a synthetically versatile building block with significant potential for applications in drug discovery and materials science. Its well-defined reactivity, centered on the nucleophilic 5-amino group, provides reliable pathways for the synthesis of diverse derivatives and complex heterocyclic systems. A thorough understanding of its chemical properties, spectroscopic signatures, and safety protocols is essential for any researcher aiming to leverage this potent scaffold in their synthetic endeavors.

References

  • This compound - PubChem. (URL: [Link])

  • Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Cheméo. (URL: [Link])

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (URL: [Link])

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (URL: [Link])

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - MDPI. (URL: [Link])

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl) - ProQuest. (URL: [Link])

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (URL: [Link])

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - NIST WebBook. (URL: [Link])

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. (URL: [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed. (URL: [Link])

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (URL: [Link])

  • 1H-Pyrazol-5-amine, 1-(1-methyl-4-piperidinyl)-3-(4-pyridinyl)- - ChemBK. (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (URL: [Link])

  • CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (URL: )
  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - NIST WebBook. (URL: [Link])

Sources

An In-Depth Technical Guide to 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine (CAS: 287494-25-1): Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is not extensively published, its structural motifs—a substituted aminopyrazole core linked to a pyridine ring—position it as a valuable scaffold for the development of novel therapeutics. This document details a plausible and robust synthetic pathway, methods for its characterization, and explores its potential as a kinase inhibitor, anti-inflammatory, and antimicrobial agent based on the well-established pharmacology of the pyrazole class. Detailed experimental protocols are provided to empower researchers in the synthesis and evaluation of this and similar compounds.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a "privileged scaffold" in the design of a multitude of clinically successful drugs.[1] From the anti-inflammatory celecoxib to a host of kinase inhibitors used in oncology, the pyrazole core is a testament to the power of heterocyclic chemistry in creating potent and selective therapeutic agents.[1]

This compound (CAS: 287494-25-1) emerges from this rich chemical landscape as a compound with considerable, albeit largely untapped, potential. Its structure combines the proven pyrazole core with a pyridine moiety, a common feature in kinase inhibitors that often interacts with the hinge region of the enzyme's ATP-binding pocket. This guide aims to serve as a foundational resource for researchers, providing the necessary technical details to synthesize, characterize, and investigate the therapeutic promise of this intriguing molecule.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a research setting.

PropertyValueSource
CAS Number 287494-25-1[2]
Molecular Formula C₉H₁₀N₄[2]
Molecular Weight 174.20 g/mol [2]
Appearance Solid (predicted)
SMILES CN1N=C(C=C1N)C2=CC=CN=C2
InChI Key DOWIFHUJXYFHIH-UHFFFAOYSA-N

Safety Information:

According to its classification, this compound is acutely toxic if swallowed (Acute Toxicity, Oral, Category 3). Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, beginning with the formation of the key intermediate, 3-oxo-3-(pyridin-3-yl)propanenitrile, followed by cyclization with methylhydrazine.

Synthetic_Pathway cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Cyclization A Methyl nicotinate C 3-Oxo-3-(pyridin-3-yl)propanenitrile A->C A->C  NaH, Toluene, Reflux   B Acetonitrile B->C B->C E This compound C->E C->E  Ethanol, Reflux   D Methylhydrazine D->E D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Oxo-3-(pyridin-3-yl)propanenitrile

This procedure is adapted from a known method for the synthesis of similar β-ketonitriles.[4]

  • To a stirred solution of methyl nicotinate (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (2.0 eq, 60% dispersion in mineral oil).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add anhydrous acetonitrile (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 48-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully quench with ice-cold water.

  • Adjust the pH of the aqueous layer to ~5-6 with glacial acetic acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-oxo-3-(pyridin-3-yl)propanenitrile by column chromatography on silica gel.

Step 2: Synthesis of this compound

This cyclization is the key step in forming the pyrazole ring.

  • Dissolve the purified 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq) in ethanol.

  • Add methylhydrazine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Expected ¹H NMR signals would include distinct peaks for the methyl group, the pyrazole and pyridine ring protons, and the amine protons.[5][6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis should show characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching within the aromatic rings, and C-H stretching.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule and its elemental composition.[5][7]

Potential Biological Activity and Mechanism of Action

While direct biological data for this compound is lacking, its structure strongly suggests potential activity in several therapeutic areas. The following sections outline these possibilities based on extensive research into the pyrazole scaffold.

Kinase Inhibition

The pyrazole core is a well-established pharmacophore in the design of protein kinase inhibitors.[8][9] Many approved kinase inhibitors, such as Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor), feature a pyrazole ring. The pyridine moiety in the target molecule is also of high interest, as it can form crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases.

Kinase_Inhibition cluster_0 Hypothetical Kinase Binding Kinase Kinase ATP-Binding Site Hinge Region Gatekeeper Residue Inhibitor This compound Pyridine Moiety Pyrazole Core Inhibitor:pyr->Kinase:hinge H-Bonding

Caption: Hypothetical binding mode in a kinase active site.

Potential Targets: Given its structure, this compound could be screened against a panel of kinases, particularly those implicated in cancer and inflammatory diseases, such as:

  • Janus Kinases (JAKs)

  • Tyrosine Kinases (e.g., FLT3, VEGFR)

  • Mitogen-activated protein kinases (MAPKs)

Anti-inflammatory Activity

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib (a selective COX-2 inhibitor) being a prime example. The anti-inflammatory effects of pyrazoles are often mediated through the inhibition of key inflammatory pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[3][10]

Antimicrobial Activity

The pyrazole scaffold has also been explored for the development of novel antimicrobial agents.[11][12] Compounds containing this core have shown activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Prospective Experimental Workflows

To elucidate the biological activity of this compound, a systematic screening approach is recommended.

In Vitro Kinase Inhibition Assay Protocol

This is a general protocol for assessing the inhibitory activity of a compound against a specific kinase.[9]

  • Reagents and Materials: Kinase enzyme, appropriate substrate, ATP, kinase buffer, test compound, and a luminescence-based kinase assay kit.

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for the recommended time. f. Stop the reaction and add the detection reagent. g. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Anti-inflammatory Activity Assay Protocol (In Vitro)

This protocol assesses the ability of the compound to reduce nitric oxide production in LPS-stimulated macrophages.[13]

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. d. Incubate for 24 hours. e. Collect the cell culture supernatant.

  • Nitric Oxide Measurement: a. Add Griess reagent to the supernatant. b. Measure the absorbance at 540 nm. c. Determine the concentration of nitrite as an indicator of NO production.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing Protocol

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.[14]

  • Microorganisms: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Procedure (Broth Microdilution): a. Prepare serial dilutions of the test compound in a 96-well plate containing appropriate growth media. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates under appropriate conditions.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Screening_Workflow A Synthesis & Characterization of this compound B Primary Screening A->B C Kinase Inhibition Assays B->C D Anti-inflammatory Assays B->D E Antimicrobial Assays B->E F Hit Identification & Lead Optimization C->F D->F E->F

Caption: A streamlined workflow for biological evaluation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. Based on the robust chemistry and pharmacology of the pyrazole class, this compound is a prime candidate for investigation as a kinase inhibitor, anti-inflammatory, or antimicrobial agent. The synthetic route and experimental protocols detailed in this guide provide a solid foundation for researchers to undertake such investigations. Future work should focus on the synthesis and purification of this compound, followed by a comprehensive biological screening to uncover its therapeutic potential. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize its potency and selectivity for any identified biological targets, paving the way for the development of novel and effective therapeutics.

References

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  • Oriental Journal of Chemistry. (n.d.).
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  • ChemicalBook. (n.d.). 3-OXO-3-(3-PYRIDINYL)PROPANENITRILE.
  • PubMed. (n.d.). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity.
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  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Sigma-Aldrich. (n.d.). 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine.
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  • BLDpharm. (n.d.). 287494-25-1|this compound.
  • ResearchGate. (2025). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • ProQuest. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl) - ProQuest.
  • RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ACS Publications. (n.d.). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity.
  • ResearchGate. (n.d.). Schematic synthesis of 3-oxo-3-(ferrocenyl)propanenitrile.
  • Google Patents. (n.d.).
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  • PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
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  • PMC - NIH. (n.d.). 3-Oxo-3-(piperidin-1-yl)propanenitrile.
  • MDPI. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents.
  • SciSpace. (n.d.). Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine.
  • MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)
  • 2a biotech. (n.d.). Products.
  • ResearchGate. (2025). (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • PMC - NIH. (n.d.). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents.
  • ResearchGate. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
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Spectroscopic Characterization of 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic features of the molecule. The guide emphasizes the synergy between predictive analysis based on analogous structures and standardized experimental protocols, offering a robust framework for the characterization of this and similar chemical entities.

Molecular Structure and Importance

This compound, with the molecular formula C₉H₁₀N₄ and a molecular weight of 174.20 g/mol , is a compound of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous FDA-approved drugs[1]. The fusion of a pyrazole and a pyridine ring suggests potential applications in developing novel therapeutic agents. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring structural integrity and purity.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine and pyrazole rings, the methyl group, and the amine group.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine H-2'~8.8 - 9.0Doublet of doublets (dd)1H
Pyridine H-6'~8.5 - 8.7Doublet of doublets (dd)1H
Pyridine H-4'~8.0 - 8.2Doublet of triplets (dt)1H
Pyridine H-5'~7.4 - 7.6Doublet of doublets (dd)1H
Pyrazole H-4~5.8 - 6.0Singlet (s)1H
Amine NH₂~5.0 - 5.5Broad singlet (br s)2H
Methyl CH₃~3.6 - 3.8Singlet (s)3H

Note: Predicted chemical shifts are based on the analysis of structurally similar pyrazole and pyridine derivatives and may vary based on solvent and experimental conditions.

Interpretation and Rationale

The downfield chemical shifts of the pyridine protons are attributed to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The proton at the 2'-position is expected to be the most deshielded due to its proximity to the nitrogen and its ortho position relative to the pyrazole substituent. The pyrazole proton at the 4-position is anticipated to appear as a singlet in the upfield region of the aromatic spectrum, a characteristic feature of such systems[2][3]. The N-methyl group will present as a sharp singlet, while the amine protons will likely be a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Standard ¹H NMR Acquisition Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Employ a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

    • Integrate all signals.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazole C-5~155 - 158
Pyrazole C-3~148 - 151
Pyridine C-2'~147 - 150
Pyridine C-6'~145 - 148
Pyridine C-4'~135 - 138
Pyridine C-3'~128 - 131
Pyridine C-5'~123 - 126
Pyrazole C-4~90 - 95
Methyl CH₃~35 - 38

Note: These predictions are derived from established data for substituted pyrazoles and pyridines and serve as a guideline for spectral interpretation[1][4][5].

Interpretation and Rationale

The quaternary carbons of the pyrazole ring (C-3 and C-5) are expected at the downfield end of the spectrum due to their attachment to nitrogen atoms. Similarly, the carbons of the pyridine ring will exhibit shifts characteristic of a heteroaromatic system. The pyrazole C-4 carbon is predicted to be significantly shielded, appearing at a higher field, a common feature in 5-aminopyrazoles[2]. The N-methyl carbon will be observed in the aliphatic region. To aid in the definitive assignment of quaternary and protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is recommended.

Standard ¹³C NMR Acquisition Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz or higher (for carbon) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-180 ppm.

    • Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

    • A DEPT-135 experiment should be performed to differentiate between CH, CH₂, and CH₃ signals.

  • Data Processing:

    • Apply a Fourier transform and phase correct the spectrum.

    • Calibrate the chemical shift scale using the deuterated solvent signal as an internal reference (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is ideal.

Predicted Mass Spectrometry Data
Ion Predicted m/z
[M+H]⁺175.0982

Note: The exact mass is calculated based on the molecular formula C₉H₁₀N₄[6].

Fragmentation Pathway

Electron ionization (EI) would likely lead to more extensive fragmentation. A plausible fragmentation pattern would involve the loss of small, stable molecules or radicals.

fragmentation M [C₉H₁₀N₄]⁺˙ m/z = 174 F1 [M - HCN]⁺˙ m/z = 147 M->F1 -HCN F2 [M - N₂H]⁺ m/z = 145 M->F2 -N₂H F3 [C₅H₄N]⁺ m/z = 78 M->F3 Pyridine fragment F4 [C₄H₅N₂]⁺ m/z = 81 M->F4 Methylpyrazole fragment

Caption: Predicted EI-MS fragmentation of the parent molecule.

Standard HRMS (ESI-TOF) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Analysis:

    • Determine the exact mass of the [M+H]⁺ ion.

    • Use the exact mass to confirm the elemental composition.

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3400 - 3200Medium, broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=N Stretch1620 - 1580Strong
C=C Stretch (Aromatic)1580 - 1450Medium to strong
N-H Bend (Amine)1650 - 1550Medium
C-N Stretch1350 - 1250Medium

Note: These are characteristic ranges for the specified functional groups and can be influenced by the overall molecular structure[1][7].

Interpretation and Rationale

The IR spectrum is expected to be dominated by a broad absorption in the 3400-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations of the primary amine. The aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, providing a unique signature for the compound.

Standard ATR-FTIR Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range should be from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and assign the major absorption bands to their corresponding functional groups.

Conclusion

This guide provides a detailed predictive analysis of the key spectroscopic data for this compound. By combining this theoretical framework with the standardized experimental protocols outlined, researchers can confidently undertake the synthesis and characterization of this and related heterocyclic compounds. The congruence between the predicted and experimentally obtained data will serve as a robust validation of the molecular structure.

References

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  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

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  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Barag%C3%B1o-Castro/4d4677708e3325608b8b0e8c8a14769a632e8f5f]([Link]

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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course into the Unknown

To our fellow researchers, scientists, and pioneers in drug development, we present this in-depth technical guide. The compound at the heart of our inquiry, 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine, represents a frontier in medicinal chemistry. While the pyrazole scaffold is a wellspring of diverse pharmacological activities, from anticancer to anti-inflammatory and antimicrobial, the specific biological role of this particular derivative remains uncharted territory[1][2][3]. The public domain, including comprehensive databases like PubChem, offers structural details but a conspicuous silence on its mechanism of action[4].

This guide, therefore, embarks on a unique expedition. Rather than detailing a known mechanism, we will forge a path for its discovery. We will construct a hypothetical framework based on the established prowess of pyrazole congeners and lay out a rigorous, multi-faceted experimental strategy to illuminate the true biological function of this compound. This document is not merely a collection of protocols; it is a strategic blueprint for mechanism-of-action elucidation in the face of the unknown.

I. The Subject of Our Inquiry: this compound - A Profile

Chemical Identity:

PropertyValueSource
IUPAC Name 1-methyl-3-(pyridin-3-yl)pyrazol-5-aminePubChem[4]
CAS Number 287494-25-1Sigma-Aldrich
Molecular Formula C₉H₁₀N₄PubChem[4]
Molecular Weight 174.20 g/mol PubChem[4]
Structure

The structure of this compound is characterized by a central pyrazole ring, a foundational element in numerous FDA-approved drugs[5]. The strategic placement of a methyl group, a pyridine ring, and an amine group suggests a high potential for specific interactions with biological macromolecules.

II. A Hypothetical Framework: The Kinase Inhibition Postulate

Given the prevalence of pyrazole-based compounds as kinase inhibitors, we will proceed with the working hypothesis that this compound exerts its effects through the modulation of a critical cellular kinase, potentially one implicated in oncogenic signaling. A plausible, albeit speculative, target could be a member of the cyclin-dependent kinase (CDK) family, given that pyrazole-indole hybrids have demonstrated potent CDK2 inhibitory activity[6][7].

Below is a conceptualized signaling pathway illustrating this hypothesis.

hypothetical_moa cluster_cell Cancer Cell GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds RAS RAS GFR->RAS Activates RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway CDK_Complex Cyclin/CDK Complex ERK->CDK_Complex Promotes Formation Rb Rb Protein CDK_Complex->Rb Phosphorylates (inactivates) Apoptosis Apoptosis CDK_Complex->Apoptosis Prevents E2F E2F Rb->E2F Inhibits Cell_Cycle Cell Cycle Progression E2F->Cell_Cycle Drives Compound 1-Methyl-3-(pyridin-3-YL) -1H-pyrazol-5-amine Compound->CDK_Complex Hypothesized Inhibition

Caption: Hypothetical signaling pathway of this compound.

III. The Experimental Gauntlet: A Step-by-Step Guide to Mechanism of Action Elucidation

This section outlines a logical and rigorous workflow to test our hypothesis and uncover the true mechanism of action.

experimental_workflow Start Start: Novel Compound This compound Phenotypic_Screening Phase 1: Phenotypic Screening (e.g., MTT Assay) Start->Phenotypic_Screening Does it have a biological effect? Target_ID Phase 2: Target Identification (e.g., Kinase Profiling) Phenotypic_Screening->Target_ID What is the molecular target? Target_Validation Phase 3: Target Validation & Pathway Analysis (e.g., Western Blot) Target_ID->Target_Validation How does it modulate the target and pathway? MOA Elucidated Mechanism of Action Target_Validation->MOA

Caption: Experimental workflow for mechanism of action elucidation.

Phase 1: Phenotypic Screening - Gauging the Biological Impact

The initial step is to ascertain whether the compound elicits a measurable biological response in a relevant cellular context. Given the potential of pyrazoles as anticancer agents, a cytotoxicity screen against a panel of cancer cell lines (e.g., MCF-7, HCT-116, A549) is a logical starting point[6][7].

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability[1].

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the compound in DMSO. Create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Phase 2: Target Identification - Pinpointing the Molecular Interlocutor

Should the compound exhibit significant cytotoxic activity, the next crucial phase is to identify its direct molecular target(s).

Experimental Protocol: In Vitro Kinase Inhibition Assay

To test our hypothesis of kinase inhibition, an in vitro kinase assay using a purified candidate kinase (e.g., CDK2/Cyclin E) is a direct approach.

Materials:

  • Purified active kinase (e.g., recombinant CDK2/Cyclin E)

  • Kinase-specific substrate (e.g., Histone H1)

  • ATP (adenosine triphosphate)

  • This compound

  • Kinase reaction buffer

  • Method for detecting phosphorylation (e.g., radioactive ³²P-ATP and autoradiography, or a phosphorylation-specific antibody for Western blotting)

  • Positive control inhibitor (e.g., Roscovitine for CDK2)[7]

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the purified kinase, and the specific substrate.

  • Inhibitor Addition: Add varying concentrations of this compound or the positive control inhibitor. Include a no-inhibitor control. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding ATP (and ³²P-ATP if using radiography). Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).

  • Detection of Phosphorylation:

    • Radiography: Separate the reaction products by SDS-PAGE, transfer to a membrane, and expose to X-ray film to visualize the phosphorylated substrate.

    • Western Blot: Separate products by SDS-PAGE, transfer to a membrane, and probe with a phosphorylation-specific antibody.

  • Data Analysis: Quantify the amount of phosphorylated substrate in the presence of different inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Phase 3: Target Validation and Pathway Analysis - Confirming the Connection

Identifying a target in vitro is a significant step, but it must be validated within a cellular context to confirm it is responsible for the observed phenotype.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

If the compound inhibits a specific kinase, we would expect to see a decrease in the phosphorylation of its downstream substrates in treated cells.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running apparatus

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with the compound at its IC₅₀ concentration for various time points. Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-Rb) and a loading control (e.g., anti-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein and the loading control.

IV. Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel compound like this compound is a testament to the scientific method. It begins with a hypothesis grounded in existing knowledge and proceeds through a rigorous and iterative process of experimentation and analysis. The workflow presented in this guide provides a robust framework for this endeavor.

Successful execution of these experiments will not only unveil the specific molecular target and signaling pathway modulated by this compound but also pave the way for its potential development as a therapeutic agent. The insights gained will be invaluable to the fields of medicinal chemistry and drug discovery, transforming an enigmatic molecule into a well-understood tool with the potential to impact human health.

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  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. Retrieved January 19, 2026, from [Link]

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  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (2018). PubMed. Retrieved January 19, 2026, from [Link]

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Biological targets of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: Biological Targets of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound core represents a privileged scaffold in modern medicinal chemistry. Derivatives built upon this framework have demonstrated significant therapeutic potential, primarily by engaging with a critical class of biological targets: protein kinases. These enzymes are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This technical guide provides an in-depth exploration of the key biological targets of these pyrazole derivatives, focusing on their mechanism of action as ATP-competitive kinase inhibitors. We will dissect the specific kinase families these compounds inhibit, the associated signaling pathways they modulate, and the experimental methodologies required to identify and validate these interactions. This document serves as a comprehensive resource for researchers aiming to leverage this versatile chemical scaffold in drug discovery and development.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a five-membered heterocycle that has become a cornerstone in the design of bioactive molecules.[1][2] Its derivatives are known for a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The unique structural and electronic properties of the pyrazole core, particularly in fused systems like pyrazolopyrimidines, make it an exceptional pharmacophore for targeting ATP-binding sites.[4]

The this compound scaffold is an isostere of the adenine ring of adenosine triphosphate (ATP). This structural mimicry allows derivatives to effectively bind within the ATP-binding pocket of protein kinases, specifically interacting with the "hinge region" that anchors the adenine of ATP.[5][6] This bioisosteric relationship is the fundamental reason for the prevalence of this scaffold among kinase inhibitors, forming the basis for its potent and often selective biological activity.

Primary Biological Target Class: Protein Kinases

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[6][7] This process, known as phosphorylation, acts as a molecular switch that regulates a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[7] In diseases like cancer, the aberrant activity of protein kinases, often due to mutation or overexpression, leads to uncontrolled signaling and malignant growth.[7] Consequently, kinases have become one of the most important classes of drug targets in oncology.[1][7]

Derivatives of the this compound scaffold primarily function as ATP-competitive inhibitors . They occupy the same binding site as ATP, preventing the kinase from accessing its phosphate source and thereby blocking the downstream phosphorylation of its substrates. This mechanism effectively shuts down the aberrant signaling cascade driven by the targeted kinase.

G cluster_0 Kinase Active Site cluster_1 Normal Phosphorylation cluster_2 Competitive Inhibition kinase Kinase Enzyme ATP Binding Pocket Hinge Region pSubstrate Phosphorylated Substrate kinase->pSubstrate Phosphorylation ATP ATP ATP->kinase:pocket Substrate Substrate Protein Substrate->kinase Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->kinase:pocket Binds to Hinge Region No_ATP ATP No_ATP->kinase:pocket No_Reaction No Phosphorylation G Ligand Neurotrophin Trk Trk Receptor (TrkA, TrkB, TrkC) Ligand->Trk RAS RAS Trk->RAS PI3K PI3K Trk->PI3K Membrane ---------------- Plasma Membrane ---------------- Inhibitor Pyrazole-based Trk Inhibitor Inhibitor->Trk Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis G A Compound Synthesis (Pyrazole Derivative Library) B Primary Screen: Antiproliferative Assay (e.g., MTT, CellTiter-Glo) A->B C Identify 'Hit' Compounds with Potent Cytotoxicity B->C Analyze IC50 values D Target Deconvolution: In Vitro Kinase Panel Screen (e.g., ADP-Glo, Radiometric) C->D E Identify Specific Kinase(s) Inhibited by 'Hit' D->E Analyze Ki / IC50 values F Cellular Target Engagement: Western Blot for Phospho-Substrate E->F Confirm On-Target Effect in Cells G Phenotypic Confirmation: Apoptosis Assay (e.g., Caspase-Glo 3/7) F->G Link Target Inhibition to Cell Death H Validated Lead Compound G->H

Diagram 3: Experimental workflow for target validation.
Initial Screening: Cell-Based Antiproliferative Assays

The first step is to determine if a compound has a biological effect on cancer cells. This is a functional readout that measures the compound's ability to inhibit cell growth or induce cell death.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative compounds in culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality Check: A low IC50 value in this assay validates that the compound has potent biological activity but does not identify the target. This result justifies progression to target deconvolution studies.

Target Deconvolution: In Vitro Kinase Profiling

Once a compound shows cellular activity, the next step is to identify its direct molecular target(s). This is typically done by screening the compound against a large panel of purified protein kinases.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: In a multi-well plate, set up kinase reactions containing the purified kinase, its specific substrate, ATP, and the pyrazole inhibitor at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce a luminescent signal that is directly proportional to the amount of ADP generated, and thus to kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. A decrease in signal in the presence of the inhibitor indicates kinase inhibition. Plot the results to determine the IC50 for the specific kinase.

Causality Check: This assay directly measures the interaction between the compound and the purified enzyme, free from other cellular components. A potent IC50 against a specific kinase provides strong evidence that it is a direct biological target.

Confirming Mechanism of Action in Cells

The final step is to confirm that the compound inhibits the identified kinase within the complex cellular environment and that this inhibition leads to the observed biological outcome (e.g., apoptosis).

Protocol: Western Blot for Phospho-Substrate Levels

  • Cell Treatment: Treat cells with the pyrazole inhibitor at concentrations around its cellular IC50 value for a short period (e.g., 1-4 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe it with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-Akt if PI3K is the target). Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A significant decrease in the phosphorylated substrate band (relative to the total substrate) in inhibitor-treated cells confirms that the kinase is inhibited in a cellular context.

Causality Check: This experiment provides a direct link between the compound, its molecular target, and the downstream signaling pathway, confirming the on-target mechanism of action within the cell. The induction of apoptosis can be subsequently confirmed with assays that measure the activity of executioner caspases like caspase-3 and caspase-7.

Derivatives of the this compound scaffold are a potent and versatile class of small molecules that primarily target protein kinases. Their ability to act as ATP-competitive inhibitors has been successfully leveraged to develop therapeutics for cancer and inflammatory diseases. The key to their success lies in the pyrazole core's ability to mimic ATP's adenine moiety, providing a strong anchor point in the kinase hinge region.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing next-generation derivatives with higher selectivity for specific kinases to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: Developing compounds that are active against known resistance mutations that emerge during kinase inhibitor therapy.

  • Exploring New Targets: Expanding the application of this scaffold to target other, less-explored members of the kinome or even other ATP-binding proteins.

By combining rational drug design with the rigorous target validation workflows outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. (2020, September 8). Royal Society of Chemistry. [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC. (n.d.). National Institutes of Health. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. (2020, February 13). ACS Publications. [Link]

  • This compound - PubChem. (n.d.). PubChem. [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025, October 23). PubMed. [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024, September 18). PubMed. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed Central. (n.d.). PubMed Central. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). PubMed Central. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021, January 18). MDPI. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. (2024, February 1). eScholarship.org. [Link]

  • Structure–activity relationships. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

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An In-depth Technical Guide to 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, elucidate its primary synthetic routes with detailed, field-proven protocols, and explore its critical role as a synthetic intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous FDA-approved drugs.[1][2] Among the vast family of pyrazole derivatives, this compound stands out as a key intermediate, particularly in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and certain cancers.

This guide will provide a detailed examination of this compound, moving from its fundamental properties to its practical application in complex molecular synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀N₄[3]
Molecular Weight 174.20 g/mol [3][4]
CAS Number 287494-25-1[4]
Appearance Solid[4]
InChI Key DOWIFHUJXYFHIH-UHFFFAOYSA-N[4]
SMILES CN1N=C(C=C1N)C2=CN=CC=C2[4]

Note: Analytical data for this compound may not be extensively collected by all commercial suppliers, and independent verification of identity and purity is recommended.[4]

Synthesis of this compound: A Step-by-Step Protocol

The most prevalent and efficient synthesis of this compound involves the condensation of a β-ketonitrile with methylhydrazine. This approach is highly valued for its regioselectivity and good yields.

Overall Synthetic Scheme

The synthesis can be visualized as a two-step process, starting from readily available commercial materials.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Pyrazole Ring Formation 3-acetylpyridine 3-Acetylpyridine beta_ketonitrile β-Ketonitrile Intermediate 3-acetylpyridine->beta_ketonitrile Base (e.g., Piperidine) ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->beta_ketonitrile target_compound This compound beta_ketonitrile->target_compound Acidic or Basic Conditions methylhydrazine Methylhydrazine methylhydrazine->target_compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 3-Acetylpyridine

  • Ethyl Cyanoacetate

  • Methylhydrazine (or Methylhydrazine sulfate)

  • Piperidine

  • Ethanol

  • Acetic Acid

  • Sodium Hydroxide

  • Ethyl Acetate

  • Brine

Step 1: Synthesis of (E/Z)-ethyl 2-cyano-3-(pyridin-3-yl)but-2-enoate (β-Ketonitrile Intermediate)

  • To a solution of 3-acetylpyridine (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add piperidine (0.1 eq) as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude β-ketonitrile intermediate. This intermediate is often used in the next step without further purification.

Causality behind Experimental Choices:

  • Piperidine: A mild base is used to catalyze the Knoevenagel condensation between the ketone and the active methylene compound.

  • Ethanol: A common, polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Reflux: The elevated temperature provides the necessary activation energy for the condensation to proceed at a reasonable rate.

Step 2: Cyclization to form this compound

  • Dissolve the crude β-ketonitrile intermediate from Step 1 in ethanol.

  • Add methylhydrazine (1.2 eq) to the solution. The use of methylhydrazine sulfate with a base like triethylamine is also a common variation.[5]

  • Add a catalytic amount of acetic acid to promote the cyclization.

  • Reflux the mixture for 6-8 hours, again monitoring by TLC.

  • After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Self-Validating System:

  • TLC Monitoring: At each stage, TLC is crucial to ensure the consumption of starting materials and the formation of the desired product.

  • Spectroscopic Confirmation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected proton NMR signals would include a singlet for the methyl group, aromatic protons for the pyridine ring, a singlet for the pyrazole ring proton, and a broad singlet for the amine protons.

Applications as a Synthetic Intermediate in Drug Development

The primary utility of this compound lies in its role as a precursor to complex bioactive molecules, particularly protein kinase inhibitors.[6][7] The amine functionality serves as a key handle for further synthetic transformations.

Synthesis of Kinase Inhibitors

This intermediate is a crucial building block for the synthesis of several Janus kinase (JAK) inhibitors. The general synthetic strategy involves the coupling of the 5-amino group of the pyrazole with a suitable heterocyclic core, often a pyrrolo[2,3-d]pyrimidine.

Kinase_Inhibitor_Synthesis Intermediate This compound Coupling Nucleophilic Aromatic Substitution (SNAr) Intermediate->Coupling Heterocycle Substituted Pyrrolo[2,3-d]pyrimidine (e.g., with a leaving group like -Cl) Heterocycle->Coupling Kinase_Inhibitor JAK Inhibitor Core Structure Coupling->Kinase_Inhibitor

Caption: General scheme for the synthesis of a JAK inhibitor core.

This nucleophilic aromatic substitution reaction is a cornerstone of the synthesis of drugs like Tofacitinib. The pyrazole moiety, in the final drug molecule, often plays a critical role in binding to the hinge region of the kinase's ATP-binding pocket.[6]

Other Potential Applications

The versatile structure of this aminopyrazole also allows for its use in the synthesis of inhibitors for other kinases, such as Polo-like kinase 1 (PLK1) and Fms-like tyrosine kinase 3 (FLT3), which are significant targets in oncology.[8][9] The development of novel derivatives continues to be an active area of research.[7]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed.

  • Hazard Classification: Acutely toxic if swallowed (GHS06).[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the discovery and development of life-changing medicines. Its straightforward and scalable synthesis, combined with its versatile reactivity, ensures its continued importance as a high-value intermediate for medicinal chemists. This guide has provided a foundational understanding of its synthesis and application, offering a practical resource for researchers in the pharmaceutical sciences.

References

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  • 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine . Sigma-Aldrich.

  • Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8) . Cheméo.

  • 1-Methyl-1H-pyrazol-3-amine synthesis . ChemicalBook.

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide . MDPI.

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a . ResearchGate.

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine . Google Patents.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment . PubMed Central.

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking . National Institutes of Health.

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine . MDPI.

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  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities . PubMed.

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  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) . MDPI.

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An In-depth Technical Guide to the Synthesis of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine: Starting Materials and Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyrazole ring linked to a pyridine moiety, represents a privileged scaffold found in numerous biologically active molecules. The strategic synthesis of this compound is paramount for accessing its derivatives and exploring their therapeutic potential. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the underlying chemical principles.

Retrosynthetic Analysis and Strategic Approach

The most logical and well-documented approach to the synthesis of this compound involves the construction of the pyrazole ring from acyclic precursors. This strategy offers a high degree of convergence and allows for the introduction of the desired substituents at specific positions. The key disconnection in our retrosynthetic analysis is the cleavage of the N1-C5 and N2-C3 bonds of the pyrazole ring, leading to two primary building blocks: a pyridine-containing 1,3-dielectrophile and methylhydrazine.

This approach is favored due to the ready availability of the starting materials and the robust nature of pyrazole synthesis via condensation reactions. Alternative strategies, such as the late-stage functionalization of a pre-formed pyrazole ring, are often more complex and may suffer from issues of regioselectivity.

Primary Synthetic Pathway: Condensation of a β-Keto Nitrile with Methylhydrazine

The most efficient and widely applicable method for the synthesis of 5-aminopyrazoles is the reaction of a β-keto nitrile with a hydrazine derivative.[1][2][3] This pathway directly installs the required amino group at the C5 position of the pyrazole ring.

Diagram of the Primary Synthetic Workflow

Synthetic Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Key Intermediate Synthesis cluster_3 Final Product Synthesis 3-Acetylpyridine 3-Acetylpyridine Keto_ester Ethyl 3-oxo-3-(pyridin-3-yl)propanoate 3-Acetylpyridine->Keto_ester Claisen Condensation Diethyl_carbonate Diethyl carbonate Diethyl_carbonate->Keto_ester Base1 Base (e.g., NaH, NaOEt) Base1->Keto_ester Keto_nitrile 3-Oxo-3-(pyridin-3-yl)propanenitrile Keto_ester->Keto_nitrile Ammonolysis Ammonia Ammonia Ammonia->Keto_nitrile Target_Molecule This compound Keto_nitrile->Target_Molecule Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Target_Molecule

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 3-Oxo-3-(pyridin-3-yl)propanenitrile

The synthesis of the crucial β-keto nitrile intermediate begins with readily available starting materials.

Starting Materials:

Starting MaterialSupplierPurityNotes
3-AcetylpyridineSigma-Aldrich≥98%Commercially available.
Diethyl carbonateAcros Organics99%Used as both a reagent and solvent.
Sodium hydride (NaH)Alfa Aesar60% dispersion in mineral oilA strong base is required for the initial condensation. Sodium ethoxide can also be used.
AmmoniaVariousAnhydrousRequired for the conversion of the β-keto ester to the β-keto nitrile.

Experimental Protocol:

Step 1: Synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous diethyl ether at 0 °C, a solution of 3-acetylpyridine (1.0 equivalent) and diethyl carbonate (1.5 equivalents) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 3-oxo-3-(pyridin-3-yl)propanoate.

Step 2: Synthesis of 3-Oxo-3-(pyridin-3-yl)propanenitrile

  • Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (1.0 equivalent) is dissolved in a suitable solvent such as ethanol.

  • The solution is cooled to 0 °C, and anhydrous ammonia gas is bubbled through the solution for 2-3 hours. Alternatively, the reaction can be carried out in a sealed vessel with a solution of ammonia in methanol.

  • The reaction is stirred at room temperature overnight.

  • The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to yield 3-oxo-3-(pyridin-3-yl)propanenitrile.

Part 2: Cyclocondensation to Form this compound

The final step involves the cyclization of the β-keto nitrile with methylhydrazine.

Starting Materials:

Starting MaterialSupplierPurityNotes
3-Oxo-3-(pyridin-3-yl)propanenitrileSynthesized in Part 1-The key intermediate.
MethylhydrazineTCI Chemicals≥98%The source of the N1-N2 fragment and the N-methyl group.

Experimental Protocol:

  • To a solution of 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 equivalent) in ethanol, methylhydrazine (1.1 equivalents) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 1 hour and then heated to reflux for 3-5 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Diagram of the Reaction Mechanism

Reaction Mechanism Keto_nitrile 3-Oxo-3-(pyridin-3-yl)propanenitrile Intermediate1 Initial Adduct Keto_nitrile->Intermediate1 Nucleophilic attack of methylhydrazine Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product This compound Intermediate2->Product Dehydration

Caption: Proposed mechanism for the cyclocondensation reaction.

Alternative Synthetic Considerations

While the β-keto nitrile route is highly effective, it is worth noting that β-keto esters can also be used directly in the condensation with hydrazines.[4][5] However, this typically leads to the formation of pyrazolones, which would then require a subsequent conversion of the carbonyl group to an amine, adding steps to the overall synthesis. The use of a β-keto nitrile is therefore a more atom-economical and direct approach to the desired 5-aminopyrazole.

Multicomponent reactions have also been explored for the synthesis of substituted pyrazoles, offering the potential for rapid library synthesis.[1][6] These methods often involve the in-situ generation of reactive intermediates and can be highly efficient, though they may require more specialized catalysts and conditions.

Conclusion

The synthesis of this compound is most effectively achieved through a convergent strategy that relies on the construction of the pyrazole ring from acyclic precursors. The key starting materials, 3-acetylpyridine and methylhydrazine, are readily available, and the synthetic sequence is robust and scalable. The use of a β-keto nitrile intermediate is particularly advantageous as it directly affords the desired 5-amino functionality. This in-depth guide provides a solid foundation for researchers and drug development professionals to confidently synthesize this important heterocyclic scaffold and its derivatives for further investigation.

References

  • Pearce, A. J., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(7), 3436–3446. [Link][1][2]

  • Veronese, A. C., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC, 2001(3), 55-63. [Link][4]

  • Raw, S. A., & Turner, P. (2010). One-pot, three-component synthesis of 1,3,4-trisubstituted pyrazoles. Beilstein Journal of Organic Chemistry, 6, 99. [Link][6]

  • Baron, M., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Organic Letters, 18(22), 5864–5867. [Link][5]

  • El-naggar, A. M., et al. (2018). Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives. Journal of Heterocyclic Chemistry, 55(1), 173-178. [Link][3]

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The Emerging Therapeutic Potential of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyrazole scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in the realm of kinase inhibition. This technical guide provides an in-depth analysis of the therapeutic potential of a specific, yet underexplored, aminopyrazole derivative: 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine . While direct biological data for this compound is not extensively published, a comprehensive examination of its structural features, in the context of established structure-activity relationships (SAR) for analogous compounds, allows for a prospective evaluation of its likely molecular targets and therapeutic applications. This whitepaper will deconstruct the molecule to its core components, propose high-probability therapeutic targets, and provide detailed, actionable experimental protocols for researchers to validate these hypotheses.

Introduction: The Aminopyrazole Scaffold as a Cornerstone of Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug design due to its favorable physicochemical properties and its ability to engage in a variety of molecular interactions.[1][2] The introduction of an amino group, particularly at the 5-position, transforms the pyrazole into a potent pharmacophore, the 5-aminopyrazole, which is a cornerstone of many targeted therapies.[1] This scaffold has been successfully employed in the development of inhibitors for a range of enzymes, most notably protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer, autoimmune disorders, and neurodegenerative conditions.[2][3][4]

The therapeutic utility of 5-aminopyrazole derivatives stems from their ability to act as bioisosteres of purines, enabling them to compete with ATP for the binding pocket of kinases. The strategic substitution on the pyrazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

Deconstructing this compound: A Structural Rationale for Therapeutic Potential

The therapeutic promise of this compound can be inferred by dissecting its constituent parts and considering their established roles in molecular recognition and pharmacology.

Table 1: Structural Components and Their Potential Functional Contributions

Structural ComponentPotential Functional RoleSupporting Rationale from Literature
5-Aminopyrazole Core Primary pharmacophore for kinase inhibition. The amino group typically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[2][3]The 5-aminopyrazole moiety is a well-established "hinge-binder" in a multitude of kinase inhibitors, including those targeting CDKs, JAKs, and Aurora kinases.[2][3]
N1-Methyl Group Enhances metabolic stability by blocking a potential site of metabolism. Can also improve cell permeability and potency.[2]N-methylation is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates.
3-(Pyridin-3-YL) Substituent Modulates selectivity and potency by interacting with solvent-exposed regions or specific sub-pockets of the target kinase. The nitrogen atom can act as a hydrogen bond acceptor.The nature of the substituent at the 3-position of the pyrazole ring is a key determinant of kinase selectivity. Aromatic and heteroaromatic groups at this position are common in potent and selective kinase inhibitors.

Proposed Therapeutic Applications and Molecular Targets

Based on the structural analysis and the extensive literature on related aminopyrazole-based kinase inhibitors, we propose two primary therapeutic areas for the investigation of this compound: Oncology and Inflammatory Diseases .

Oncology: Targeting Dysregulated Kinase Signaling

Numerous kinases are implicated in cancer cell proliferation, survival, and metastasis. The structural motifs of this compound suggest its potential as an inhibitor of several key oncogenic kinase families.

Potential Kinase Targets in Oncology:

  • Cyclin-Dependent Kinases (CDKs): The aminopyrazole scaffold is a known inhibitor of CDKs, which are central regulators of the cell cycle.[3][5] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is often constitutively active in hematological malignancies and some solid tumors. Aminopyrazole derivatives have been developed as potent JAK inhibitors.

  • Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their overexpression is common in many cancers. The pyrazole core is present in several Aurora kinase inhibitors.[2]

Experimental Workflow for Oncological Target Validation:

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation A Compound Synthesis & QC B Kinase Panel Screening (e.g., CDK, JAK, Aurora families) A->B C IC50 Determination for Hits B->C D Cancer Cell Line Proliferation Assays (e.g., MTT, CellTiter-Glo) C->D E Target Engagement Assays (e.g., Western Blot for p-STAT3) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Pharmacokinetic Profiling (Rodent models) D->G H Xenograft Tumor Models G->H G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD_TRAF2 TRADD/TRAF2/cIAP TNFR1->TRADD_TRAF2 RIPK1 RIPK1 TRADD_TRAF2->RIPK1 IKK IKK Complex RIPK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Compound 1-Methyl-3-(pyridin-3-YL) -1H-pyrazol-5-amine Compound->RIPK1 Inhibition

Caption: Hypothesized inhibition of the RIPK1-mediated NF-κB signaling pathway.

Detailed Experimental Protocols

To facilitate the investigation of this compound, the following detailed protocols are provided.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the inhibitory activity of the compound against a panel of selected kinases (e.g., CDK2, JAK2, RIPK1).

Materials:

  • This compound (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle)

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Target kinase

  • Assay buffer

  • 384-well microplates

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Perform serial dilutions of the test compound in DMSO to create a concentration gradient.

  • In a 384-well plate, add 2.5 µL of the diluted compound or control.

  • Add 2.5 µL of the kinase-antibody mixture to each well.

  • Add 5 µL of the tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Calculate the percent inhibition and determine the IC50 value using a suitable data analysis software.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116, HeLa)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of this compound is currently limited in the public domain, a thorough analysis of its chemical structure strongly suggests its potential as a kinase inhibitor. The 5-aminopyrazole core, combined with an N-methyl group and a pyridinyl substituent, represents a favorable combination of features for targeting key kinases involved in oncology and inflammatory diseases.

The experimental workflows and protocols outlined in this guide provide a clear and scientifically rigorous path for the validation of these hypotheses. Future research should focus on a broad kinase panel screening to identify the primary molecular targets, followed by in-depth cellular and in vivo studies to confirm the therapeutic potential of this promising compound. The insights gained from such studies will be invaluable for the development of novel targeted therapies.

References

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

  • Rana, S., et al. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 30(16), 127325.
  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). PubChem BioAssay. Retrieved from [Link]

  • NIH. (2008). PubChem: a public information system for analyzing bioactivities of small molecules.
  • PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]

  • Google Patents. (n.d.). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • NIH. (2012). PubChem's BioAssay Database. Methods in Molecular Biology, 929, 39–57.
  • NIH. (2017). PubChem BioAssay: 2017 update. Nucleic Acids Research, 45(D1), D955–D963.
  • ResearchGate. (2025). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzoc[4][5]yclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-. Retrieved from [Link]

  • Justia Patents. (2019). Pyrazolo[1,5-a]triazin-4-amine derivatives useful in therapy. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous pharmaceuticals.[1] Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound, integrating theoretical insights with established experimental methodologies. We will delve into the intricacies of its molecular geometry, the rotational barriers between its aromatic rings, and the experimental techniques used for its characterization.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs.[1] The compound of focus, this compound, combines the pyrazole core with a pyridine ring, another crucial pharmacophore. This amalgamation of two key heterocyclic systems presents a molecule with a rich chemical landscape and significant potential for biological activity. A thorough understanding of its structural biology is therefore a critical step in harnessing its therapeutic potential.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a planar pyrazole ring linked to a pyridine ring at the 3-position. The amine group at the 5-position and the methyl group at the 1-position of the pyrazole ring are key functional groups that influence its chemical properties and biological interactions.

While a specific crystal structure for this compound is not publicly available, we can infer its geometric parameters from closely related structures and computational studies. For instance, the crystal structure of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol provides valuable insights into the bond lengths and angles of the pyridinyl-pyrazole core.[2]

Table 1: Estimated Bond Lengths and Angles for this compound

ParameterEstimated ValueSource/Method
Bond Lengths (Å)
Pyrazole C3-Pyridine C3'~1.47Inferred from related structures[2]
Pyrazole N1-N2~1.35DFT Calculations[3]
Pyrazole N2-C3~1.33DFT Calculations[3]
Pyrazole C3-C4~1.41DFT Calculations[3]
Pyrazole C4-C5~1.38DFT Calculations[3]
Pyrazole C5-N1~1.37DFT Calculations[3]
Pyrazole C5-N(amine)~1.38Inferred from related structures
Pyrazole N1-C(methyl)~1.46Inferred from related structures
**Bond Angles (°) **
Pyrazole N2-C3-C4~110Inferred from related structures[2]
Pyrazole C3-C4-C5~105Inferred from related structures[2]
Pyrazole C4-C5-N1~111Inferred from related structures[2]
Pyrazole C5-N1-N2~108Inferred from related structures[2]
Pyrazole N1-N2-C3~106Inferred from related structures[2]
Pyridine C2'-C3'-C4'~118Standard pyridine geometry
Pyrazole C4-C3-Pyridine C3'~125Inferred from related structures[2]

Note: These values are estimations based on published data for analogous compounds and may vary in the actual molecule.

The pyrazole ring is aromatic, with delocalized π-electrons across the five-membered ring. The pyridine ring is also aromatic. The linkage between these two rings is a single bond, allowing for rotation and giving rise to different conformations.

Caption: 2D representation of this compound.

Conformational Analysis: The Pyridinyl-Pyrazole Dihedral Angle

The most significant conformational flexibility in this compound arises from the rotation around the single bond connecting the pyrazole and pyridine rings. This rotation defines the dihedral angle between the two aromatic systems and dictates the overall three-dimensional shape of the molecule.

Potential Energy Surface and Rotational Barriers

The conformational landscape can be understood by examining the potential energy surface (PES) as a function of the pyrazole-pyridine dihedral angle. Computational studies on similar bi-aryl systems suggest that the planar conformations (dihedral angle of 0° or 180°) are generally disfavored due to steric hindrance between the ortho hydrogens of the two rings.[4] The lowest energy conformations are typically twisted, with a dihedral angle that balances the competing effects of π-conjugation (favoring planarity) and steric repulsion.

The rotational barrier is the energy difference between the lowest energy (ground state) conformation and the highest energy (transition state) conformation during rotation. This barrier determines the rate of interconversion between different conformers at a given temperature. For pyridinyl-pyrazole systems, the rotational barrier is expected to be relatively low, allowing for rapid interconversion at room temperature.[5]

cluster_0 Conformational States Ground State (Twisted) Ground State (Twisted) Transition State (Planar) Transition State (Planar) Ground State (Twisted)->Transition State (Planar) Rotation Transition State (Planar)->Ground State (Twisted) Rotation cluster_0 Experimental Workflow cluster_1 Techniques Synthesis Synthesis Purification Purification Synthesis->Purification Structural Characterization Structural Characterization Purification->Structural Characterization Conformational Analysis Conformational Analysis Structural Characterization->Conformational Analysis X-ray Crystallography X-ray Crystallography Structural Characterization->X-ray Crystallography NMR (1H, 13C) NMR (1H, 13C) Structural Characterization->NMR (1H, 13C) NOESY NOESY Conformational Analysis->NOESY

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established cyclocondensation reaction between an enaminone and a substituted hydrazine. This guide offers a step-by-step methodology, explains the underlying chemical principles, and provides essential data for reproducibility.

Introduction

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific target of this protocol, this compound, incorporates both a pyrazole and a pyridine moiety, structural motifs frequently found in pharmacologically active compounds. The 5-amino group on the pyrazole ring serves as a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of compound libraries for high-throughput screening.

The synthetic strategy detailed herein employs the reaction of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with methylhydrazine. This approach is a classic and efficient method for the construction of the pyrazole ring system.[2][3][4][5] The reaction proceeds via a nucleophilic attack of the hydrazine on the enaminone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine to yield the aromatic pyrazole ring.

Reaction Scheme

The overall two-step synthesis is depicted below. The first step involves the formation of the enaminone precursor, and the second step is the cyclization to form the desired pyrazole.

reaction_scheme cluster_step1 Step 1: Enaminone Formation cluster_step2 Step 2: Pyrazole Synthesis 3-acetylpyridine 3-Acetylpyridine enaminone (E)-3-(dimethylamino)-1- (pyridin-3-yl)prop-2-en-1-one 3-acetylpyridine->enaminone + DMF-DMA (N,N-Dimethylformamide dimethyl acetal) DMFDMA DMF-DMA enaminone_step2 (E)-3-(dimethylamino)-1- (pyridin-3-yl)prop-2-en-1-one final_product This compound enaminone_step2->final_product + Methylhydrazine (Cyclocondensation) methylhydrazine Methylhydrazine

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

Part 1: Synthesis of (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

This precursor enaminone is a key intermediate.[6][7][8]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
3-Acetylpyridine350-03-8121.1410.0 g (82.5 mmol)
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.1614.7 g (123 mmol)
Toluene108-88-392.14100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-acetylpyridine (10.0 g, 82.5 mmol) and toluene (100 mL).

  • Stir the mixture at room temperature to ensure complete dissolution.

  • Add N,N-dimethylformamide dimethyl acetal (14.7 g, 123 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the mobile phase.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane to yield (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one as a solid.

Part 2: Synthesis of this compound

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
(E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one123367-26-0176.225.0 g (28.4 mmol)
Methylhydrazine60-34-446.071.4 g (30.0 mmol)
Ethanol64-17-546.0750 mL
Acetic Acid (glacial)64-19-760.051 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (5.0 g, 28.4 mmol) in ethanol (50 mL).

  • To this solution, add methylhydrazine (1.4 g, 30.0 mmol) dropwise at room temperature with stirring.

  • Add a catalytic amount of glacial acetic acid (1 mL).

  • Heat the reaction mixture to reflux (approximately 78 °C) for 3-5 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove the ethanol.

  • Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as the final product.

Characterization Data

The synthesized compound, this compound, has the following properties:

PropertyValue
Molecular FormulaC₉H₁₀N₄
Molecular Weight174.20 g/mol
CAS Number287494-25-1
AppearanceSolid

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Methylhydrazine is a toxic and volatile substance and should be handled with extreme care.

  • The solvents used are flammable; avoid open flames.

Mechanism of Pyrazole Formation

The formation of the pyrazole ring proceeds through a well-established cyclocondensation mechanism.

mechanism Enaminone Enaminone Intermediate_A Michael Addition Intermediate Enaminone->Intermediate_A + Methylhydrazine Methylhydrazine Methylhydrazine Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Final_Product 1-Methyl-3-(pyridin-3-YL)-1H- pyrazol-5-amine Intermediate_B->Final_Product Elimination of Dimethylamine Dimethylamine Dimethylamine (eliminated) Intermediate_B->Dimethylamine

Figure 2: Simplified mechanism of pyrazole formation.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of methylhydrazine onto the β-carbon of the enaminone (Michael addition). This is followed by an intramolecular condensation between the other nitrogen of the hydrazine and the carbonyl group of the enaminone. The final step involves the elimination of a molecule of dimethylamine to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction, leading to the 1-methyl-5-amino isomer, is governed by the initial attack of the more nucleophilic, unsubstituted nitrogen of methylhydrazine.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps, researchers can efficiently produce this valuable building block for further applications in drug discovery and medicinal chemistry. The straightforward nature of the reaction and the availability of the starting materials make this a practical route for both small-scale and larger-scale synthesis.

References

  • Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ResearchGate. Available at: [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. ACS Publications. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. Available at: [Link]

  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. MDPI. Available at: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. Google Patents.
  • (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. Pharmaffiliates. Available at: [Link]

  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. Available at: [Link]

  • (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. Industrial Chemicals. Available at: [Link]

Sources

Application Note: 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine as a Privileged Scaffold for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are central regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] This has positioned them as high-value targets for therapeutic intervention. Within the landscape of medicinal chemistry, the pyrazole scaffold is recognized as a "privileged structure" due to its synthetic tractability and its capacity to form critical interactions within the ATP-binding site of various kinases.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate, 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine (CID: 28064036), in the synthesis of potent kinase inhibitors.[3] We present detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidine-based inhibitors, methodologies for their biological evaluation, and insights into their mechanism of action.

Foundational Insight: The Pyrazolopyrimidine Core in Kinase Inhibition

The design of small molecule kinase inhibitors often leverages structural mimicry of adenosine triphosphate (ATP), the natural substrate for all kinases. The pyrazolo[1,5-a]pyrimidine and related pyrazolo[3,4-d]pyrimidine scaffolds are bioisosteres of the adenine base of ATP.[4] This structural similarity allows them to effectively compete with ATP by forming key hydrogen bonds with the highly conserved "hinge region" of the kinase active site, a critical interaction for potent inhibition.[2][5]

The subject of this note, this compound, is an ideal starting material for constructing these potent scaffolds. The primary amine at the 5-position provides a reactive handle for cyclization reactions, while the pyridin-3-yl and N-methyl groups can be strategically positioned to occupy specific pockets within the kinase active site, thereby influencing inhibitor potency and selectivity. Derivatives of this core have shown inhibitory activity against a wide range of serine/threonine and tyrosine kinases, validating this approach in oncology and inflammation research.[5][6]

Synthesis Protocol: From Aminopyrazole to a Pyrazolopyrimidine Kinase Inhibitor

The following section details a robust and reproducible protocol for the synthesis of a model pyrazolo[1,5-a]pyrimidine inhibitor through the condensation of this compound with a β-dicarbonyl compound, such as ethyl acetoacetate. This reaction is a cornerstone for building this class of inhibitors.

General Synthetic Workflow

The overall process involves a one-pot cyclocondensation reaction followed by purification and rigorous characterization to confirm the structure and purity of the final compound.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification cluster_analysis Validation reagents 1. Weigh Reagents - Aminopyrazole - β-Dicarbonyl - Catalyst - Solvent setup 2. Assemble Reaction - Round-bottom flask - Reflux condenser reagents->setup react 3. Heat to Reflux (e.g., 120-140 °C) Monitor by TLC/LC-MS setup->react quench 4. Reaction Quench & Product Precipitation react->quench purify 5. Isolate & Purify - Filtration - Column Chromatography quench->purify characterize 6. Characterization - NMR (¹H, ¹³C) - HRMS - Purity (HPLC) purify->characterize

Caption: General workflow for pyrazolopyrimidine synthesis.

Detailed Experimental Protocol

Objective: To synthesize 7-hydroxy-5-methyl-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine.

Materials & Reagents:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ethanol, anhydrous

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in a minimal amount of anhydrous ethanol.

  • Condensation: Stir the mixture at room temperature for 30 minutes. Add polyphosphoric acid (approx. 10 times the weight of the aminopyrazole) in portions.

    • Scientist's Note: PPA acts as both a catalyst and a dehydrating agent to drive the cyclization. Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more effective alternative for difficult cyclizations.

  • Heating: Heat the reaction mixture to 130°C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The disappearance of the starting amine spot indicates reaction completion.

  • Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Neutralization & Extraction: Neutralize the acidic solution by slowly adding saturated sodium bicarbonate until the pH is ~7-8. The crude product may precipitate. Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure pyrazolopyrimidine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Targeted Kinase Families & Structure-Activity Relationship (SAR)

Inhibitors derived from the pyrazolopyrimidine scaffold have demonstrated broad applicability, targeting multiple kinase families implicated in cancer and inflammatory diseases.

  • Receptor Tyrosine Kinases (RTKs): The scaffold is prominent in inhibitors of Tropomyosin Receptor Kinases (Trks), where compounds have achieved IC₅₀ values of less than 1 nM.[7] It has also been used to develop inhibitors against RET and c-Met/Ron kinases.[4][8]

  • Non-Receptor Tyrosine Kinases: This class includes inhibitors of the Src family kinases (SFKs), which are crucial regulators of cell growth, division, and migration.[5][9]

  • Serine/Threonine Kinases: Pyrazolopyrimidine derivatives are potent inhibitors of key signaling nodes like PI3K, Akt, and mTOR.[10] Additionally, they have been developed to target cell cycle regulators such as Cyclin-Dependent Kinases (CDKs) and checkpoint kinases like CHK1.[11]

Table 1: Representative Kinase Inhibition Data for Pyrazolopyrimidine Derivatives

Compound ClassTarget KinaseIC₅₀ ValueReference
7-aryl-3-substituted PPTrkA0.087 µMAl-Qadhi et al., 2023[7]
Substituted amino PPTrkA, TrkB, TrkC< 1 nMLi Zhu et al., 2020[7]
Pyrazolo[3,4-d]pyrimidineSrc7.2 µMMar-Beltran et al., 2020[9]
PyrazolopyrimidinePI3Kα2.6 nMWalker et al., 2020[4]
5-(pyrimidin-2-ylamino)picolinonitrileCHK10.4 nMXiang et al., 2019[11]
  • SAR Insights: The structure-activity relationship (SAR) for this class is well-defined. Substitutions on the pyrazolopyrimidine core allow for fine-tuning of selectivity and potency. For instance, incorporating a macrocyclic structure can dramatically enhance potency against NTRK kinases.[7] The choice of aryl group appended to the core is critical for exploiting specific hydrophobic pockets in the target kinase, while modifications to the pyrazole moiety can significantly alter the selectivity profile.[12]

Protocol for Biological Evaluation: In Vitro Kinase Assay

Once synthesized, the inhibitory activity of the novel compounds must be quantified. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Kinase Assay Workflow

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis plate 1. Prepare Assay Plate - Add test compounds (serial dilutions) - Add controls (DMSO) start 3. Initiate Reaction Add kinase mix to plate plate->start reagents 2. Prepare Kinase Reaction - Kinase enzyme - Substrate peptide - ATP reagents->start incubate 4. Incubate at RT (e.g., 60 minutes) start->incubate adp_glo 5. Add ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP) incubate->adp_glo detect 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates luminescence) adp_glo->detect read 7. Read Luminescence detect->read calculate 8. Calculate % Inhibition & Determine IC₅₀ Value read->calculate

Caption: Workflow for an in vitro luminescence-based kinase assay.

Detailed Assay Protocol

Objective: To determine the IC₅₀ value of a synthesized inhibitor against a target kinase.

Materials:

  • Target kinase (e.g., Src, TrkA)

  • Kinase-specific substrate peptide

  • ATP solution

  • Synthesized inhibitor dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the synthesized inhibitor in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include wells with DMSO only for vehicle control (0% inhibition) and wells without kinase for background control.

  • Kinase Reaction: Prepare a master mix containing the kinase buffer, target kinase, and substrate peptide. Add this mix to all wells.

  • Initiate Phosphorylation: Prepare an ATP solution at the desired concentration (typically at or near the Kₘ for the kinase). Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • First Detection Step: Add the ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the amount of ADP formed. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of kinase inhibitors. Its inherent structural features enable the straightforward construction of pyrazolopyrimidine cores that effectively mimic ATP and target the active sites of a diverse array of kinases. The protocols outlined in this note provide a solid foundation for the synthesis and biological evaluation of novel inhibitors, empowering researchers to explore new chemical space and develop next-generation targeted therapies.

References

  • Shekarrao, K., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • El-Gamal, M. I., et al. (2025). Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases. Chemistry & Biodiversity. Available at: [Link]

  • Al-Qadhi, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Mar-Beltran, D., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Walker, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. BioMed Research International. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • Wirtz-Brugger, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available at: [Link]

  • da Cruz, M. (2017). Design and synthesis of a novel pyrazolopyrimidine compound as a potential kinase inhibitor. ULisboa Repository. Available at: [Link]

  • Barlaam, B., et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Suman, S., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Pharmaceuticals. Available at: [Link]

  • Truffault, V., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. Available at: [Link]

  • Cui, J., et al. (2014). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[7][9]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2026). This compound. PubChem Compound Database. Available at: [Link]

  • Xiang, H., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. Available at: [Link]

  • He, S., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • de Oliveira, A. M., et al. (2020). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. ResearchGate. Available at: [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry. Available at: [Link]

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Application Notes & Protocols: The Strategic Use of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Hit Identification

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional High-Throughput Screening (HTS) for identifying high-quality starting points for drug development.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target.[3][4][5] These fragments, typically adhering to the "Rule of Three" (e.g., molecular weight < 300 Da, cLogP < 3), serve as foundational chemical anchors.[2] Through structure-guided optimization, these initial weak binders can be elaborated into potent, selective, and drug-like lead candidates.[3][5]

Within the vast chemical space available for fragment library design, certain scaffolds have proven exceptionally valuable. The pyrazole nucleus is one such "privileged" structure, a five-membered heterocycle that is a cornerstone of modern medicinal chemistry.[6][7][8] Its derivatives are found in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[7][9][10]

This application note details the strategic use of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine , a quintessential fragment that combines the proven pyrazole core with a pyridine moiety, making it an exemplary tool for FBDD campaigns.

Featured Fragment: this compound

This compound is an ideal candidate for fragment screening due to its intrinsic chemical and structural properties, which align perfectly with the principles of FBDD.

PropertyValueSource
IUPAC Name This compound[11]
CAS Number 287494-25-1
Molecular Formula C₉H₁₀N₄[11]
Molecular Weight 174.20 g/mol
Hydrogen Bond Donors 1 (amine group)[11]
Hydrogen Bond Acceptors 3 (pyrazole & pyridine nitrogens)[11]
Structure Chemical structure of this compoundPubChem CID: 28064036

Causality Behind the Choice:

  • Low Molecular Weight: At 174.20 Da, it easily satisfies the "Rule of Three," ensuring a higher probability of fitting into small pockets on a protein's surface.[2]

  • Structural Rigidity & Defined Vectors: The fusion of the pyrazole and pyridine rings creates a semi-rigid scaffold. This reduces the entropic penalty upon binding and presents well-defined vectors for interaction and subsequent chemical elaboration.

  • Rich Pharmacophoric Features: The 5-aminopyrazole moiety is a versatile chemical entity, known to act as a hinge-binding motif in kinases, for example.[12] The primary amine provides a crucial hydrogen bond donor, while the nitrogen atoms in both rings act as acceptors.

  • Synthetic Tractability: The amine and pyridine groups serve as "poised" handles for synthetic chemistry, allowing for straightforward fragment "growing" or "linking" strategies once a binding mode is confirmed.[3][13]

FBDD Workflow & Experimental Protocols

A successful FBDD campaign is not reliant on a single technique but rather on an integrated cascade of biophysical methods to identify, validate, and characterize fragment hits.[1][14] This multi-pronged approach is essential for confidently eliminating the false positives that can arise from the high compound concentrations used in fragment screening.[14][15]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation (Orthogonal) cluster_2 Structural Biology cluster_3 Lead Optimization Screen Fragment Library Screen (incl. 1-Methyl-3-(pyridin-3-YL) -1H-pyrazol-5-amine) TSA Thermal Shift Assay (TSA) High-Throughput Triage Screen->TSA SPR_Primary Surface Plasmon Resonance (SPR) Primary Screen Screen->SPR_Primary NMR NMR Spectroscopy (e.g., STD, WaterLOGSY) Confirms direct binding TSA->NMR Initial Hits SPR_Primary->NMR Initial Hits SPR_Affinity SPR Affinity Determination (KD) NMR->SPR_Affinity Validated Hits Xray X-Ray Crystallography Defines Binding Mode SPR_Affinity->Xray Characterized Hits SBDD Structure-Based Drug Design (Fragment Growing/Linking) Xray->SBDD Structural Data

Figure 1: Integrated FBDD workflow from primary screening to lead optimization.
Protocol 1: Primary Screening via Thermal Shift Assay (TSA)

TSA (also known as Differential Scanning Fluorimetry or DSF) is a rapid, high-throughput method ideal for a primary screen.[16][17] It measures the change in a protein's thermal melting temperature (Tm) upon ligand binding; a positive shift (ΔTm) indicates stabilization and a potential interaction.[][19]

Methodology:

  • Protein Preparation: Prepare the target protein in a buffer optimized for stability (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final concentration should be in the 2-5 µM range.

  • Reagent Preparation:

    • Prepare a 100 mM stock of this compound in 100% DMSO.

    • Prepare a working solution by diluting the stock to 10 mM in the assay buffer. The final DMSO concentration in the assay should not exceed 1-2% to avoid protein destabilization.

    • Prepare a fluorescent dye solution (e.g., SYPRO Orange) at a 500X concentration.

  • Assay Plate Setup (384-well format):

    • To each well, add 10 µL of the protein solution.

    • Add 0.1 µL of the 10 mM fragment working solution (final concentration: 100 µM).

    • Add a corresponding volume of buffer/DMSO to control wells (negative control).

    • Include a known binder as a positive control if available.

    • Add 1 µL of the 500X dye solution to each well, bringing the final volume to ~20 µL.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a quantitative PCR (qPCR) instrument.

    • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, monitoring fluorescence at each interval.

  • Data Analysis:

    • The instrument software will generate protein unfolding curves. The Tm is the temperature at the inflection point of the curve (peak of the first derivative).

    • Calculate the thermal shift: ΔTm = Tm (protein + fragment) - Tm (protein only) .

    • Hit Criterion: A ΔTm of ≥ 2°C is typically considered a significant shift and warrants further investigation.[14]

Protocol 2: Hit Validation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating hits because it can reliably detect weak binding events with few artifacts and confirm a direct physical interaction.[20][21][22] Ligand-observed experiments like Saturation Transfer Difference (STD) are particularly well-suited for this purpose.[14][23]

Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare a solution of the target protein (10-20 µM) in a deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4).

    • Prepare a 10 mM stock of the fragment in the same deuterated buffer (or d6-DMSO if solubility is an issue).

    • The final NMR sample should contain the protein and the fragment at a 1:100 ratio (e.g., 10 µM protein, 1 mM fragment).

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum of the fragment alone for reference.

    • Acquire two spectra of the protein-fragment mixture:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.

  • Data Processing & Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting STD spectrum will only show signals from the protons of the fragment that were in close proximity to the saturated protein.

    • Hit Confirmation: The presence of clear signals in the STD spectrum is unambiguous proof of direct binding. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.

Hit_Validation_Logic Start Primary Screen Hit (e.g., TSA ΔTm > 2°C) NMR_Test Perform STD-NMR Experiment Start->NMR_Test SPR_Test Determine Affinity (KD) via SPR NMR_Test->SPR_Test STD Signal Observed Discard Discard (False Positive) NMR_Test->Discard No STD Signal Weak Validated Hit (Weak Affinity) SPR_Test->Weak Weak KD (e.g., >100 µM) Xray_Step Proceed to Crystallography Weak->Xray_Step

Figure 2: Decision-making workflow for hit validation and characterization.
Protocol 3: Affinity & Kinetic Characterization by Surface Plasmon Resonance (SPR)

Once a fragment is validated by NMR, SPR is the gold-standard technique to quantify its binding affinity (K D) and kinetics (k a, k d).[24][25][26] This data is critical for ranking hits and guiding medicinal chemistry efforts.

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target level of 5,000-10,000 Response Units (RU).

    • A reference flow cell should be prepared (e.g., activated and deactivated) to enable subtraction of bulk refractive index changes.[24]

  • Assay Execution:

    • Prepare a serial dilution of this compound in running buffer (e.g., from 500 µM down to ~1 µM). Ensure the DMSO concentration is precisely matched across all samples and the running buffer to avoid artifacts.[24]

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response (association phase) followed by a buffer-only injection to monitor the dissociation phase.

  • Data Analysis:

    • After reference subtraction, the resulting sensorgrams represent the specific binding interaction.

    • Plot the steady-state response levels against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K D).

    • Alternatively, perform a global kinetic fit of the association and dissociation phases to determine the association rate (k a) and dissociation rate (k d). K D can be calculated as k d/k a.

    • Expected Result: For a typical fragment, a K D in the micromolar to low millimolar range is expected.[27]

Protocol 4: Structural Elucidation by X-Ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target is the ultimate goal of the initial FBDD phase.[28][29][30] This structural information is invaluable, revealing the precise binding mode, key interactions, and a roadmap for structure-based design.[31][32]

Methodology:

  • Protein Crystallization: Grow crystals of the apo-protein under previously established conditions.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution. The high concentration is necessary to drive occupancy due to the fragment's weak affinity.

    • Transfer the protein crystals into the soaking solution for a defined period (from minutes to hours).

  • Data Collection & Structure Solution:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. Since fragments are weak binders, the occupancy may be low, requiring meticulous analysis.[29]

  • Analysis and Next Steps:

    • Analyze the protein-fragment interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Identify nearby pockets and solvent-exposed vectors on the fragment. This information directly informs the strategy for "fragment growing" to improve potency and selectivity.[3]

Fragment_Growing cluster_0 Initial Hit cluster_1 Structure-Based Design cluster_2 Fragment Growing cluster_3 Further Optimization start 1-Methyl-3-(pyridin-3-YL) -1H-pyrazol-5-amine (KD = 250 µM) design X-Ray structure reveals unoccupied hydrophobic pocket near the pyridine ring. start->design Crystallography grow Synthesize analog with ethyl group on pyridine. (KD = 50 µM) design->grow Rational Design optimize Lead Compound (KD < 1 µM) grow->optimize Iterative Chemistry

Figure 3: Conceptual workflow for "fragment growing" from the initial hit.

Conclusion

This compound represents a high-value chemical tool for fragment-based drug discovery. Its favorable physicochemical properties and rich pharmacophoric features make it an excellent candidate for screening against a wide range of biological targets. By employing a rigorous and integrated cascade of biophysical techniques—from high-throughput thermal shift assays for initial triage to NMR and SPR for validation and culminating in X-ray crystallography for structural insights—researchers can leverage this fragment as a robust starting point. The detailed protocols provided herein offer a validated framework for identifying and advancing this and similar fragments from low-affinity hits into high-potential lead compounds.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

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  • SPR-based fragment screening: advantages and applications. PubMed. [Link]

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  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC - NIH. [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. [Link]

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  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]

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  • Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. NIH. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

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  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
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  • The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. PubMed. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

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Synthesis of Pyrazolo[1,5-a]pyrimidines from 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery, starting from 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. Pyrazolo[1,5-a]pyrimidines are recognized as privileged scaffolds, forming the core of numerous biologically active molecules, including potent protein kinase inhibitors for cancer therapy.[1] This document outlines the prevalent and efficient cyclocondensation reaction with 1,3-dicarbonyl compounds, offering both a conventional heating protocol and a microwave-assisted method for accelerated synthesis. The underlying reaction mechanism, experimental procedures, purification techniques, and characterization of the final products are discussed in detail to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic N-heterocyclic system that has garnered substantial attention in the field of medicinal chemistry.[2] Its rigid, planar structure and the synthetic accessibility for substitutions at various positions make it an ideal scaffold for the design of targeted therapeutics.[2] Compounds bearing this moiety have demonstrated a wide array of pharmacological activities, most notably as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1] The development of efficient and versatile synthetic routes to access diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives is, therefore, a critical endeavor in modern drug discovery.

The most common and reliable method for the synthesis of this scaffold is the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2] This approach is highly efficient for constructing the fused bicyclic system.[1]

Reaction Mechanism: The Cyclocondensation Pathway

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and 1,3-dicarbonyl compounds proceeds through a well-established cyclocondensation mechanism. The reaction is typically catalyzed by an acid, such as acetic acid, which also often serves as the solvent.

The proposed mechanism involves two key steps:

  • Initial Condensation: The more nucleophilic exocyclic amino group of the 5-aminopyrazole attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, leading to the formation of a vinylogous amide intermediate after dehydration.

  • Intramolecular Cyclization and Aromatization: The endocyclic pyrazole nitrogen then acts as a nucleophile, attacking the remaining carbonyl group to form a bicyclic intermediate. Subsequent dehydration leads to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.

Reaction Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Product Aminopyrazole 1-Methyl-3-(pyridin-3-yl) -1H-pyrazol-5-amine Step1 Initial Condensation (Attack by exocyclic NH2) Aminopyrazole->Step1 + Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Step1 Intermediate Vinylogous Amide Intermediate Step1->Intermediate - H2O Step2 Intramolecular Cyclization (Attack by endocyclic N) Intermediate->Step2 Bicyclic_Intermediate Bicyclic Intermediate Step2->Bicyclic_Intermediate Step3 Dehydration & Aromatization Bicyclic_Intermediate->Step3 - H2O Product Pyrazolo[1,5-a]pyrimidine Step3->Product

Figure 1: Generalized reaction mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

This section provides two detailed protocols for the synthesis of a representative pyrazolo[1,5-a]pyrimidine, 2,7-dimethyl-5-(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine , from this compound and acetylacetone.

Materials and Equipment
Material/EquipmentSupplier/Specifications
This compoundCommercially available
Acetylacetone (2,4-pentanedione)Reagent grade, ≥99%
Glacial Acetic AcidACS grade
EthanolAnhydrous
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent grade
Silica GelFor column chromatography (60-120 mesh)
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating mantle/hot plate
Microwave reactorFor Protocol 3.3
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel coated
NMR SpectrometerFor product characterization
Mass SpectrometerFor product characterization
Protocol 1: Conventional Heating Method

This protocol describes the synthesis using traditional reflux conditions.

Conventional Synthesis Workflow start Start step1 1. Mix Reactants (Aminopyrazole, Acetylacetone, Acetic Acid) start->step1 step2 2. Reflux (e.g., 6 hours) step1->step2 step3 3. Reaction Monitoring (TLC) step2->step3 step4 4. Work-up (Solvent removal, neutralization) step3->step4 Reaction Complete step5 5. Extraction (e.g., with Dichloromethane) step4->step5 step6 6. Drying and Concentration step5->step6 step7 7. Purification (Column Chromatography or Recrystallization) step6->step7 end Final Product step7->end

Figure 2: Workflow for the conventional synthesis of pyrazolo[1,5-a]pyrimidines.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.74 mmol) and glacial acetic acid (20 mL).

  • Addition of Reagent: To the stirring solution, add acetylacetone (0.69 g, 6.89 mmol, 1.2 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 95:5). The disappearance of the starting aminopyrazole indicates the completion of the reaction.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Partition the residue between dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acetic acid. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol or by recrystallization from a suitable solvent like ethanol to afford the pure 2,7-dimethyl-5-(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine .

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.[1]

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (200 mg, 1.15 mmol), acetylacetone (138 mg, 1.38 mmol, 1.2 equivalents), and glacial acetic acid (4 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 20 minutes.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in the conventional heating method (steps 5-8).

Characterization of the Product

The synthesized 2,7-dimethyl-5-(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine should be characterized by standard analytical techniques to confirm its structure and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl groups on the pyrimidine ring, the methyl group on the pyrazole ring, aromatic protons of the pyridine and pyrimidine rings, and the pyrazole proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the methyl carbons and the aromatic carbons.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point range for the purified solid product.

Troubleshooting

Problem Possible Cause Solution
Low or no yield - Impure starting materials.- Insufficient reaction time or temperature.- Inappropriate solvent or catalyst.- Purify starting materials.- Increase reaction time or temperature.- Ensure glacial acetic acid is used. A catalytic amount of a stronger acid like sulfuric acid can be added if needed.[3]
Formation of side products - Reaction temperature too high.- Presence of water in the reaction mixture.- Lower the reaction temperature.- Use anhydrous solvents and reagents.
Difficulty in purification - Close-running impurities on TLC.- Optimize the solvent system for column chromatography.- Consider recrystallization from different solvent systems.[3]

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines via cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a robust and versatile method. This application note provides detailed and actionable protocols for the synthesis of a representative derivative from this compound, utilizing both conventional heating and microwave-assisted techniques. By following these procedures, researchers can efficiently access this important class of heterocyclic compounds for further investigation in drug discovery and development programs.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Synthesis of 2,6-Dimethyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Molbase. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. Available at: [Link]

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Application Notes and Protocols: 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine in the Synthesis of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Angiogenesis through VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] In normal physiological processes, angiogenesis is tightly regulated. However, in the context of cancer, tumors exploit this process to secure a blood supply, which is essential for their growth, invasion, and metastasis.[2] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of downstream signaling pathways, including the PI3K/Akt and Ras/Raf/ERK/MAPK pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3][4] Consequently, inhibiting the VEGFR-2 signaling pathway has emerged as a cornerstone of modern anti-cancer therapy.[5]

Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain have proven to be an effective strategy.[6] Among the various heterocyclic scaffolds explored for this purpose, the pyrazole nucleus has been identified as a "privileged structure" due to its versatile biological activities and its ability to form key interactions within the kinase active site.[7] Fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, are particularly prominent in the landscape of VEGFR-2 inhibitors.[5][8][9] This guide focuses on the strategic use of a key building block, 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine , in the synthesis of a representative pyrazolo[1,5-a]pyrimidine-based VEGFR-2 inhibitor.

The Strategic Importance of this compound

The structure of this compound offers several strategic advantages for its use as a precursor in the synthesis of VEGFR-2 inhibitors. The 5-amino group is a key nucleophile that enables the construction of the fused pyrimidine ring, a common core in many kinase inhibitors.[10] The 1-methyl group prevents competing N-H reactivity and potential isomerization, ensuring a specific reaction outcome. The 3-(pyridin-3-yl) substituent is a crucial pharmacophoric element, capable of forming important hydrogen bond interactions within the hinge region of the VEGFR-2 active site, mimicking the adenine portion of ATP.

Physicochemical Properties of the Key Intermediate
PropertyValue
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
CAS Number 287494-25-1
Appearance Solid
InChI Key DOWIFHUJXYFHIH-UHFFFAOYSA-N

(Data sourced from PubChem CID 28064036)

VEGFR-2 Signaling Pathway

To appreciate the mechanism of inhibition, it is crucial to understand the signaling cascade initiated by VEGFR-2 activation. The following diagram illustrates the key downstream pathways.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 FAK FAK VEGFR2->FAK pY1214 p38 p38 MAPK VEGFR2->p38 VEGF VEGF VEGF->VEGFR2 Binding & Dimerization RAS Ras PLCg->RAS AKT Akt PI3K->AKT RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival Migration Migration FAK->Migration p38->Migration Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->VEGFR2 ATP-competitive inhibition Synthesis_Workflow A 1-Methyl-3-(pyridin-3-YL) -1H-pyrazol-5-amine C Condensation/ Cyclization A->C B 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) B->C D Pyrazolo[1,5-a]pyrimidine Intermediate C->D E Further Functionalization (e.g., Amide Coupling) D->E F Final VEGFR-2 Inhibitor E->F

Caption: General synthetic workflow for VEGFR-2 inhibitors.

Detailed Experimental Protocol

This protocol describes a representative synthesis of a pyrazolo[1,5-a]pyrimidine VEGFR-2 inhibitor starting from this compound and ethyl acetoacetate.

PART A: Synthesis of 7-Methyl-2-(pyridin-3-yl)-5H-pyrazolo[1,5-a]pyrimidin-5-one

  • Reagents and Equipment:

    • This compound (1.0 eq)

    • Ethyl acetoacetate (1.2 eq)

    • Acetic acid (solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Standard glassware for workup and purification

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and glacial acetic acid (approx. 10 mL per gram of aminopyrazole).

    • Stir the mixture to achieve a suspension or solution.

    • Add ethyl acetoacetate (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Causality Note: Acetic acid serves as both the solvent and an acid catalyst, promoting the condensation and subsequent cyclization/dehydration steps. Refluxing provides the necessary activation energy for the reaction to proceed to completion. The use of a slight excess of the β-keto ester ensures the complete consumption of the limiting aminopyrazole starting material. [10] 5. After completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture slowly into ice-cold water with stirring. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

    • Dry the product under vacuum to yield the crude 7-Methyl-2-(pyridin-3-yl)-5H-pyrazolo[1,5-a]pyrimidin-5-one.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

PART B: Subsequent Functionalization (Representative Example)

The pyrazolo[1,5-a]pyrimidine core can be further elaborated to enhance inhibitory activity. A common modification involves chlorination of the pyrimidinone followed by nucleophilic aromatic substitution to introduce a side chain that can interact with other regions of the VEGFR-2 active site.

Safety and Handling

All synthetic procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • This compound and related aminopyrazoles: These compounds may be harmful if swallowed or inhaled and can cause skin and eye irritation. [11][12]Avoid creating dust.

  • Pyridine-containing compounds: Pyridine and its derivatives are flammable and have a strong, unpleasant odor. They can be harmful if inhaled, swallowed, or absorbed through the skin. [12]* Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye burns. Handle with care.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste should be collected in designated, labeled containers.

Conclusion and Future Perspectives

The use of this compound as a starting material provides a reliable and efficient route to a variety of pyrazolo[1,5-a]pyrimidine and related fused heterocyclic systems. The inherent structural features of this building block make it an invaluable tool for medicinal chemists designing the next generation of VEGFR-2 inhibitors. The synthetic protocols outlined herein, based on established chemical principles, offer a solid foundation for the exploration of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Future work in this area will likely focus on diversifying the substituents on both the pyrazole and the newly formed pyrimidine ring to optimize interactions with the VEGFR-2 active site and address challenges such as acquired drug resistance.

References

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Application Notes and Protocols: 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine as a Versatile Building Block for Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolopyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrazole nucleus stands as a "privileged scaffold." Its inherent chemical properties and synthetic tractability have led to its incorporation into a multitude of approved therapeutic agents.[1] Among the diverse family of pyrazole-containing compounds, 5-aminopyrazoles are particularly valuable as synthetic intermediates.[2] This application note focuses on a specific, highly versatile building block: 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine .

The presence of a pyridine ring at the 3-position of the pyrazole core introduces a key modulatory element, offering a hydrogen bond acceptor and a site for further functionalization, thereby expanding the accessible chemical space for library generation. The 5-amino group, in conjunction with the endocyclic pyrazole nitrogen, provides a bidentate nucleophilic system, making this molecule an ideal precursor for the construction of fused heterocyclic systems through cyclocondensation reactions.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of this compound for the generation of diverse heterocyclic libraries, with a focus on pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

Physicochemical Properties of the Building Block

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 287494-25-1[3]
Molecular Formula C₉H₁₀N₄[3]
Molecular Weight 174.20 g/mol [3]
Appearance Solid[3]
SMILES CN1N=C(C=C1N)C2=CC=CN=C2[3]
InChI Key DOWIFHUJXYFHIH-UHFFFAOYSA-N[3]

Synthesis of the Building Block: A General and Adaptable Protocol

Workflow for the Synthesis of this compound

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization A 3-Acetylpyridine E 2-(1-(pyridin-3-yl)ethylidene)malononitrile (Intermediate) A->E B Malononitrile B->E C Piperidine (catalyst) C->E D Ethanol (solvent) D->E I This compound (Product) E->I F Methylhydrazine F->I G Ethanol (solvent) G->I H Reflux H->I

Caption: General two-step synthesis of the title compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • 3-Acetylpyridine

  • Malononitrile

  • Methylhydrazine (or methylhydrazine sulfate)

  • Piperidine

  • Ethanol

  • Sodium bicarbonate (if using methylhydrazine sulfate)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step 1: Synthesis of 2-(1-(pyridin-3-yl)ethylidene)malononitrile (Intermediate)

  • To a solution of 3-acetylpyridine (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to yield the intermediate β-ketonitrile.

Step 2: Synthesis of this compound

  • Dissolve the intermediate from Step 1 (1.0 eq) in ethanol.

  • Add methylhydrazine (1.1 eq) to the solution. If using methylhydrazine sulfate, add an equivalent of a base such as triethylamine or sodium bicarbonate.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Note on Causality: The Knoevenagel condensation in Step 1 is a classic method for forming carbon-carbon double bonds. The basic catalyst (piperidine) deprotonates the active methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of 3-acetylpyridine. Subsequent dehydration yields the β-ketonitrile intermediate. In Step 2, the more nucleophilic nitrogen of methylhydrazine attacks the nitrile carbon, initiating a cyclization cascade that results in the formation of the stable 5-aminopyrazole ring.

Application in Heterocyclic Library Synthesis

The true utility of this compound lies in its ability to react with 1,3-dielectrophilic species to generate fused heterocyclic systems. This section details protocols for the synthesis of two important classes of compounds: pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

A. Synthesis of Pyrazolo[1,5-a]pyrimidine Libraries

Pyrazolo[1,5-a]pyrimidines are a class of compounds with a wide range of biological activities, including kinase inhibition.[4] Their synthesis from 5-aminopyrazoles and β-dicarbonyl compounds or their equivalents is a well-established and robust method.[4]

Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis

Pyrazolo_pyrimidine_Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidines A This compound E Pyrazolo[1,5-a]pyrimidine Library A->E B 1,3-Dicarbonyl Compound (e.g., Acetylacetone, Diethyl Malonate) B->E C Acidic or Basic Catalyst (e.g., Acetic Acid, Piperidine) C->E D Solvent (e.g., Ethanol, Acetic Acid) D->E

Caption: General workflow for pyrazolo[1,5-a]pyrimidine library synthesis.

Detailed Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Library

Materials:

  • This compound

  • A diverse set of 1,3-dicarbonyl compounds (e.g., acetylacetone, benzoylacetone, diethyl malonate, ethyl acetoacetate)

  • Glacial acetic acid or ethanol

  • Catalyst (if needed, e.g., a few drops of piperidine for reactions in ethanol)

General Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) in glacial acetic acid or ethanol.

  • Add the desired 1,3-dicarbonyl compound (1.0-1.2 eq).

  • If using ethanol as a solvent, a catalytic amount of a base like piperidine can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a small amount of cold ethanol.

  • If the product does not precipitate, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

  • The crude product can be further purified by recrystallization or silica gel column chromatography.

Rationale for Experimental Choices: The reaction proceeds via a cyclocondensation mechanism. The exocyclic amino group and the endocyclic N2 of the pyrazole act as nucleophiles, attacking the two carbonyl carbons of the 1,3-dicarbonyl compound. The choice of solvent and catalyst can influence the reaction rate and yield. Acetic acid often serves as both a solvent and a catalyst.

B. Synthesis of Pyrazolo[3,4-b]pyridine Libraries

Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds with diverse biological activities. A common synthetic route involves the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds or their precursors.

Workflow for Pyrazolo[3,4-b]pyridine Synthesis

Pyrazolo_pyridine_Synthesis Synthesis of Pyrazolo[3,4-b]pyridines A This compound E Pyrazolo[3,4-b]pyridine Library A->E B α,β-Unsaturated Nitrile or Ketone B->E C Base Catalyst (e.g., Piperidine, Triethylamine) C->E D Solvent (e.g., Ethanol, DMF) D->E

Caption: General workflow for pyrazolo[3,4-b]pyridine library synthesis.

Detailed Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Library

Materials:

  • This compound

  • A diverse set of α,β-unsaturated nitriles or ketones (e.g., ethyl 2-cyano-3-ethoxyacrylate, 2-(ethoxymethylene)malononitrile)

  • Piperidine or triethylamine

  • Ethanol or Dimethylformamide (DMF)

General Procedure:

  • To a solution of this compound (1.0 eq) in ethanol or DMF, add the α,β-unsaturated carbonyl compound (1.0 eq).

  • Add a catalytic amount of piperidine or triethylamine (0.1-0.2 eq).

  • Heat the reaction mixture to reflux for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Mechanistic Insight: The reaction is believed to proceed via a Michael addition of the 5-amino group to the electron-deficient double bond of the α,β-unsaturated system, followed by an intramolecular cyclization and subsequent aromatization to yield the pyrazolo[3,4-b]pyridine core.

Characterization of Synthesized Libraries

The structural elucidation of the newly synthesized library members is paramount. A combination of spectroscopic techniques should be employed for unambiguous characterization.

TechniqueExpected Observations
¹H NMR Appearance of new aromatic and aliphatic signals corresponding to the fused ring system and its substituents. Disappearance of the broad singlet for the -NH₂ protons of the starting material.
¹³C NMR Appearance of new quaternary and methine carbon signals in the aromatic region, confirming the formation of the fused bicyclic system.
Mass Spectrometry (MS) The molecular ion peak should correspond to the calculated molecular weight of the expected product.
Infrared (IR) Spectroscopy Disappearance of the N-H stretching vibrations of the primary amine and the appearance of new characteristic bands for the fused ring system.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the construction of diverse heterocyclic libraries. The straightforward and robust protocols for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines outlined in this guide provide a solid foundation for lead generation and optimization in drug discovery programs. The strategic incorporation of the pyridyl moiety offers significant advantages for modulating the physicochemical and pharmacological properties of the resulting compounds. Future work could explore the use of this building block in multicomponent reactions to further enhance the complexity and diversity of the synthesized libraries, opening new avenues for the discovery of novel therapeutic agents.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available from: [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. NIH. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available from: [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available from: [Link]

  • Pyrazolo(1,5-a)pyrimidine. PubChem. Available from: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Available from: [Link]

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Application Note & Protocols: A Screening Cascade for Characterizing 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting protein kinases.[1][2][3] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them prime therapeutic targets.[4] This guide focuses on 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine, a representative compound of this chemical class, and outlines a comprehensive screening cascade designed to identify and characterize its potential as a kinase inhibitor. We provide detailed, field-proven protocols for biochemical and cell-based assays, explaining the scientific rationale behind each step to ensure robust and reproducible results. This document serves as a technical resource for researchers in drug discovery and chemical biology, guiding them from high-throughput primary screening to detailed cellular characterization.

Foundational Concepts: The Rationale for Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[5][4] This modification acts as a molecular switch, controlling protein function, localization, and interaction with other proteins. Since many kinases share a structurally conserved ATP-binding pocket, it has become a highly successful target for the design of small-molecule inhibitors.[6] Pyrazole-based compounds are frequently designed as ATP-competitive inhibitors, effectively blocking the enzyme's catalytic function and halting the downstream signaling cascade that may be driving a pathological state.[7]

cluster_membrane Receptor Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein Receptor->Substrate Phosphorylates Ligand Growth Factor (Ligand) Ligand->Receptor Binds & Activates ATP ATP ATP->Receptor Provides Phosphate Inhibitor 1-Methyl-3-(pyridin-3-YL) -1H-pyrazol-5-amine Inhibitor->Receptor Blocks ATP Binding Site pSubstrate Phosphorylated Substrate (Active) Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream

Figure 1: Simplified kinase signaling pathway. The pyrazole inhibitor competes with ATP for the kinase's active site, preventing substrate phosphorylation and blocking downstream signals.

The Screening Cascade: A Funnel Approach to Drug Discovery

A successful screening campaign employs a multi-stage cascade to efficiently identify promising compounds from a large library. This funneling approach starts with a broad, high-throughput screen to find initial "hits," followed by more complex secondary and cellular assays to validate these hits, determine their potency and mechanism, and assess their activity in a more physiologically relevant context. This strategy maximizes efficiency and minimizes the risk of advancing false positives.

A Primary Screening (High-Throughput Biochemical Assay) - Goal: Identify 'Hits' - e.g., HTRF @ 10 µM B Hit Confirmation & Triage - Goal: Confirm Activity, Remove Artifacts - Re-test active compounds A->B Active Compounds C Secondary Screening (Orthogonal Biochemical Assays) - Goal: Determine Potency (IC50) - e.g., AlphaLISA, Mobility Shift B->C Confirmed Hits D Cellular Assays - Goal: Assess On-Target Activity in Cells - e.g., Target Phosphorylation Assay C->D Potent Hits E Lead Candidate - Potent, Cell-Active Compound - Ready for further optimization D->E Cell-Active Hits

Figure 2: A typical kinase inhibitor screening cascade workflow.

Primary Screening Protocol: HTRF Kinase Activity Assay

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology ideal for high-throughput screening (HTS).[8][9] It combines the principles of FRET (Förster Resonance Energy Transfer) with time-resolved detection, which significantly reduces background fluorescence from assay components or library compounds.[10][11][12] In this kinase assay, a biotinylated substrate peptide and a europium cryptate (donor)-labeled anti-phospho-substrate antibody are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and an XL665-streptavidin acceptor into close proximity. Excitation of the donor leads to energy transfer and a specific FRET signal from the acceptor. An inhibitor prevents this process, leading to a loss of signal.

HTRF Assay Principle cluster_active Kinase Active (No Inhibitor) cluster_inhibited Kinase Inhibited Kinase_A Kinase pSubstrate_A Biotin-pSubstrate Substrate_A Biotin-Substrate Substrate_A->pSubstrate_A Phosphorylation ATP_A ATP Ab_A Eu-Ab pSubstrate_A->Ab_A Binds SA_A SA-XL665 pSubstrate_A->SA_A Binds FRET TR-FRET Signal Ab_A->FRET Proximity <10 nm SA_A->FRET Proximity <10 nm Inhibitor Inhibitor Kinase_I Kinase Inhibitor->Kinase_I Blocks Substrate_I Biotin-Substrate Ab_I Eu-Ab NoFRET No FRET Signal SA_I SA-XL665

Figure 3: Principle of the HTRF kinase activity assay.

Protocol: Generic Tyrosine Kinase HTRF Assay (384-well format)

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA.

    • Compound Dilution: Prepare a 1 mM stock of this compound in 100% DMSO. Create a 4X final concentration working solution (e.g., 40 µM for a 10 µM final screen) in Assay Buffer. Causality Note: Keeping DMSO concentration low and consistent across all wells (typically ≤1%) is critical to prevent solvent effects on enzyme activity.[6]

    • Enzyme Solution (2X): Dilute the kinase to 2X the final desired concentration in Assay Buffer. The optimal concentration should be determined empirically (e.g., in the linear range of the reaction).

    • Substrate/ATP Mix (4X): Dilute biotinylated peptide substrate and ATP to 4X the final concentration in Assay Buffer. ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[13]

    • Detection Mix: Prepare HTRF detection reagents (Eu-antibody and SA-XL665) in detection buffer according to the manufacturer's protocol.

  • Assay Procedure:

    • Add 5 µL of compound solution (or vehicle for controls) to the wells of a low-volume 384-well plate.

    • Add 10 µL of the Enzyme Solution (2X) to all wells.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP Mix (4X).

    • Controls:

      • 0% Inhibition (High Signal): 5 µL vehicle + 10 µL Enzyme + 5 µL Substrate/ATP.

      • 100% Inhibition (Low Signal): 5 µL potent control inhibitor + 10 µL Enzyme + 5 µL Substrate/ATP.

    • Seal the plate and incubate at room temperature for 60-120 minutes.

    • Stop the reaction by adding 10 µL of the Detection Mix.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio: (Emission 665nm / Emission 620nm) * 10,000.

    • Calculate Percent Inhibition: 100 * (1 - (Ratio_Compound - Ratio_Low) / (Ratio_High - Ratio_Low))

Table 1: Sample Primary Screening Data

Compound ID Concentration HTRF Ratio % Inhibition Hit?
Cmpd-001 10 µM 8,500 85.3% Yes
Cmpd-002 10 µM 25,100 12.1% No
Vehicle N/A 27,500 0% N/A

| Staurosporine | 1 µM | 5,200 | 100% | N/A |

Secondary Screening: Potency Determination (IC₅₀)

Hits from the primary screen are further evaluated in dose-response experiments to determine their half-maximal inhibitory concentration (IC₅₀). Using an orthogonal assay technology for this step provides confidence that the observed activity is genuine and not an artifact of the primary assay format.

Method A: AlphaLISA Kinase Assay

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that, when brought into close proximity, generate a strong luminescent signal.[14][15] In a typical kinase assay, a biotinylated substrate is captured by streptavidin-coated donor beads. A phospho-specific antibody, conjugated to an acceptor bead, recognizes the phosphorylated product.[16] When the kinase is active, the beads are brought together. Laser excitation of the donor bead at 680 nm produces singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent emission at ~615 nm.[14][17] This signal is highly amplified and proportional to kinase activity.

AlphaLISA Assay Principle cluster_active Kinase Active (Proximity) cluster_inhibited Kinase Inhibited (No Proximity) Donor_A Donor Bead (Streptavidin) Substrate_A Biotin-pSubstrate Donor_A->Substrate_A Binds Singlet Donor_A->Singlet Diffusion (~200 nm) Acceptor_A Acceptor Bead (Anti-pSubstrate Ab) Acceptor_A->Substrate_A Binds Light Light Signal ~615 nm Acceptor_A->Light Laser Laser 680 nm Laser->Donor_A Singlet->Acceptor_A Donor_I Donor Bead NoLight No Signal Acceptor_I Acceptor Bead Laser_I Laser 680 nm Laser_I->Donor_I

Figure 4: Principle of the AlphaLISA kinase assay.

Protocol: IC₅₀ Determination by AlphaLISA

  • Compound Plating: Prepare a serial dilution of the hit compound (e.g., 10-point, 1:3 dilution starting from 100 µM) in 100% DMSO. Dilute these stocks into Assay Buffer to create 4X final concentration solutions. Dispense 5 µL into a 384-well plate.

  • Kinase Reaction: Follow steps 2-4 from the HTRF protocol (adding enzyme, then substrate/ATP mix).

  • Detection:

    • Prepare a mix of AlphaLISA Acceptor beads and Biotinylated Antibody in buffer, according to the manufacturer's protocol.

    • Add 10 µL of this mix to the wells. Incubate for 30 minutes.

    • Add 10 µL of Streptavidin-coated Donor beads (prepared in the dark).

    • Incubate for 30-60 minutes at room temperature in the dark. Causality Note: Donor beads are light-sensitive and should be handled under subdued light to prevent signal degradation.[17]

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible reader.

    • Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Method B: Microfluidic Mobility Shift Assay (MSA)

Principle: This assay directly measures the conversion of substrate to product.[18] A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The addition of a phosphate group changes the net charge of the peptide. When the reaction mixture is passed through a microfluidic chip under an electric field, the charged product and neutral substrate separate, migrating at different velocities.[18][19] The amount of product formed is quantified by measuring the fluorescence intensity of the two separated peaks. This label-free (in terms of antibodies) and direct measurement is considered a gold-standard for confirming kinase inhibition.[20][21][22]

Protocol: High-Level Workflow for MSA

  • Kinase Reaction: Set up the kinase reaction in a microplate as described previously, including serially diluted compound.

  • Sample Loading: After incubation, place the microplate into the microfluidic instrument (e.g., Caliper LabChip or similar).

  • Electrophoretic Separation: The instrument's sipper aspirates a small volume from each well onto the chip. An applied voltage separates the fluorescent substrate and phosphorylated product.

  • Detection & Analysis: A laser excites the fluorophore, and detectors measure the signal intensity in the substrate and product peaks. The software calculates the percent conversion, which is then used to determine percent inhibition and subsequently the IC₅₀ value.

Table 2: Summary of Secondary Screening Results

Compound ID Assay Technology IC₅₀ (nM) Notes
Cmpd-001 AlphaLISA 155 Confirmed potent inhibitor

| Cmpd-001 | Mobility Shift | 180 | Good correlation, high confidence |

Cellular Assays: Target Engagement and Pathway Inhibition

Principle: Demonstrating that a compound can inhibit its target in a living cell is a critical step in drug discovery.[23][24] Cellular assays assess compound permeability, stability, and on-target efficacy in a complex biological system. A target phosphorylation assay measures the phosphorylation status of a known downstream substrate of the target kinase.[25] A decrease in substrate phosphorylation upon treatment with the compound provides strong evidence of on-target activity.

Protocol: Cell-Based Substrate Phosphorylation Assay (In-Cell ELISA)

  • Cell Culture and Seeding: Seed a relevant cell line (e.g., one that overexpresses the target kinase or has an activated pathway) in a 96-well plate and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with serially diluted this compound for a predetermined time (e.g., 2 hours).

  • Stimulation (if required): If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or activator for a short period (e.g., 15 minutes) to induce substrate phosphorylation.

  • Fixing and Permeabilization:

    • Aspirate the media and fix the cells with 4% formaldehyde in PBS.

    • Wash the cells and permeabilize them with a detergent solution (e.g., 0.1% Triton X-100) to allow antibody access.

  • Immunodetection:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for the phosphorylated substrate.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Development and Reading:

    • Wash the wells and add a colorimetric or chemiluminescent HRP substrate.

    • Read the absorbance or luminescence on a plate reader.

  • Normalization: Normalize the phospho-substrate signal to the total cell number, often by using a second antibody against the total (non-phosphorylated) substrate protein or a general cell stain.

  • Data Analysis: Calculate the cellular IC₅₀ by plotting the normalized signal against the compound concentration.

Conclusion

This application note provides a structured, multi-tiered approach for the comprehensive evaluation of this compound as a potential kinase inhibitor. By progressing from high-throughput biochemical screening to robust, orthogonal validation and finally to physiologically relevant cellular assays, researchers can generate high-confidence data packages. The detailed protocols and the rationale behind key experimental choices are designed to empower drug discovery professionals to efficiently identify and characterize novel kinase inhibitors derived from the versatile pyrazole scaffold.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Zhang, G. G., et al. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®. [Link]

  • Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. [Link]

  • Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • National Institutes of Health (NIH). (2023, April 21). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Nanosyn. (n.d.). Technology. [Link]

  • PMC. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. [Link]

  • PubMed. (n.d.). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. [Link]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • Wikipedia. (n.d.). Electrophoretic mobility shift assay. [Link]

  • PubMed. (2019, July 1). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. [Link]

  • ResearchGate. (2025, August 9). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[5][11]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

  • LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. [Link]

  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

  • Unknown Source. (n.d.). Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions. [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. [Link]

  • PMC - PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities. [Link]

  • Confluence Discovery Technologies. (n.d.). Caliper Microfluidics TECHNICAL BRIEF. [Link]

  • PubMed. (2024, September 18). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. [Link]

  • PubMed. (2025, October 23). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

  • PMC - PubMed Central. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

Sources

Application Notes and Protocols for the Derivatization of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. The specific compound, 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine, presents a particularly interesting case. The presence of a primary amine group at the 5-position offers a versatile handle for chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of the primary amine group of this compound. These protocols are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the underlying chemical principles and the rationale behind the chosen methodologies. By leveraging these derivatization strategies, researchers can systematically modify the parent molecule to enhance target affinity, improve metabolic stability, modulate solubility, and ultimately, accelerate the journey from a promising lead compound to a clinical candidate.

Core Derivatization Strategies

The primary amine of this compound is a nucleophilic center that can readily participate in a variety of chemical transformations. This guide will focus on four key derivatization strategies that are widely employed in medicinal chemistry:

  • Acylation (Amide Bond Formation): The formation of amides is a cornerstone of drug design, introducing a stable and versatile functional group that can engage in hydrogen bonding and other key interactions.

  • Sulfonylation: The resulting sulfonamides are important bioisosteres of amides and esters, often conferring improved metabolic stability and altered physicochemical properties.

  • Reductive Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide range of alkyl and aryl substituents, providing a direct route to secondary amines.

  • Urea and Thiourea Formation: These functional groups are prevalent in bioactive molecules, acting as potent hydrogen bond donors and acceptors, and can significantly influence a compound's biological activity.

Section 1: Acylation (Amide Bond Formation)

Scientific Rationale: The conversion of the primary amine to an amide is a fundamental transformation in medicinal chemistry. The resulting amide bond is metabolically stable and can participate in crucial hydrogen bonding interactions with biological targets. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially with heteroaromatic amines which can sometimes be less reactive. Reagents like HATU are particularly effective for coupling a wide range of carboxylic acids, including those that are sterically hindered or electronically demanding.[1]

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general and highly efficient method for the acylation of this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

Data Presentation:

ParameterValue/ConditionRationale
Coupling Reagent HATUHigh efficiency, suitable for a broad range of carboxylic acids, including hindered ones.[1]
Base DIPEANon-nucleophilic base to neutralize the reaction mixture without competing with the amine.[1]
Solvent Anhydrous DMFGood solvent for all reactants and reagents, facilitates the reaction.
Stoichiometry Acid (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq)Slight excess of the activated acid ensures complete consumption of the starting amine.
Temperature Room TemperatureMild conditions are generally sufficient for this efficient coupling reaction.
Work-up Aqueous washTo remove DMF, excess reagents, and by-products.
Purification Column ChromatographyTo isolate the pure amide product.

Visualization:

Acylation_Workflow cluster_prep Pre-activation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Preactivation Stir at RT (15-30 min) Carboxylic_Acid->Preactivation HATU HATU HATU->Preactivation DIPEA DIPEA DIPEA->Preactivation DMF Anhydrous DMF DMF->Preactivation Reaction Stir at RT (4-16 h) Preactivation->Reaction Add Amine Amine 1-Methyl-3-(pyridin-3-YL)- 1H-pyrazol-5-amine Amine->Reaction Dilution Dilute with EtOAc Reaction->Dilution Wash Wash with NaHCO₃ and Brine Dilution->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Amide Derivative Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Section 2: Sulfonylation

Scientific Rationale: Sulfonamides are a critical class of compounds in drug discovery, often acting as bioisosteres for carboxylic acids and amides. They can form strong hydrogen bonds and generally exhibit good metabolic stability. The reaction of an amine with a sulfonyl chloride in the presence of a base is the most common method for their synthesis.[2] The use of a non-nucleophilic base like triethylamine (TEA) is crucial to prevent side reactions with the electrophilic sulfonyl chloride.

Protocol 2: Synthesis of Sulfonamides

This protocol details the synthesis of a sulfonamide derivative from this compound and a sulfonyl chloride. The conditions are adapted from a similar reaction with a structurally related pyrazole amine.[2]

Materials:

  • This compound

  • Sulfonyl chloride of interest (R-SO₂Cl)

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile or dichloromethane.

  • Add triethylamine (2.2 equivalents) to the solution and stir at room temperature.

  • Slowly add a solution of the sulfonyl chloride (1.1-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and deionized water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired sulfonamide.

Data Presentation:

ParameterValue/ConditionRationale
Reagent Sulfonyl Chloride (R-SO₂Cl)Electrophilic partner for sulfonamide formation.
Base Triethylamine (TEA)Scavenges the HCl by-product.
Solvent Anhydrous MeCN or DCMAprotic solvents that are unreactive towards the reagents.
Stoichiometry Sulfonyl Chloride (1.1-1.2 eq), TEA (2.2 eq)A slight excess of the sulfonyl chloride and base ensures complete reaction.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed to completion.
Work-up Aqueous extractionTo remove triethylammonium hydrochloride and other water-soluble impurities.
Purification Column ChromatographyTo isolate the pure sulfonamide product.

Visualization:

Sulfonylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Amine 1-Methyl-3-(pyridin-3-YL)- 1H-pyrazol-5-amine Reaction_Step Stir at RT (12-24 h) Amine->Reaction_Step TEA Triethylamine TEA->Reaction_Step Solvent Anhydrous MeCN/DCM Solvent->Reaction_Step Sulfonyl_Chloride Sulfonyl Chloride (R-SO₂Cl) Sulfonyl_Chloride->Reaction_Step Slow addition Concentration Concentrate Reaction_Step->Concentration Extraction Partition (EtOAc/H₂O) Concentration->Extraction Wash Wash with Brine Extraction->Wash Dry Dry (Na₂SO₄) Wash->Dry Purification Column Chromatography Dry->Purification Product Purified Sulfonamide Purification->Product

Caption: Workflow for the synthesis of sulfonamides.

Section 3: Reductive Amination

Scientific Rationale: Reductive amination is a highly versatile method for forming C-N bonds, allowing for the introduction of a diverse range of substituents onto the amine nitrogen. The reaction proceeds via the in situ formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly useful reducing agent for this transformation as it is selective for the reduction of the iminium ion in the presence of the unreacted carbonyl compound.[2][3]

Protocol 3: Reductive Amination with Aldehydes and Ketones

This protocol provides a general procedure for the reductive amination of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCE or DCM, add sodium triacetoxyborohydride (1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired secondary amine.

Data Presentation:

ParameterValue/ConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective reducing agent for iminium ions.[2][3]
Solvent Anhydrous DCE or DCMAprotic solvents that do not interfere with the reaction.
Stoichiometry Carbonyl (1.1 eq), NaBH(OAc)₃ (1.5 eq)A slight excess of the carbonyl and reducing agent drives the reaction to completion.
Temperature Room TemperatureSufficient for most reductive amination reactions.
Work-up Aqueous NaHCO₃ quenchNeutralizes any remaining acid and quenches the excess reducing agent.
Purification Column ChromatographyTo isolate the pure secondary amine product.

Visualization:

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Amine 1-Methyl-3-(pyridin-3-YL)- 1H-pyrazol-5-amine Reaction_Step Stir at RT (6-24 h) Amine->Reaction_Step Carbonyl Aldehyde/Ketone Carbonyl->Reaction_Step STAB NaBH(OAc)₃ STAB->Reaction_Step Solvent Anhydrous DCE/DCM Solvent->Reaction_Step Quench Quench with NaHCO₃ Reaction_Step->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry (Na₂SO₄) Wash->Dry Purification Column Chromatography Dry->Purification Product Purified Secondary Amine Purification->Product

Caption: Workflow for reductive amination.

Section 4: Urea and Thiourea Formation

Scientific Rationale: Urea and thiourea moieties are valuable functional groups in medicinal chemistry due to their ability to act as potent hydrogen bond donors and acceptors. They are often found in enzyme inhibitors and other biologically active molecules. The most straightforward synthesis involves the reaction of an amine with an isocyanate or isothiocyanate.

Protocol 4: Synthesis of Ureas and Thioureas

This protocol describes the general synthesis of urea and thiourea derivatives from this compound.

Materials:

  • This compound

  • Isocyanate (R-N=C=O) or Isothiocyanate (R-N=C=S) of interest

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes (for precipitation/trituration)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.

  • Add the isocyanate or isothiocyanate (1.0-1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. The product often precipitates out of the solution. Monitor the reaction progress by TLC or LC-MS.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of the reaction solvent or hexanes, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with hexanes or an appropriate solvent system to induce crystallization or precipitation.

  • Collect the solid product by filtration and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation:

ParameterValue/ConditionRationale
Reagent Isocyanate or IsothiocyanateElectrophilic partner for urea or thiourea formation.
Solvent Anhydrous DCM or THFAprotic solvents that are unreactive towards the reagents.
Stoichiometry Isocyanate/Isothiocyanate (1.0-1.1 eq)Near stoichiometric amounts are often sufficient for this high-yielding reaction.
Temperature Room TemperatureThe reaction is typically fast and exothermic.
Work-up Precipitation/FiltrationThe product is often crystalline and can be isolated by simple filtration.
Purification Trituration/RecrystallizationTo obtain the pure urea or thiourea derivative.

Visualization:

Urea_Thiourea_Workflow cluster_reaction Reaction cluster_workup Isolation & Purification Amine 1-Methyl-3-(pyridin-3-YL)- 1H-pyrazol-5-amine Reaction_Step Stir at RT (2-12 h) Amine->Reaction_Step Isocyanate Isocyanate (R-NCO) or Isothiocyanate (R-NCS) Isocyanate->Reaction_Step Dropwise addition Solvent Anhydrous DCM/THF Solvent->Reaction_Step Isolation Filtration or Concentration Reaction_Step->Isolation Purification Trituration/Recrystallization Isolation->Purification Product Purified Urea/Thiourea Purification->Product

Caption: Workflow for the synthesis of ureas and thioureas.

Conclusion: A Gateway to Novel Chemical Entities

The protocols detailed in this guide provide a robust and versatile toolkit for the derivatization of this compound. By systematically applying these methods, researchers can efficiently generate diverse libraries of novel compounds for biological screening. The rationale provided for each experimental choice is intended to empower scientists to not only follow these protocols but also to adapt and optimize them for their specific research needs. The strategic modification of this privileged pyrazole scaffold holds immense potential for the discovery of new therapeutic agents, and it is our hope that this guide will serve as a valuable resource in this endeavor.

References

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • 5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate. Acta Crystallographica Section E. [Link]

  • Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. PubMed. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. ResearchGate. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journals. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. RSC Publishing. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Preparation of urea and thiourea compounds of 2-amino-2,3-dihydro-1H-2λ⁵-[2][4][5]diazaphospholo[4,5-b]pyridin-2-one. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine (CAS No. 287494-25-1). This document provides in-depth troubleshooting advice and optimized protocols designed for researchers and drug development professionals. The unique structure of this molecule, featuring a basic pyridine ring, a pyrazole system, and a primary amine, presents specific challenges that require a carefully considered purification strategy.

Understanding the Challenge: The Molecule's Chemistry

This compound is a polar, basic heterocycle. Its purification is complicated by two primary factors:

  • High Polarity: The combination of nitrogen heterocycles and a primary amine group makes the molecule highly polar, leading to poor retention on traditional reversed-phase columns and strong retention on normal-phase columns.[1][2]

  • Basic Nature: The pyridine nitrogen (pKa ≈ 5-6) and the primary amine group are basic.[3] These groups can interact strongly with acidic silanol groups present on the surface of standard silica gel, causing significant peak tailing, irreversible adsorption, and potential on-column degradation.[4][5]

This guide is structured to address these challenges head-on, providing logical workflows and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my compound streak or show severe peak tailing on a standard silica gel column? A: This is the most common issue encountered with basic nitrogen-containing heterocycles.[2] Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic compound undergoes a strong acid-base interaction with these sites, leading to a secondary retention mechanism that is non-uniform. This causes a portion of your analyte to be retained much longer than the main band, resulting in asymmetric or "tailing" peaks and often, low recovery.[4][6]

Q2: Should I start with Normal-Phase or Reversed-Phase chromatography? A: For this specific molecule, Reversed-Phase (RP) chromatography is generally the recommended starting point. [2] While Normal-Phase (NP) can be made to work with modifications, RP-HPLC offers more tools to manage the compound's basicity, primarily through mobile phase pH control.[3][4] Highly polar compounds that fail to retain on C18 columns are excellent candidates for Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high-organic mobile phase.[1]

Q3: How critical is mobile phase pH in Reversed-Phase HPLC for this compound? A: Mobile phase pH is the most critical parameter for achieving good peak shape and reproducible retention in RP-HPLC.[3][4]

  • Low pH (e.g., 2.5 - 3.5): By adding an acid like formic acid or trifluoroacetic acid (TFA), both the pyridine and amine groups become protonated (positively charged). This minimizes their interaction with residual, ionized silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.[7][8]

  • Mid pH (e.g., 4 - 7): This range should be avoided with standard silica-based columns. In this range, the analyte is protonated, but the silica surface's silanol groups are deprotonated (negatively charged), leading to strong ionic interactions and catastrophic peak tailing.[3]

  • High pH (e.g., > 8): At high pH, the compound is in its neutral, free-base form, which can result in excellent peak shape. However, this requires a pH-stable column (e.g., a hybrid or polymer-based stationary phase), as traditional silica will dissolve above pH 7.5.[3]

Q4: My compound is poorly soluble in my initial mobile phase conditions. How should I prepare my sample for injection? A: This is a common problem when the sample solvent is significantly stronger than the mobile phase, which can cause peak distortion.

  • Ideal Approach: Dissolve the sample in the mobile phase itself. If solubility is low, prepare the sample in the initial mobile phase composition of your gradient.

  • Alternative Solvents: If necessary, dissolve the sample in a minimal amount of a stronger, compatible solvent (like DMSO or water) and then dilute it with the mobile phase. Ensure the final injection volume is small to minimize solvent effects.[1]

  • Solid Loading (Flash Chromatography): For preparative flash chromatography, a superior method is dry loading. Adsorb your crude material dissolved in a volatile solvent (e.g., methanol) onto a small amount of silica gel or Celite. Evaporate the solvent completely, and load the resulting dry powder onto the top of your column. This technique prevents band broadening caused by strong injection solvents.[1][9]

Troubleshooting Guides

This section provides solutions to specific experimental problems in a question-and-answer format.

Issue: Severe Peak Tailing or No Elution in Normal-Phase

Q: I'm using a Hexane/Ethyl Acetate system on silica gel, and my compound either stays at the baseline or streaks badly. What is the cause and solution?

  • Probable Cause: Your compound is too polar for this solvent system, and its basicity is causing strong, undesirable interactions with the acidic silica.[2][10]

  • Solution:

    • Increase Solvent Polarity: Switch to a more polar mobile phase, such as Dichloromethane/Methanol.[2]

    • Add a Basic Modifier: This is crucial. Incorporate a competing base into your mobile phase to neutralize the active silanol sites. A common and effective choice is to add 0.5-1% triethylamine (TEA) or use a pre-mixed solution of 1-10% of 10% ammonium hydroxide in methanol, added to dichloromethane .[5][6][10] Always equilibrate the column with the modified mobile phase before injecting your sample.

    • Change the Stationary Phase: If tailing persists, the silica itself is too aggressive. Switch to a less acidic stationary phase like neutral alumina or an amine-functionalized silica column.[5][11]

Issue: Poor or No Retention in Reversed-Phase

Q: My compound elutes in the void volume on a C18 column, even with 100% water. How can I get it to retain?

  • Probable Cause: The compound is extremely polar and has insufficient hydrophobic character to interact with the C18 stationary phase. This is a classic limitation of reversed-phase chromatography.[1]

  • Solution:

    • Switch to a Polar-Embedded Column: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain, which provides an alternative retention mechanism for polar analytes.

    • Employ HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution for this problem. HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high-organic mobile phase (typically >80% acetonitrile) and a small amount of aqueous buffer. Water acts as the strong, eluting solvent. This mode provides excellent retention for highly polar compounds that are unretained in reversed-phase.[1][2]

Issue: Low Recovery After Purification

Q: I've injected 100 mg of crude material but only recovered 30 mg of pure compound, with no other fractions containing product. Where did my compound go?

  • Probable Cause 1: Irreversible Adsorption: If you used unmodified silica gel, your basic compound may have bound so strongly to the acidic sites that it cannot be eluted, even with a highly polar mobile phase.[4]

  • Probable Cause 2: On-Column Degradation: The acidic surface of silica gel can catalyze the degradation of sensitive compounds.[10]

  • Solution:

    • Perform a Stability Test: Before running a column, perform a 2D-TLC analysis (see Protocol 3) to verify if your compound is stable on the chosen stationary phase.[3][10]

    • Use a Less Aggressive System: If instability or irreversible binding is confirmed, switch to a more inert stationary phase like end-capped reversed-phase silica, neutral alumina, or add a basic modifier to your normal-phase system as described above.[3][10]

    • Check Column Loading: Overloading the column can lead to band broadening and apparent loss of material into mixed fractions. For flash chromatography, a typical load is 1-5% of the silica mass.[2]

Visual Workflows & Logic Diagrams

The following diagrams provide a systematic approach to method development and troubleshooting for this compound.

Chromatography_Mode_Selection start Start: Crude Sample This compound check_polarity Is the compound highly polar? start->check_polarity rp_start Start with Reversed-Phase (C18) Mobile Phase: ACN/H2O with 0.1% Formic Acid check_polarity->rp_start Yes np_option Consider Normal-Phase (for orthogonal separation or scale-up) check_polarity->np_option No/Maybe check_retention Adequate Retention? (k' > 2) rp_start->check_retention hilic Switch to HILIC Mode Stationary Phase: Silica or Diol Mobile Phase: ACN/H2O Buffer check_retention->hilic No optimize_rp Optimize RP Method (Gradient, pH, Organic Solvent) check_retention->optimize_rp Yes success Purification Successful hilic->success optimize_rp->success check_tailing_np Does it tail on silica TLC? np_option->check_tailing_np np_modified Use NP with Basic Modifier (TEA/NH3) or Alumina/Amine Column check_tailing_np->np_modified Yes np_standard Use Standard NP (DCM/MeOH) check_tailing_np->np_standard No np_modified->success np_standard->success

Caption: A decision workflow for selecting the optimal chromatographic mode.

Peak_Tailing_Troubleshooting start Problem: Severe Peak Tailing Observed check_mode Which Chromatography Mode? start->check_mode np_path Normal-Phase (Silica) check_mode->np_path NP rp_path Reversed-Phase (C18) check_mode->rp_path RP cause_np Cause: Analyte-Silanol Acid-Base Interaction np_path->cause_np cause_rp Cause: Residual Silanol Interaction or Wrong pH rp_path->cause_rp solution_np1 Add Basic Modifier to Mobile Phase (e.g., 0.5% Triethylamine) cause_np->solution_np1 solution_np2 Switch to Inert Stationary Phase (Neutral Alumina or Amine-Column) solution_np1->solution_np2 If tailing persists solution_rp1 Adjust Mobile Phase pH (Add 0.1% Formic Acid or TFA) cause_rp->solution_rp1 solution_rp2 Use a High-Quality End-Capped Column solution_rp1->solution_rp2 And/Or solution_rp3 If using high pH, ensure column is pH-stable (>pH 8) solution_rp2->solution_rp3 And/Or

Caption: A troubleshooting flowchart for resolving peak tailing issues.

Data & Recommended Starting Conditions

Table 1: Recommended Starting Chromatographic Conditions
ParameterNormal-Phase (Flash) Reversed-Phase (HPLC) HILIC (HPLC)
Stationary Phase Silica GelC18 (end-capped), 5 µmSilica or Diol, 5 µm
Mobile Phase A Dichloromethane0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 10% (10% NH₄OH in MeOH) in DCM0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Isocratic or Step Gradient (0-100% B)Linear Gradient (e.g., 5-95% B over 20 min)Linear Gradient (e.g., 95-60% B over 15 min)
Modifier Crucial: Triethylamine (0.5-1%) or NH₄OHCrucial: Formic Acid or TFA (0.1%)Buffer/Acid (e.g., 10mM Ammonium Formate)
Key Advantage Good for removing non-polar impurities; high loading.Good control over peak shape via pH.Excellent retention for this polar compound.
Key Challenge Severe peak tailing without a basic modifier.Potential for low/no retention.Sensitive to water content; longer equilibration.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier

This protocol is designed for larger-scale purification (>50 mg) where baseline resolution has been confirmed by TLC.

  • TLC Method Development:

    • Prepare a developing chamber with Dichloromethane (DCM).

    • Prepare a second eluent of 5-10% Methanol in DCM.

    • Prepare a third eluent of 5-10% Methanol in DCM containing 1% Triethylamine (TEA) .

    • Spot your crude material on three separate TLC plates and develop them in the three eluents. You should observe a significant improvement in spot shape (less streaking) in the TEA-modified system. Optimize the DCM/MeOH ratio to achieve an Rf of 0.2-0.4 for the target compound.

  • Column Packing & Equilibration:

    • Select a silica gel column appropriate for your sample size (e.g., 40g silica for 400mg - 2g crude material).

    • Equilibrate the column with your optimized mobile phase (e.g., DCM with 1% TEA) for at least 5 column volumes.

  • Sample Loading:

    • Prepare your sample via dry loading (preferred method). Dissolve the crude material in a minimal amount of a polar solvent (e.g., Methanol). Add ~2-3 times the sample mass of silica gel.

    • Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.

    • Carefully load this powder onto the top of the equilibrated column bed.

  • Elution & Fraction Collection:

    • Begin elution with your optimized mobile phase. If impurities are close, run isocratically. If separation is large, a step gradient can be used to speed up the run.

    • Monitor the elution using a UV detector or by collecting fractions and analyzing by TLC.

  • Work-up:

    • Combine the pure fractions. The TEA is volatile and can often be removed along with the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC Method Development

This protocol is for analytical method development or small-scale purification.

  • System Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample Preparation:

    • Dissolve a small amount of the sample (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.

  • Scouting Gradient:

    • Equilibrate the column with 95% A / 5% B for 10 minutes.

    • Inject 5-10 µL of the sample.

    • Run a broad linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to improve resolution around your target peak. If the peak elutes at 15 minutes (when the mobile phase is ~70% B), you can create a shallower gradient from 50% B to 80% B over 15 minutes. This will increase the separation between closely eluting peaks.[12]

    • If peak shape is still suboptimal, consider switching the organic modifier to Methanol or using TFA instead of formic acid for stronger ion pairing.[7]

Protocol 3: Compound Stability Test by 2D-TLC

This test is critical to perform before committing a large amount of material to a silica gel column.[3][10]

  • Spotting: Take a square TLC plate. In the bottom-left corner (about 1 cm from each edge), carefully spot your crude material. Make the spot as small and concentrated as possible.

  • First Development: Develop the plate in your chosen solvent system (e.g., 95:5 DCM/MeOH with 1% TEA). After development, remove the plate and dry it completely.

  • Rotation: Rotate the plate 90 degrees counter-clockwise so the line of separated spots from the first run is now at the bottom.

  • Second Development: Develop the plate again in the exact same solvent system.

  • Analysis:

    • Stable Compound: If the compound is stable, all spots will lie along a 45-degree diagonal line from the origin.

    • Unstable Compound: If new spots appear that are not on the diagonal, it indicates that your compound is degrading on the silica gel plate. In this case, silica gel chromatography should be avoided.

References

  • Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PubMed.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
  • Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing. Biotage.
  • Optimizing chromatographic purification for rapid results in chemical manufacturing. Biotage.
  • Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • Application Note: Development of a Reversed-Phase HPLC Method for the Analysis of Acetohydrazide and Pyridine Reaction Products. BenchChem.
  • Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem.
  • HPLC Methods for analysis of Pyridine.
  • Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Technical Support Center: Purification of Polar Arom
  • HPLC Separation Modes - Stationary Phase in HPLC.
  • 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine. Sigma-Aldrich.
  • This compound. PubChem.
  • Green Solutions for Flash Chrom
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Technical Support Center: Purification of 4-iodo-1-methyl-1H-pyrazol-3-amine. BenchChem.

Sources

Technical Support Center: Synthesis of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments, optimize reaction conditions, and ensure the purity of your final product.

I. Overview of the Synthesis

The most common and efficient route to synthesizing this compound involves the cyclocondensation of a β-ketonitrile with methylhydrazine. This reaction is a variation of the well-established Knorr pyrazole synthesis.[1] The primary starting materials are typically 3-oxo-3-(pyridin-3-yl)propanenitrile and methylhydrazine.

The general reaction scheme is as follows:

Synthesis_Overview 3-oxo-3-(pyridin-3-yl)propanenitrile 3-oxo-3-(pyridin-3-yl)propanenitrile Product This compound 3-oxo-3-(pyridin-3-yl)propanenitrile->Product + Methylhydrazine (Cyclocondensation) Methylhydrazine Methylhydrazine

Caption: General synthetic route to the target compound.

While this synthesis is generally robust, several side products can form, complicating purification and reducing the overall yield. This guide will address the most frequently encountered issues.

II. Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned a dark yellow or red color. Is this normal?

A1: The development of colored impurities is a common observation in reactions involving hydrazine and its derivatives.[1] This can be attributed to side reactions of the hydrazine starting material, potentially forming various condensed or oxidized byproducts. While a slight coloration might be expected, a deep, intense color often indicates the presence of significant impurities that will require removal during workup and purification.

Q2: I'm observing two spots on my TLC that are very close together, and my NMR spectrum shows duplicate peaks. What is the likely cause?

A2: This is a classic sign of regioisomer formation.[1][2] When an unsymmetrical 1,3-dicarbonyl equivalent (like 3-oxo-3-(pyridin-3-yl)propanenitrile) reacts with a substituted hydrazine (methylhydrazine), two different regioisomeric pyrazoles can be formed. In this specific synthesis, the primary regioisomeric impurity would be 1-Methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine .

Q3: How can I definitively distinguish between the desired product and its regioisomer?

A3: Unambiguous structural determination is crucial. While standard 1H and 13C NMR are essential, advanced 2D NMR techniques are often necessary to confirm the regiochemistry.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the N-methyl protons and the pyrazole ring carbons. For the desired 5-amino isomer, you would expect to see a correlation between the N-methyl protons and C5 of the pyrazole ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity. For instance, an NOE between the N-methyl group and the proton at C4 of the pyrazole ring would support the desired 5-amino structure.

  • Single-Crystal X-ray Diffraction: This is the gold standard for absolute structure determination, if a suitable crystal can be obtained.[2]

III. Troubleshooting Guide: Common Side Products and Solutions

This section delves into the specific side products that can arise during the synthesis of this compound, their mechanisms of formation, and strategies for their mitigation and removal.

Issue 1: Formation of the Regioisomeric Side Product

The most prevalent issue in this synthesis is the formation of the undesired regioisomer, 1-Methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine. The ratio of these isomers is highly dependent on the reaction conditions.[2]

Regioisomer_Formation Reactants 3-oxo-3-(pyridin-3-yl)propanenitrile + Methylhydrazine Desired_Product 1-Methyl-3-(pyridin-3-YL) -1H-pyrazol-5-amine (Thermodynamic Product) Reactants->Desired_Product Acidic/Neutral Conditions Elevated Temperature Side_Product 1-Methyl-5-(pyridin-3-YL) -1H-pyrazol-3-amine (Kinetic Product) Reactants->Side_Product Basic Conditions Lower Temperature

Caption: Control of regioselectivity in pyrazole synthesis.

Causality: The regioselectivity is governed by the initial nucleophilic attack of the methylhydrazine on the β-ketonitrile. Methylhydrazine has two non-equivalent nitrogen atoms. Attack by the methylated nitrogen is sterically hindered but can be favored under certain conditions. The subsequent cyclization and dehydration lead to the two possible regioisomers.

Troubleshooting & Optimization:

  • pH Control: To favor the thermodynamically more stable 5-aminopyrazole (the desired product), it is recommended to use neutral or slightly acidic conditions.[2][3] The addition of a catalytic amount of acetic acid can promote the equilibration of intermediates, leading to the more stable product.[3]

  • Temperature: Higher temperatures, such as refluxing in ethanol, generally favor the formation of the thermodynamic product.[2]

  • Solvent: Ethanol is a commonly used solvent that provides good solubility for the reactants and facilitates the reaction at an appropriate temperature.[3]

ParameterCondition to Favor Desired ProductCondition to Favor Side ProductRationale
pH Neutral to Acidic (e.g., catalytic AcOH)Basic (e.g., EtONa)Acid catalysis allows for equilibration to the more stable thermodynamic product.[2][3]
Temperature Elevated (e.g., reflux)LowerHigher temperatures provide the energy to overcome the activation barrier to the more stable product.[2]

Purification Strategy: Separating these regioisomers can be challenging due to their similar polarities.[1]

  • Column Chromatography: Careful column chromatography on silica gel with a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is the most common method.

  • Recrystallization: If a significant amount of one isomer is present, fractional recrystallization from a suitable solvent system may be effective.

Issue 2: Incomplete Cyclization Leading to Intermediates

Occasionally, the reaction may not proceed to completion, leaving pyrazoline intermediates or uncyclized hydrazones in the reaction mixture.[1]

Causality: Incomplete cyclization can result from insufficient reaction time, temperatures that are too low, or inefficient dehydration of the cyclic intermediate.

Troubleshooting & Optimization:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitoring the reaction by TLC is crucial to determine when the starting materials have been consumed and the product is no longer forming.

  • Dehydrating Conditions: While the cyclization often proceeds without an explicit dehydrating agent, in stubborn cases, the use of a Dean-Stark apparatus to remove water or the addition of a mild dehydrating agent could be considered, although this may also promote side reactions.

Issue 3: Further Reaction of the Product

5-Aminopyrazoles are versatile binucleophiles and can undergo further reactions, especially under harsh conditions or in the presence of excess electrophiles.[2][4]

Causality: The amino group of the product can react with any remaining β-ketonitrile or other electrophilic species present in the reaction mixture. This can lead to the formation of more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[2]

Troubleshooting & Optimization:

  • Stoichiometry: Use a slight excess of methylhydrazine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the β-ketonitrile starting material.

  • Reaction Conditions: Avoid unnecessarily harsh conditions (e.g., very high temperatures for prolonged periods) once the main product has formed.

  • Workup: Prompt and efficient workup and purification after the reaction is complete will minimize the opportunity for subsequent side reactions.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is optimized to favor the formation of the desired 5-amino regioisomer.

Materials:

  • 3-oxo-3-(pyridin-3-yl)propanenitrile

  • Methylhydrazine

  • Ethanol, anhydrous

  • Glacial Acetic Acid

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • TLC plates (silica gel)

Procedure:

  • To a solution of 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration), add methylhydrazine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., eluent: 10% methanol in dichloromethane). Look for the disappearance of the starting material and the appearance of the product spot.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes to isolate the pure product.

Protocol 2: Analytical Characterization

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: 5-10% Methanol in Dichloromethane.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Expected Outcome: The desired product and the regioisomeric side product will likely have very close Rf values. Careful comparison with starting materials is necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Acquire 1H, 13C, and 2D (COSY, HSQC, HMBC) spectra in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Key 1H NMR signals for the desired product:

    • A singlet for the N-methyl group.

    • A singlet for the pyrazole C4-H.

    • A broad singlet for the -NH2 protons.

    • Signals corresponding to the pyridine ring protons.

  • Use HMBC to confirm the connectivity between the N-methyl group and the pyrazole ring carbons as described in FAQ 3.

V. References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. Retrieved from

  • Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from

  • BenchChem. (n.d.). Minimizing side product formation in aminopyrazole synthesis. Retrieved from

  • Prestat, G., Busca, P., & Fichez, J. (n.d.). Recent advances in aminopyrazoles synthesis and functionalization. Laboraty o. Retrieved from

  • ChemicalBook. (n.d.). 3-Aminopyrazole synthesis. Retrieved from

  • ACS Publications. (2026, January 15). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones 32 by.... Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine. Retrieved from

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from

  • Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from

  • NIH. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from

Sources

Navigating the Maze of Regioselectivity in Aminopyrazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. Aminopyrazole scaffolds are pivotal in medicinal chemistry, but their synthesis is often plagued by the formation of regioisomeric mixtures, leading to challenging purification processes and reduced yields of the desired product.[1][2][3] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding to empower you to overcome these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during aminopyrazole synthesis.

Q1: My aminopyrazole synthesis is yielding a mixture of regioisomers. What is the primary cause?

A1: The formation of regioisomers is a frequent challenge when using monosubstituted hydrazines (e.g., methylhydrazine, phenylhydrazine) with unsymmetrical 1,3-dielectrophilic precursors like β-ketonitriles.[1][3] The two nitrogen atoms of a substituted hydrazine possess different nucleophilicities and are subject to varying steric hindrance.[1][4] This allows for two distinct pathways of initial nucleophilic attack on the 1,3-dielectrophile, leading to a mixture of the 3-amino- and 5-aminopyrazole isomers.[3]

Q2: What are the key factors that I can modify to control the regiochemical outcome?

A2: The regioselectivity of aminopyrazole synthesis is a delicate balance of several factors. The most influential are:

  • Electronic Effects: Electron-withdrawing or -donating groups on both the hydrazine and the β-ketonitrile can alter the reactivity of the nucleophilic and electrophilic centers, respectively.[1]

  • Steric Hindrance: Bulky substituents on either reactant can sterically direct the reaction pathway, favoring the attack at the less hindered position.[1][4]

  • Reaction Conditions: This is often the most critical and tunable parameter. Solvent polarity, temperature, and pH can dramatically shift the isomeric ratio.[1][5] For instance, acidic conditions can protonate one of the hydrazine nitrogens, altering its nucleophilicity and potentially reversing the selectivity observed under neutral or basic conditions.[1]

Q3: How can I definitively determine the structure of my aminopyrazole regioisomers?

A3: Unambiguous structural elucidation is critical. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are essential first steps, they may not be sufficient to differentiate between isomers.[3] Advanced techniques are often required:

  • 2D NMR Spectroscopy: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons, helping to establish the substitution pattern.[6] For example, a NOESY correlation between the N-substituent and a proton on the pyrazole ring can confirm its position. ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) is also a powerful tool for directly observing the correlation between a substituent and the ring nitrogen it is attached to.[3]

  • Single-Crystal X-ray Crystallography: This is the gold standard for absolute structure determination.[3][7][8] If a suitable single crystal can be grown, X-ray diffraction provides an unequivocal three-dimensional map of the molecule.[9][10]

Q4: Besides the undesired regioisomer, what other side products should I be aware of?

A4: Several side products can complicate your reaction mixture:

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.[3]

  • Further Reactions of the Product: 5-Aminopyrazoles are versatile binucleophiles and can undergo subsequent reactions, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[3]

  • Solvent-Derived Byproducts: At elevated temperatures, solvents like acetic acid can sometimes lead to N-acetylation of the aminopyrazole product.[3]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to tackle persistent regioselectivity issues.

Guide 1: Poor Regioselectivity in the Condensation of β-Ketonitriles and Substituted Hydrazines

Scenario: You are reacting a β-ketonitrile with methylhydrazine in ethanol and obtaining a nearly 1:1 mixture of the 1,3- and 1,5-disubstituted aminopyrazoles.

Causality Analysis: The reaction of β-ketonitriles with hydrazines is a classic method for synthesizing 5-aminopyrazoles.[11][12][13] The mechanism involves the initial nucleophilic attack of a hydrazine nitrogen on the carbonyl carbon to form a hydrazone, followed by intramolecular cyclization onto the nitrile carbon.[11][12] When using an alkylhydrazine, the more substituted nitrogen is generally more nucleophilic (kinetically favored attack), but the resulting intermediate may be less stable. The reaction outcome is often dictated by a thermodynamic equilibrium between the intermediates leading to the two possible products. In a neutral, protic solvent like ethanol, both pathways are often competitive.

Troubleshooting Workflow:

G start Observed: Poor Regioselectivity (e.g., ~1:1 Isomer Ratio) cond_check Are you running under neutral conditions (e.g., EtOH)? start->cond_check kinetic_control Strategy 1: Kinetic Control (Favoring 3-Amino Isomer) cond_check->kinetic_control Yes thermo_control Strategy 2: Thermodynamic Control (Favoring 5-Amino Isomer) cond_check->thermo_control Yes base_protocol Implement Base-Mediated Protocol (e.g., NaOEt in EtOH) kinetic_control->base_protocol acid_protocol Implement Acid-Catalyzed Protocol (e.g., AcOH in Toluene) thermo_control->acid_protocol solvent_protocol Implement Solvent Modification Protocol (e.g., HFIP) thermo_control->solvent_protocol analyze1 Analyze Isomer Ratio (NMR, LC-MS) base_protocol->analyze1 analyze2 Analyze Isomer Ratio (NMR, LC-MS) acid_protocol->analyze2 analyze3 Analyze Isomer Ratio (NMR, LC-MS) solvent_protocol->analyze3 success1 Success: Desired Isomer Enriched analyze1->success1 >95:5 Ratio fail Re-evaluate Substrate Electronics/Sterics analyze1->fail <95:5 Ratio success2 Success: Desired Isomer Enriched analyze2->success2 >95:5 Ratio analyze2->fail <95:5 Ratio success3 Success: Desired Isomer Enriched analyze3->success3 >95:5 Ratio analyze3->fail <95:5 Ratio

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Protocols

This protocol aims to trap the kinetically favored intermediate before it can equilibrate. The base facilitates the rapid cyclization of the initially formed adduct from the more nucleophilic, substituted nitrogen of the alkylhydrazine.[4]

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-ketonitrile (1.0 eq) in anhydrous ethanol (0.2 M).

  • Base Addition: Add a solution of sodium ethoxide in ethanol (0.1 eq, 21 wt%) to the reaction mixture.

  • Hydrazine Addition: Slowly add the alkylhydrazine (1.1 eq) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the regioisomeric ratio by ¹H NMR analysis.

This protocol promotes the formation of the more thermodynamically stable 5-amino isomer. Acidic conditions can favor the initial attack by the less substituted, less sterically hindered nitrogen of the hydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketonitrile (1.0 eq) and the substituted hydrazine (1.1 eq) in a suitable solvent like glacial acetic acid or ethanol with a catalytic amount of a stronger acid (e.g., H₂SO₄).

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. If using acetic acid, carefully neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate.

  • Analysis: Purify the crude product and determine the regioisomeric ratio by ¹H NMR.

The use of highly polar, hydrogen-bond-donating fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity, often favoring the 5-substituted isomer.[5] These solvents can stabilize key intermediates and transition states selectively.

  • Reaction Setup: Dissolve the β-ketonitrile (1.0 eq) in HFIP (0.2 M) in a sealed vial.

  • Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, remove the fluorinated solvent under reduced pressure (use a cold trap). The crude residue can then be dissolved in an organic solvent and washed with water to remove any remaining HFIP.

  • Analysis: Dry, concentrate, and purify the product. Analyze the regioisomeric ratio by ¹H NMR.

Table 1: Effect of Reaction Conditions on Isomer Ratio (Example System)

EntryHydrazine (R-NHNH₂)SolventCatalyst/AdditiveTemp (°C)Ratio (1,3-isomer : 1,5-isomer)
1MeNHNH₂EtOHNone8055 : 45
2MeNHNH₂EtOHNaOEt (0.1 eq)25>95 : 5
3MeNHNH₂AcOHNone11010 : 90
4MeNHNH₂HFIPNone50<5 : >95
Guide 2: Unambiguous Characterization of Regioisomers

Scenario: You have isolated two products from your reaction and need to confidently assign their structures as the 1,3- and 1,5-isomers.

Causality Analysis: The chemical environments of the atoms in the two regioisomers are often very similar, leading to ¹H and ¹³C NMR spectra that are difficult to assign without further evidence. A systematic, multi-technique approach is required for definitive proof of structure.

Characterization Workflow:

G start Isolated Isomer Mixture separation Separate Isomers (e.g., Column Chromatography) start->separation nmr_1d Acquire ¹H and ¹³C NMR for each pure isomer separation->nmr_1d nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d hmbc_analysis Analyze ¹H-¹⁵N HMBC: Look for correlation between N-substituent and ring N nmr_2d->hmbc_analysis noesy_analysis Analyze NOESY: Look for through-space correlation to adjacent ring proton nmr_2d->noesy_analysis structure_assigned Tentative Structure Assignment hmbc_analysis->structure_assigned noesy_analysis->structure_assigned crystallography Attempt Single Crystal Growth structure_assigned->crystallography xray Perform Single-Crystal X-ray Diffraction crystallography->xray Success final_structure Unambiguous Structure Confirmed xray->final_structure

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (CAS 287494-25-1).[1] This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. The following information is structured in a practical question-and-answer format to directly address specific issues you may encounter.

Introduction: The Synthetic Pathway

The most common and efficient route to synthesizing this compound involves the cyclocondensation reaction between a β-ketonitrile, 3-oxo-3-(pyridin-3-yl)propanenitrile , and methylhydrazine . This reaction is a classic method for forming the pyrazole core and is particularly effective for producing 5-aminopyrazoles from enaminonitrile precursors or their equivalents.[2][3] The primary challenge in this synthesis is controlling regioselectivity, as the unsymmetrical methylhydrazine can react to form two different regioisomers.

cluster_reactants Reactants ketonitrile 3-Oxo-3-(pyridin-3-yl)propanenitrile hydrazone Hydrazone Intermediate ketonitrile->hydrazone + Acid/Base Catalyst - H₂O methylhydrazine Methylhydrazine methylhydrazine->hydrazone + Acid/Base Catalyst - H₂O target 1-Methyl-3-(pyridin-3-yl)-1H- pyrazol-5-amine (Desired Product) hydrazone->target Intramolecular Cyclization (Path A) isomer 1-Methyl-5-(pyridin-3-yl)-1H- pyrazol-3-amine (Regioisomer) hydrazone->isomer Intramolecular Cyclization (Path B)

Caption: General reaction scheme for the synthesis of the target pyrazole.

Part 1: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism, and why is regioselectivity a primary concern?

A1: The reaction proceeds via a condensation mechanism. First, one of the nitrogen atoms of methylhydrazine attacks the ketone carbonyl of 3-oxo-3-(pyridin-3-yl)propanenitrile to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the nitrile carbon, which, after tautomerization, yields the final 5-aminopyrazole ring.[4]

Methylhydrazine is an unsymmetrical nucleophile with two distinct nitrogen atoms: the N1 (methylated) and N2 (unsubstituted) nitrogens.

  • Path A (Desired): If the initial attack on the ketone occurs via the unsubstituted (-NH2) nitrogen, subsequent cyclization leads to the desired This compound .

  • Path B (Side Product): If the initial attack involves the methylated (-NHMe) nitrogen, the reaction yields the undesired regioisomer, 1-Methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine .

Controlling which nitrogen atom initiates the reaction is the key to achieving high regioselectivity. This is often influenced by steric hindrance and the electronic environment, which can be modulated by reaction conditions like pH.[4][5]

Q2: How does pH influence the reaction's regioselectivity and overall yield?

A2: The pH of the reaction medium is a critical parameter.

  • Acidic Conditions (e.g., Acetic Acid): In an acidic medium, the more basic nitrogen of methylhydrazine (the methylated N1) is preferentially protonated. This protonation deactivates it as a nucleophile, leaving the terminal -NH2 group to initiate the attack on the ketone. This typically favors the formation of the desired 1,3-disubstituted product.[4] However, excessively low pH can protonate both nitrogens, shutting down the reaction entirely.[4]

  • Neutral or Basic Conditions: Without acid catalysis, the reaction may be slower, and the regioselectivity can be less pronounced or even inverted, leading to a mixture of isomers that are often difficult to separate. A mild base is sometimes used to facilitate the final cyclization and aromatization steps.[6]

Q3: What are the most effective ways to monitor the reaction's progress?

A3: Effective reaction monitoring is crucial to prevent the formation of byproducts from over-heating or extended reaction times.

  • Thin-Layer Chromatography (TLC): This is the most common method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) to track the consumption of the starting materials and the appearance of the product spot(s). The two regioisomers may have slightly different Rf values, which can give an early indication of selectivity issues.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It allows you to monitor the disappearance of starting material peaks and the appearance of product peaks. Since the desired product and the regioisomer have the same mass (174.20 g/mol ), MS will confirm product formation, while the chromatography will resolve the isomers if they are present.

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a direct cause-and-solution format.

Problem Potential Cause Recommended Solution & Explanation
1. Low or No Product Yield Incomplete Reaction: The reaction has not reached completion.Solution: Increase reaction time and/or temperature. Monitor closely with TLC or LC-MS until the starting material is consumed. Many condensation reactions require heating to reflux to proceed efficiently.[7] Microwave-assisted synthesis can also be explored to drastically reduce reaction times and improve yields.[7][8]
Poor Reagent Quality: Impurities in starting materials (ketonitrile or methylhydrazine) can inhibit the reaction or cause side reactions.Solution: Ensure the purity of your starting materials.[9] Methylhydrazine is susceptible to oxidation; use a freshly opened bottle or distill if necessary. The β-ketonitrile should be pure and free from decomposition products.
Suboptimal pH: The catalytic conditions are not ideal, leading to a stalled reaction.Solution: Optimize the amount of acid catalyst (e.g., acetic acid). Start with a catalytic amount (5-10 mol%) and titrate up if needed. An excessively acidic environment can fully protonate the hydrazine, halting the reaction.[4]
2. Mixture of Isomers Observed Lack of Regiocontrol: Reaction conditions do not sufficiently favor one reaction pathway over the other.Solution: Implement acidic conditions. Use a protic solvent like ethanol with a catalytic amount of acetic acid. This protonates the more basic internal nitrogen of methylhydrazine, directing the initial nucleophilic attack through the terminal nitrogen to favor the desired 1,3-isomer.[4]
Thermodynamic vs. Kinetic Control: The reaction may be equilibrating to a mixture of products under prolonged heating.Solution: Try running the reaction at a lower temperature for a longer period to favor the kinetically preferred product, or at a higher temperature to favor the thermodynamically stable product. The outcome will be system-dependent and requires empirical testing.
3. Difficult Purification Co-elution of Isomers: The desired product and the regioisomer have very similar polarities, making separation by column chromatography challenging.Solution: Optimize your chromatography. Use a high-resolution silica gel and test various solvent systems. A gradient elution might be necessary. If separation is still poor, consider derivatization of the crude mixture (e.g., Boc-protection of the amine) to alter polarity, followed by separation and deprotection.
Presence of Dark, Tarry Byproducts: Decomposition of starting materials or products under harsh conditions.Solution: Reduce the reaction temperature or time. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are air-sensitive. Methylhydrazine, in particular, can decompose with heat and air.
Part 3: Recommended Experimental Protocol

This protocol provides a starting point for the optimized synthesis. Researchers should adapt it based on their experimental observations.

Objective: To synthesize this compound with high regioselectivity.

Reagents & Solvents:

  • 3-Oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Ethanol (Solvent)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for Chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq) and ethanol (approx. 0.2 M concentration).

  • Add glacial acetic acid (0.1 eq) to the mixture and stir for 5 minutes at room temperature.

  • Slowly add methylhydrazine (1.1 eq) to the solution. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-12 hours.[10]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dilute the resulting residue with ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure this compound.

Caption: A troubleshooting workflow for optimizing the pyrazole synthesis.

References
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Feron, O. et al. (2017).
  • Li, J. et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
  • ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.
  • BenchChem.
  • MDPI. (2023).
  • Wan, J-P. et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • ResearchGate.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Kumar, A. et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH.
  • STM Journals. Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride.
  • Zora, M. et al. (2011).
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • GalChimia.
  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • Ríos, M.C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • MDPI. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine.
  • Sigma-Aldrich. 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
  • ChemicalBook. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis.
  • ChemicalBook. 1-Methyl-1H-pyrazol-3-amine synthesis.
  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • PubChem. This compound.
  • ResearchGate. (2025).
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
  • El-Naggar, M. et al. (2017). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC, NIH.
  • MDPI. (2023). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Google Patents. Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

Sources

Technical Support Center: NMR Analysis of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this active pharmaceutical ingredient (API) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices and ensure the integrity of your results.

Troubleshooting Guide: Navigating Common NMR Challenges

This section addresses specific issues you may encounter during the NMR analysis of this compound. The solutions provided are based on extensive field experience and established spectroscopic principles.

Q1: I'm observing unexpected signals in the aromatic region of my ¹H NMR spectrum. How can I determine if they are impurities or something else?

A1: Unidentified signals in the aromatic region (typically 6.5-9.0 ppm) are a common challenge. These could arise from several sources, including regioisomeric byproducts, unreacted starting materials, or degradation products. Here’s a systematic approach to identify the source of these signals:

Step-by-Step Troubleshooting:

  • Cross-reference with Starting Materials: Obtain the ¹H NMR spectra of your starting materials, particularly the pyridine-containing precursor. Compare the chemical shifts of these materials with the unexpected signals in your product spectrum.

  • Consider Regioisomers: The synthesis of pyrazoles can sometimes yield regioisomers, which would have distinct but similar NMR spectra.[1] Look for a second set of peaks that resemble your main product's signals but with slightly different chemical shifts and coupling patterns.

  • Utilize 2D NMR: If direct comparison is inconclusive, 2D NMR is a powerful tool for structural elucidation.[2][3][4][5][6]

    • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. Trace the correlations from your unexpected signals to see if they form a spin system consistent with a potential impurity.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It will help you identify the carbon skeleton associated with the unknown proton signals.[4][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for piecing together molecular fragments and confirming the structure of an impurity.

  • Spiking Experiment: If you have a suspected impurity standard, add a small amount to your NMR sample. An increase in the intensity of the unknown peak will confirm its identity.

Q2: My ¹H NMR spectrum shows extra peaks in the aliphatic region. Could they be from my starting materials or solvents?

A2: Yes, aliphatic signals (typically 0-4.5 ppm) are often due to residual starting materials, solvents, or side-products. The N-methyl group of your target compound should appear as a singlet around 3.5-4.0 ppm.

Step-by-Step Troubleshooting:

  • Check for Residual Solvents: First, consult a table of common NMR solvent impurities.[8][9][10][11][12] Solvents used during synthesis or purification (e.g., ethyl acetate, acetone, hexane) are frequent culprits.[13]

    Common Solvent¹H Chemical Shift (in CDCl₃)Multiplicity
    Acetone2.17 ppmSinglet
    Ethyl Acetate2.05, 4.12, 1.26 ppms, q, t
    Dichloromethane5.30 ppmSinglet
    Hexane0.88, 1.26 ppmt, m
    Water~1.56 ppmBroad Singlet
  • Examine Starting Materials: The synthesis likely involves a methylating agent and a precursor to the pyrazole ring. Check the spectra of these reagents for characteristic aliphatic signals.

  • Look for Pyrazoline Intermediates: Incomplete aromatization during pyrazole synthesis can leave pyrazoline intermediates as byproducts.[1] These will have more aliphatic-like signals compared to the aromatic pyrazole ring.

  • D₂O Exchange: If you suspect an exchangeable proton (like an amine or alcohol from a side product), add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The disappearance of a peak confirms it was an exchangeable proton.[13]

Q3: The integration of my aromatic signals doesn't match the expected proton count. What could be the issue?

A3: Inaccurate integration can be misleading. Assuming proper phasing and baseline correction, this often points to the presence of overlapping signals from impurities.

Step-by-Step Troubleshooting:

  • Check for Overlap with Residual Solvent Peaks: The residual proton signal of your deuterated solvent can overlap with your signals of interest. For example, the CDCl₃ residual peak is at 7.26 ppm.[7] If your aromatic signals are in this region, consider using a different solvent like acetone-d₆ or DMSO-d₆.[13]

  • Look for Broad Peaks: The presence of paramagnetic species or dynamic exchange processes can broaden peaks, leading to inaccurate integration. Ensure your sample is free from metal catalysts used in the synthesis.

  • Higher Field Strength: If possible, acquire the spectrum on a higher field NMR spectrometer. This will improve signal dispersion and may resolve overlapping peaks.

  • 2D NMR for Deconvolution: As mentioned in Q1, 2D NMR techniques can help to identify and assign signals that are overlapping in the 1D spectrum.[2][4][5]

Frequently Asked Questions (FAQs)

What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Estimated ¹H NMR Chemical Shifts (in CDCl₃):

ProtonEstimated Chemical Shift (ppm)MultiplicityNotes
Pyridine H2'~8.8 - 9.0d
Pyridine H6'~8.5 - 8.7dd
Pyridine H4'~7.8 - 8.0dt
Pyridine H5'~7.3 - 7.5dd
Pyrazole H4~5.8 - 6.2s
Amine NH₂~3.5 - 5.0br sBroad, exchangeable with D₂O
N-Methyl~3.6 - 3.9s

Estimated ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonEstimated Chemical Shift (ppm)
Pyrazole C5~150 - 155
Pyrazole C3~145 - 150
Pyridine C2', C6'~147 - 152
Pyridine C4'~133 - 138
Pyridine C5'~123 - 126
Pyridine C3'~128 - 132
Pyrazole C4~90 - 95
N-Methyl~35 - 40

These are estimations and may vary based on solvent and concentration.

What are the common sources of impurities in the synthesis of this compound?

The most common impurities arise from the synthetic route employed. For a typical synthesis involving the condensation of a pyridine-containing 1,3-dicarbonyl equivalent with methylhydrazine, potential impurities include:

  • Unreacted Starting Materials: Residual pyridine-dicarbonyl compound and methylhydrazine.

  • Regioisomers: If the 1,3-dicarbonyl precursor is unsymmetrical, reaction with methylhydrazine can lead to the formation of a regioisomeric pyrazole product.[1]

  • Pyrazoline Intermediates: Incomplete oxidation or aromatization during the cyclization step can result in pyrazoline byproducts.[1]

  • Side-Reaction Products: Hydrazine starting materials can sometimes undergo side reactions leading to colored impurities.[1]

Which 2D NMR experiments are most useful for identifying unknown impurities?

A combination of 2D NMR experiments is typically required for unambiguous structure elucidation of unknown impurities.[5][6]

  • COSY: Establishes ³JHH couplings, revealing which protons are connected through bonds.

  • HSQC: Correlates each proton to its directly attached carbon, providing the C-H framework.

  • HMBC: Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments and identifying quaternary carbons.

  • NOESY/ROESY: Reveals through-space correlations, which can help in determining stereochemistry and the proximity of different parts of the molecule.

Workflow for Impurity Identification

The following diagram outlines a logical workflow for identifying an unknown impurity using NMR spectroscopy.

Impurity_Identification_Workflow A Acquire High-Quality 1D ¹H NMR B Identify Unexpected Peaks A->B C Check for Solvents & Known Impurities B->C Compare to reference tables D Acquire 2D NMR (COSY, HSQC, HMBC) C->D Unknown peaks remain H Peaks Accounted For C->H All peaks identified E Propose Structure of Impurity D->E Analyze correlations F Confirm Structure (Spiking, MS, etc.) E->F G Impurity Identified F->G

Sources

Technical Support Center: Navigating the Stability of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experimental work. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.

Introduction to Stability Challenges

This compound is a heterocyclic compound featuring a pyridine ring, a pyrazole core, and a primary amine. This combination of functional groups, while offering significant potential in medicinal chemistry, also presents unique stability challenges.[1] Understanding the inherent reactivity of these moieties is the first step in developing robust experimental and formulation strategies. The primary areas of concern for stability are susceptibility to hydrolysis, oxidation, photodegradation, and thermal stress.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you might encounter.

Handling and Storage

Question 1: What are the optimal storage conditions for solid this compound?

Answer: For solid-state storage, it is crucial to minimize exposure to light, moisture, and heat. We recommend storing the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). The presence of the primary amine and the nitrogen-rich heterocyclic rings makes the compound susceptible to oxidative degradation and interaction with atmospheric moisture.[2]

Question 2: I've noticed a change in the color of my solid sample over time. What could be the cause?

Answer: Color change, typically to a yellow or brownish hue, is often an indicator of degradation. This can be caused by:

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Photodegradation: Exposure to UV or ambient light can induce photochemical reactions in aromatic and heterocyclic systems.[3][4]

  • Moisture: Adsorption of water can facilitate hydrolytic degradation or act as a medium for other reactions.

It is highly recommended to perform an analytical assessment (e.g., HPLC-UV, LC-MS) to identify the impurities and quantify the extent of degradation.

Solution Stability

Question 3: My compound appears to be degrading in my aqueous formulation. What is the likely cause and how can I mitigate this?

Answer: Degradation in aqueous solutions is most commonly due to hydrolysis, especially at non-neutral pH. The stability of pharmaceuticals can be significantly influenced by pH, with both acidic and basic conditions potentially catalyzing hydrolysis of susceptible functional groups.[2][5] For a compound with a pyridine ring (a weak base) and a primary amine, the pH of the solution will dictate its ionization state and, consequently, its reactivity.[6]

Troubleshooting Steps:

  • pH Profiling: Conduct a pH-rate profile study to determine the pH of maximum stability. This typically involves preparing solutions at various pH values (e.g., pH 2, 4, 7, 9, 12) and monitoring the degradation over time using a stability-indicating HPLC method.

  • Buffer Selection: Once the optimal pH is identified, use a suitable buffer system to maintain this pH in your formulation.

  • Excipient Compatibility: Be mindful of potential interactions with excipients in your formulation, as some may alter the micro-pH or contain reactive impurities.

Question 4: I am observing multiple degradation peaks in my chromatogram after dissolving the compound in an organic solvent for analysis. What could be the issue?

Answer: While less common than in aqueous media, degradation in organic solvents can occur. Potential causes include:

  • Solvent Purity: Peroxides in aged ethers (like THF or dioxane) or acidic impurities in chlorinated solvents can promote degradation.

  • Reactive Solvents: Protic solvents like methanol or ethanol could potentially react with the compound under certain conditions, especially with prolonged storage or upon heating.

  • Air Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation, particularly if the solution is not handled under an inert atmosphere.

Troubleshooting Steps:

  • Use fresh, high-purity (HPLC-grade) solvents.

  • If using solvents prone to peroxide formation, test for their presence before use.

  • Prepare solutions fresh and minimize their exposure to air and light. Consider sparging solvents with nitrogen or argon before use.

Forced Degradation and Analytical Method Development

Question 5: I need to develop a stability-indicating analytical method. What are the key considerations for forced degradation studies of this compound?

Answer: A robust stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products. Forced degradation studies are essential for developing and validating such a method. Based on the structure of this compound, the following stress conditions should be investigated:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60 °C)Cleavage of the amine group, potential ring opening under harsh conditions.
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60 °C)Similar to acid hydrolysis, but the rate may differ depending on the pKa of the compound.
Oxidation 3% H₂O₂, room temperatureN-oxidation of the pyridine or pyrazole rings, oxidation of the primary amine to nitroso or nitro derivatives, or potential ring opening.[7]
Thermal Degradation Solid state and solution at elevated temperatures (e.g., 80 °C)Deamination, ring rearrangement, or fragmentation. The thermal decomposition of 5-aminotetrazole, a related high-nitrogen heterocycle, proceeds through complex pathways involving the elimination of nitrogen gas and other fragments.[8]
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photochemical reactions involving the aromatic and heterocyclic rings, potentially leading to dimerization or oxidation.[3][4]

Workflow for Forced Degradation and Method Development:

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Method Validation Acid Acid Hydrolysis HPLC_UV HPLC-UV Analysis Acid->HPLC_UV Base Base Hydrolysis Base->HPLC_UV Oxidation Oxidation Oxidation->HPLC_UV Thermal Thermal Thermal->HPLC_UV Photo Photodegradation Photo->HPLC_UV LC_MS LC-MS for Peak Identification HPLC_UV->LC_MS Identify Degradants Specificity Specificity LC_MS->Specificity Confirm Peak Purity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision

Caption: Workflow for forced degradation and stability-indicating method development.

Question 6: What type of HPLC column and mobile phase would you recommend for analyzing this compound and its degradation products?

Answer: A reversed-phase C18 column is a good starting point for method development. Given the basic nature of the compound, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate buffer) can help to achieve good peak shape by protonating the amine and pyridine nitrogen, reducing tailing. A gradient elution with acetonitrile or methanol as the organic modifier will likely be necessary to separate the parent compound from its more polar or less polar degradation products. For quantification of 3,4-dimethyl-1H-pyrazole, a related compound, ion-pair LC-MS/MS on a reversed-phase column has been successfully employed.[9]

Potential Degradation Pathways

Question 7: What are the most likely degradation products I should be looking for?

Answer: Based on the chemical structure, several degradation pathways can be hypothesized:

  • Oxidation: The primary amine can be oxidized to a hydroxylamine, nitroso, or nitro derivative. N-oxidation of the pyridine ring is also a possibility.[7] Under more strenuous oxidative conditions, ring opening of the pyrazole moiety could occur.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, under harsh acidic or basic conditions, deamination or cleavage of the pyridine-pyrazole bond could occur, although this is less likely than oxidative or photodegradation.

  • Photodegradation: Aromatic amines and heterocyclic rings are known to undergo complex photochemical reactions, including dimerization, rearrangement, and photo-oxidation.[3][4] The specific products would need to be identified by techniques like LC-MS/MS and NMR.

Hypothesized Degradation Pathways Diagram:

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products Parent Parent Compound Oxidized_Amine Oxidized Amine (e.g., Nitroso, Nitro) Parent->Oxidized_Amine Oxidation N_Oxide Pyridine N-Oxide Parent->N_Oxide Oxidation Ring_Opened Ring-Opened Products Parent->Ring_Opened Harsh Oxidation/ Hydrolysis Photodimers Photodimers Parent->Photodimers Photodegradation

Caption: Hypothesized degradation pathways for this compound.

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Solid State: Place a small amount of the solid compound in an oven at 80 °C for 48 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL in the mobile phase.

    • Solution State: Heat the stock solution at 80 °C for 48 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze a sample stored in the dark as a control. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by a suitable HPLC-UV method, and use LC-MS to identify the mass of the degradation products.

Protocol 2: Recommended HPLC-UV Method for Initial Screening
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm (or a more specific wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Conclusion

The stability of this compound and its derivatives is a critical parameter that requires careful consideration throughout the research and development process. By understanding the potential degradation pathways and implementing robust handling, storage, and analytical strategies, the challenges associated with these promising compounds can be effectively managed. This guide serves as a starting point for your investigations, and we encourage you to adapt these principles to the specific requirements of your projects.

References

  • Nekipelova, T., & Kuzmin, V. (2012). Photochemistry of Aliphatic and Aromatic Amines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28064036, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).
  • Pal, A., & S, S. (2010).
  • Szabó, Z., & Dalmadi, B. (2020).
  • ResearchGate. (n.d.). Concentration of degradation products after 5 weeks determined by LC-MS. Retrieved from [Link]

  • National Institutes of Health. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.
  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

  • ResearchGate. (2010). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Retrieved from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • MDPI. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Hotha, K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • National Institutes of Health. (2020).
  • National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]

  • springermedicine.com. (2024). Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System. Retrieved from [Link]

  • PubMed. (2015). Mutagenicity of N-oxide containing heterocycles and related compounds: experimental and theoretical studies. Retrieved from [Link]

  • AIR Unimi. (n.d.). LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride catalyst. Retrieved from [Link]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • EPA. (n.d.). der-fenpyrazamine-ecm-soil.pdf. Retrieved from [Link]

  • ResearchGate. (2012). Oxidation methods of nitrogen-containing heterocyclic compounds. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93146, 1H-Pyrazol-3-amine, 5-methyl-. Retrieved from [Link]

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Technical Support Center: Synthesis of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The information herein is structured in a question-and-answer format to directly address potential issues encountered during your experiments.

I. Overview of the Synthetic Pathway

The most common and direct route to synthesizing this compound involves a two-step process. The first step is the synthesis of the key intermediate, 3-oxo-3-(pyridin-3-yl)propanenitrile, followed by its cyclocondensation with methylhydrazine.

Synthetic_Pathway cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Cyclocondensation Pyridine-3-carboxylate Pyridine-3-carboxylate 3-oxo-3-(pyridin-3-yl)propanenitrile 3-oxo-3-(pyridin-3-yl)propanenitrile Pyridine-3-carboxylate->3-oxo-3-(pyridin-3-yl)propanenitrile 1. Acetonitrile, Base 2. Acidic Workup Acetonitrile Acetonitrile Base Strong Base (e.g., NaH, KOt-Bu) Target_Molecule 1-Methyl-3-(pyridin-3-YL) -1H-pyrazol-5-amine 3-oxo-3-(pyridin-3-yl)propanenitrile->Target_Molecule Methylhydrazine, Solvent, Heat Regioisomer 1-Methyl-5-(pyridin-3-YL) -1H-pyrazol-3-amine 3-oxo-3-(pyridin-3-yl)propanenitrile->Regioisomer Side Reaction Methylhydrazine Methylhydrazine

Caption: General two-step synthesis of the target molecule.

II. Frequently Asked Questions & Troubleshooting Guide

Step 1: Synthesis of 3-oxo-3-(pyridin-3-yl)propanenitrile

Q1: My yield of the β-ketonitrile is low. What are the common causes and how can I improve it?

A1: Low yields in the Claisen condensation to form β-ketonitriles are often due to incomplete reaction, side reactions, or degradation of the product during workup. Here are some key areas to troubleshoot:

  • Choice of Base and Solvent: A strong, non-nucleophilic base is crucial for the deprotonation of acetonitrile. Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an anhydrous aprotic solvent like THF or DME are common choices. Ensure your reagents and solvent are completely dry, as moisture will quench the base.

  • Reaction Temperature: The initial deprotonation of acetonitrile is often performed at a low temperature (e.g., 0 °C) to control the reaction, followed by slow warming to room temperature or gentle heating to drive the condensation to completion.

  • Stoichiometry: At least two equivalents of the acetonitrile anion are theoretically required, as the product β-ketonitrile is more acidic than acetonitrile and will be deprotonated by the acetonitrile anion. Using an excess of both the base and acetonitrile can improve yields.

  • Acidic Workup: Careful acidic workup is necessary to protonate the enolate of the β-ketonitrile without causing hydrolysis of the nitrile or other acid-catalyzed side reactions. A dilute acid solution (e.g., 1M HCl) at low temperature is recommended.

Q2: I am observing significant amounts of unreacted starting material (the pyridine ester). How can I drive the reaction to completion?

A2: In addition to the points in A1, consider the following:

  • Reaction Time and Temperature: This condensation can be slow. After the initial addition, allow the reaction to stir at room temperature for an extended period (e.g., 12-24 hours) or gently heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Order of Addition: Adding the pyridine ester slowly to the pre-formed acetonitrile anion can sometimes improve yields by maintaining a high concentration of the nucleophile.

ParameterRecommendationRationale
Base Sodium Hydride (NaH) or Potassium tert-Butoxide (KOt-Bu)Strong, non-nucleophilic bases that effectively deprotonate acetonitrile.
Solvent Anhydrous THF, DME, or TolueneAprotic solvents that do not react with the strong base.
Temperature 0 °C to RT or gentle heating (40-50 °C)Controls the initial exotherm and allows the reaction to proceed to completion.
Workup Slow addition of dilute acid (e.g., 1M HCl) at 0 °CPrevents hydrolysis of the nitrile and other side reactions.
Step 2: Cyclocondensation with Methylhydrazine

Q3: My main problem is the formation of two regioisomers. How can I improve the selectivity for the desired this compound?

A3: This is the most critical challenge in this synthesis. The reaction of the unsymmetrical 3-oxo-3-(pyridin-3-yl)propanenitrile with methylhydrazine can lead to two possible products. The desired product results from the attack of the substituted nitrogen of methylhydrazine at the ketone and the unsubstituted nitrogen at the nitrile. The opposite attack leads to the undesired regioisomer.

Regioselectivity cluster_desired Desired Pathway cluster_undesired Undesired Pathway Ketonitrile 3-oxo-3-(pyridin-3-yl)propanenitrile Attack_Ketone MeNH- attacks ketone Ketonitrile->Attack_Ketone Attack_Nitrile_alt MeNH- attacks nitrile Ketonitrile->Attack_Nitrile_alt Methylhydrazine MeNHNH2 Attack_Nitrile -NH2 attacks nitrile Attack_Ketone->Attack_Nitrile Desired_Product 1-Methyl-3-(pyridin-3-YL) -1H-pyrazol-5-amine Attack_Nitrile->Desired_Product Attack_Ketone_alt -NH2 attacks ketone Attack_Nitrile_alt->Attack_Ketone_alt Undesired_Product 1-Methyl-5-(pyridin-3-YL) -1H-pyrazol-3-amine Attack_Ketone_alt->Undesired_Product

Caption: Competing pathways leading to regioisomers.

To improve regioselectivity, consider the following, with solvent choice being a key factor:

  • Solvent: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in similar pyrazole syntheses. These solvents can influence the tautomeric equilibrium of the intermediate and favor one cyclization pathway over the other.

  • pH Control: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid). The pH can influence which nitrogen of methylhydrazine is more nucleophilic and which carbonyl/nitrile group is more electrophilic. A systematic screen of pH conditions may be beneficial.

  • Temperature: Lower reaction temperatures may favor the formation of one isomer over the other.

SolventExpected OutcomeReference
EthanolMixture of regioisomers
2,2,2-Trifluoroethanol (TFE)Improved regioselectivity for the desired isomer
Acetic AcidCan catalyze the reaction, but may not resolve regioselectivityGeneral Practice

Q4: The reaction is sluggish and does not go to completion. What can I do?

A4: If the reaction is slow, you can try the following:

  • Increase Temperature: Refluxing the reaction mixture is a common practice. Solvents like ethanol, isopropanol, or acetic acid are often used at elevated temperatures.

  • Catalysis: As mentioned, a catalytic amount of a protic acid like acetic acid or hydrochloric acid can accelerate the reaction.

  • Microwave Synthesis: If available, microwave-assisted synthesis can significantly reduce reaction times and often improves yields.[1]

Q5: How can I effectively purify the final product, especially if I have a mixture of regioisomers?

A5: The target molecule contains two basic nitrogen atoms (the pyridine and the pyrazole amine), which can lead to peak tailing and poor separation on silica gel chromatography.

  • Column Chromatography with a Basic Additive: To counteract the acidic nature of silica, add a small amount of a volatile base, such as triethylamine (0.1-1%) , to your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).[2] This will neutralize the acidic sites on the silica gel and improve the peak shape and separation of your basic compounds.

  • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a C18 reversed-phase column with an appropriate buffered mobile phase.

  • Crystallization: If the product is a solid, fractional crystallization may be an effective method for separating the regioisomers, provided they have different solubilities.

Recommended Purification Protocol (Silica Gel):

  • Dry load the crude product onto a small amount of silica gel.

  • Prepare the mobile phase, for example, a gradient of ethyl acetate in hexanes or methanol in dichloromethane. Add 0.5% triethylamine to both the low and high polarity solvents of your gradient.

  • Run the column, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and evaporate the solvent. The triethylamine is volatile and should be removed under high vacuum.

III. Summary of Key Recommendations for Yield Improvement

StageKey ParameterRecommended ActionExpected Improvement
β-Ketonitrile Synthesis Reagent PurityUse anhydrous solvents and reagents.Prevents quenching of the strong base, higher yield.
StoichiometryUse an excess of acetonitrile and base.Drives the reaction to completion.
Cyclocondensation Regioselectivity Use 2,2,2-trifluoroethanol (TFE) as the solvent. Significant increase in the ratio of the desired regioisomer.
Reaction RateUse catalytic acetic acid and heat (reflux or microwave).Faster reaction times, improved conversion.
Purification SeparationUse column chromatography with a mobile phase containing 0.1-1% triethylamine.[2]Sharper peaks, better separation of regioisomers and impurities.

IV. References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). A Highly Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles. Synlett, 2006(20), 3267-3270. [Link]

  • Fun, H. K., Quah, C. K., Abdel-Aziz, H. A., & Ghabbour, H. A. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2726. [Link]

  • Fustero, S., Sánchez-Roselló, M., Soler, J., & del Pozo, C. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogues of Tebufenpyrad. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • El-Faham, A., & Abdel-Megeed, M. F. (2018). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022). [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15 - ResearchGate. [Link]

  • 3-oxo-3-(pyridin-4-yl)propanenitrile-An He Biopharm Limited. [Link]

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Technical Support Center: Scale-Up Synthesis of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine (CAS 287494-25-1).[1] This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory to pilot or production scale. We will address specific issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

The synthesis of this molecule, while conceptually straightforward, presents several well-documented challenges, particularly concerning regioselectivity and purification. This guide provides a structured approach to troubleshooting these issues, ensuring a robust and scalable process.

Part 1: Frequently Asked Questions (FAQs) on Core Synthesis Strategy

This section addresses high-level strategic questions that arise during the initial planning and optimization of the synthesis.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable approach is a two-step synthesis. The first step involves the formation of the pyrazole core, 3-(pyridin-3-yl)-1H-pyrazol-5-amine, via a cyclocondensation reaction. The second, and more challenging step, is the selective N-methylation of this intermediate to yield the final product.

  • Step 1: Pyrazole Ring Formation. This is typically a variation of the Knorr pyrazole synthesis, where a β-ketonitrile (like 3-oxo-3-(pyridin-3-yl)propanenitrile) reacts with hydrazine.[2][3] This reaction is generally robust but requires careful control of conditions to minimize side products.

  • Step 2: N-Methylation. The intermediate pyrazole has two reactive nitrogen atoms (N1 and N2). The primary challenge is to selectively methylate the N1 position to form the desired product, as methylation can also occur at the N2 position, leading to a difficult-to-separate regioisomer.[4]

Q2: During the initial pyrazole formation with hydrazine, what are the key parameters to control for a successful scale-up?

A2: When scaling the cyclocondensation reaction, thermal management and reagent addition are critical.

  • Exotherm Control: The reaction between a dicarbonyl compound and hydrazine is often exothermic.[5][6] On a large scale, the decreased surface-area-to-volume ratio makes heat dissipation less efficient.[6] This can lead to temperature spikes, promoting side reactions and impurity formation.

    • Solution: Implement slow, controlled addition of hydrazine to the reaction mixture. Ensure the reactor is equipped with an efficient cooling system to maintain the target temperature. Using a suitable solvent to dilute the reaction mass can also help absorb the heat generated.[5]

  • Mixing Efficiency: Inadequate mixing in large reactors can create localized "hot spots" or areas of high reactant concentration, leading to inconsistent product quality and increased byproduct formation.[6]

    • Solution: Use an appropriate agitator design (e.g., pitched-blade turbine) and agitation speed to ensure homogeneity. For critical reactions, computational fluid dynamics (CFD) modeling can help optimize mixing parameters.

Part 2: Troubleshooting Guide for N-Methylation Regioselectivity

The selective methylation of the N1 position of the pyrazole ring is the most significant challenge in this synthesis. The reactivity of the two adjacent nitrogen atoms can be nearly indistinguishable, making poor regioselectivity a common problem.[4]

Q3: My N-methylation step with methyl iodide (MeI) is giving a poor ratio of the desired N1-isomer to the undesired N2-isomer. How can I improve this?

A3: This is a classic problem in pyrazole chemistry.[4] The N1:N2 ratio is influenced by the methylating agent, base, solvent, and steric hindrance around the nitrogen atoms. Standard methylating agents like methyl iodide or dimethyl sulfate often give poor selectivity.[7]

Causality: The N2 nitrogen is often more sterically accessible, while the N1 position's reactivity is influenced by the tautomeric equilibrium and the electronic nature of the substituents. To favor N1 methylation, the strategy is often to increase the steric bulk of the methylating agent or to use reaction conditions that favor the desired tautomer.

Solutions:

  • Utilize Sterically Hindered Methylating Agents: This is a highly effective modern approach. Using masked methylating reagents like sterically bulky α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) can dramatically improve N1 selectivity.[8][9][10][11] These reagents first alkylate the more accessible nitrogen, and a subsequent protodesilylation step reveals the methyl group. Selectivities can improve from near 1:1 to over 99:1 in favor of the N1 isomer.[4][8]

  • Optimize Base and Solvent: The choice of base and solvent can influence the tautomeric equilibrium of the pyrazole intermediate.

    • Bases: Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to deprotonate the pyrazole.

    • Solvents: Aprotic polar solvents like DMF or DMSO are common. Experimenting with less polar solvents like THF or 2-MeTHF might alter the selectivity.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product, though this may require longer reaction times.

Table 1: Comparison of N-Methylation Strategies
StrategyMethylating AgentTypical BaseSolventExpected N1:N2 RatioPros & Cons
Standard Methyl Iodide / Dimethyl SulfateK₂CO₃, NaHDMF, AcetonitrilePoor (e.g., 1:1 to 5:1)Pros: Inexpensive, simple reagents. Cons: Poor selectivity, difficult purification.
Steric Masking (Chloromethyl)triisopropoxysilaneCsF, K₂CO₃DMSO, DMFExcellent (>95:5)[4][8]Pros: High regioselectivity, cleaner reaction. Cons: More expensive reagents, two-step process (alkylation then desilylation).
Phase Transfer Methyl IodideNaOH (aq)Toluene/DCM + TBABModeratePros: Avoids strong bases like NaH. Cons: Selectivity can be variable and substrate-dependent.
Part 3: Troubleshooting Work-up and Purification

The product, this compound, is a polar, basic heterocyclic amine. These properties can complicate extraction and purification, especially at scale.

Q4: I am experiencing persistent emulsions during the aqueous work-up and extraction. How can I resolve this?

A4: Emulsion formation is common when extracting basic, polar compounds, especially from solvents like DMF or DMSO.

Causality: The product itself can act as a surfactant, stabilizing the oil-in-water or water-in-oil interface. Residual high-boiling solvents can also contribute to this issue.

Solutions:

  • Brine Wash: After the initial quench, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.

  • Solvent Choice: If possible, switch to a less water-miscible extraction solvent like toluene or 2-MeTHF instead of DCM or ethyl acetate.

  • Filtration: On a larger scale, passing the emulsified mixture through a pad of a filter aid like Celite® can be effective.

  • pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes help. However, be cautious as your product's solubility is pH-dependent.

Q5: The high polarity of my product makes it difficult to purify by standard column chromatography. It either doesn't move from the baseline or streaks badly. What can I do?

A5: This is a frequent issue with polar amines. The basic nitrogen can interact strongly with the acidic silica gel, leading to poor peak shape and recovery.

Solutions:

  • Deactivate the Silica: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide in the eluent will "block" the acidic sites on the silica gel, resulting in much better chromatography.

  • Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Reversed-phase (C18) chromatography is also an option, though it may require different solvent systems (e.g., water/acetonitrile or water/methanol with TFA or formic acid as a modifier).

  • Recrystallization/Trituration: If the product is a solid, recrystallization is often the most scalable and cost-effective purification method.

    • Solvent Screening: Screen a variety of solvents to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common choices for polar compounds include isopropanol (IPA), ethanol, acetonitrile, or mixtures like IPA/water or ethyl acetate/heptane.

    • Trituration: If a good recrystallization solvent cannot be found, triturating the crude solid with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or MTBE) can significantly improve purity.

Part 4: Key Experimental Protocols & Workflows
Workflow for Scale-Up Synthesis

The following diagram outlines the recommended workflow for the synthesis and purification process.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Work-up & Purification A Charge Reactor with 3-oxo-3-(pyridin-3-yl)propanenitrile and Solvent (e.g., Ethanol) B Controlled Addition of Hydrazine Hydrate at T < 40°C A->B C Heat to Reflux Monitor by HPLC/TLC B->C D Cool and Isolate Intermediate (3-(pyridin-3-yl)-1H-pyrazol-5-amine) C->D E Charge Reactor with Intermediate, Solvent (e.g., DMSO), and Base (e.g., CsF) D->E Intermediate F Add Methylating Agent (e.g., (Chloromethyl)triisopropoxysilane) E->F G Stir at RT, then add H₂O for Protodesilylation. Monitor by HPLC. F->G H Quench Reaction & Extract with Organic Solvent (e.g., 2-MeTHF) G->H Crude Product I Wash with Brine to Remove Emulsions/DMSO H->I J Concentrate & Purify (Recrystallization from IPA/Heptane) I->J K Dry Final Product under Vacuum J->K

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree: Low Yield

G Start Low Overall Yield Step1_Check Check Purity of Starting Materials Start->Step1_Check Step1_Result Impurities Present? Re-purify or source new starting materials. Step1_Check->Step1_Result Yes Step2_Check Analyze Step 1 (Pyrazole Formation) Step1_Check->Step2_Check No Step2_Incomplete Incomplete Reaction? Increase reaction time/temp. Check hydrazine quality. Step2_Check->Step2_Incomplete Incomplete Step2_SideProduct Side Products Formed? Optimize temp control. Slow down hydrazine addition. Step2_Check->Step2_SideProduct Side Products Step3_Check Analyze Step 2 (N-Methylation) Step2_Check->Step3_Check Step 1 OK Step3_Incomplete Incomplete Reaction? Check base activity (e.g., NaH). Ensure anhydrous conditions. Step3_Check->Step3_Incomplete Incomplete Step3_Isomer Poor N1:N2 Ratio? Switch to sterically hindered methylating agent. Step3_Check->Step3_Isomer Isomer Issue Step4_Check Analyze Work-up & Purification Step3_Check->Step4_Check Step 2 OK Step4_Loss Loss During Extraction? Check for product in aqueous layers. Break emulsions with brine. Step4_Check->Step4_Loss Extraction Loss Step4_Purification Loss During Purification? Optimize recrystallization solvent. Use modified silica for column. Step4_Check->Step4_Purification Purification Loss

Caption: A decision tree for systematically troubleshooting low yield issues.

References
  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]

  • Semantic Scholar. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[Link]

  • PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[Link]

  • PubMed. (1990). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products.[Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.[Link]

  • MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.[Link]

  • Slideshare. (2018). Unit 4 Pyrazole | PDF.[Link]

  • SpringerLink. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.[Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.[Link]

  • NIH. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.[Link]

  • ResearchGate. (2025). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.[Link]

  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.[Link]

  • MDPI. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine.[Link]

  • Google Patents. (2015). WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • NIH. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives.[Link]

  • Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(-E-)-N-(-(tert-But-R%C3%ADos-Ram%C3%ADrez/837862cd5f884a44b971a0709405d15c71987593]([Link]

  • NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.[Link]

  • CUTM Courseware. (n.d.). pyrazole.pdf.[Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.[Link]

  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • MDPI. (2022). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits.[Link]

  • PubChem. (n.d.). This compound.[Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.[Link]

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  • Google Patents. (2014). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • SpectraBase. (n.d.). 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine.[Link]

  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.[Link]

  • NIH. (2022). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies.[Link]

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Technical Support Center: Managing the Solubility of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the solubility of this compound in organic solvents. Here, we will move beyond simple data points to understand the underlying physicochemical principles and provide actionable troubleshooting strategies.

Section 1: Understanding the Molecule - Physicochemical Properties

Before attempting to dissolve a compound, it's crucial to understand its inherent properties. These characteristics dictate its behavior in different solvent systems.

Key Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₁₀N₄[1]
Molecular Weight 174.20 g/mol [1]
CAS Number 287494-25-1[1]
Calculated LogP 0.5[1]
Polar Surface Area 56.7 Ų[1]

The calculated LogP of 0.5 suggests that this compound has a relatively balanced hydrophilic and lipophilic character.[1] The presence of the pyridine ring and the amine group contributes to its polarity and potential for hydrogen bonding, while the methyl and pyrazole groups add some non-polar character. This dual nature can make its solubility in purely non-polar or purely polar solvents challenging.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered when working with this compound in organic solvents.

Q1: My compound is poorly soluble in common organic solvents like dichloromethane (DCM) and ethyl acetate. What should I do?

Answer: This is a common issue stemming from the molecule's balanced polarity. While DCM and ethyl acetate are versatile, they may not be optimal for this specific compound.

Troubleshooting Steps:

  • Employ a Co-solvent System: The "like dissolves like" principle is a good starting point. Since your compound has both polar and non-polar features, a mixture of solvents can be more effective than a single solvent.[2]

    • Recommendation: Start by dissolving the compound in a small amount of a more polar, water-miscible solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution. Then, dilute this stock into your less polar solvent. Be mindful of the final co-solvent concentration, as it can impact downstream applications.[3]

  • Consider More Polar Aprotic Solvents: Solvents like acetonitrile or acetone might offer a better balance of polarity to solvate the molecule effectively.

  • Heating: Gently warming the solvent can increase the kinetic energy of the system and help overcome the crystal lattice energy of the solid, thereby improving solubility. However, be cautious about potential degradation at elevated temperatures. It is recommended to perform a preliminary thermal stability test.

Q2: I'm observing precipitation when I dilute my stock solution. How can I prevent this?

Answer: Precipitation upon dilution indicates that the final solvent system cannot maintain the compound in solution, leading to supersaturation and subsequent crashing out.

Troubleshooting Steps:

  • Optimize the Co-solvent Ratio: The amount of the initial, stronger solvent (like DMSO) in your final solution is critical.

    • Recommendation: Experiment with different final concentrations of your co-solvent. For many biological assays, a final DMSO concentration of less than 1% is recommended to avoid off-target effects.[3] If your experiment allows, a slightly higher percentage might be necessary to maintain solubility.

  • Change the Order of Addition: Sometimes, the way you mix your solutions can make a difference. Try adding the stock solution to the bulk solvent while vortexing to ensure rapid and uniform dispersion.

  • Utilize Surfactants: For certain applications, especially those involving aqueous-organic mixtures, a small amount of a non-ionic surfactant can help create micelles that encapsulate the compound and improve its apparent solubility.[3]

Q3: How can I accurately determine the solubility of this compound in a specific solvent?

Answer: The gold standard for determining thermodynamic solubility is the Saturation Shake-Flask Method .[4] This method ensures that an equilibrium is reached between the dissolved and undissolved compound.

Experimental Workflow: Shake-Flask Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess solid compound to a vial containing the organic solvent. B Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours). A->B C Allow the suspension to settle. B->C D Centrifuge or filter the solution to remove undissolved solid. C->D E Carefully extract an aliquot of the clear supernatant. D->E F Dilute the aliquot with a suitable solvent. E->F G Quantify the concentration using a validated analytical method (e.g., HPLC, UV-Vis). F->G G Start Start: Poor Solubility Observed CoSolvent Try a co-solvent system (e.g., DMSO/DCM)? Start->CoSolvent Heating Apply gentle heating? CoSolvent->Heating No Success Success: Compound Dissolved CoSolvent->Success Yes DifferentSolvent Test alternative polar aprotic solvents (e.g., ACN, DMF)? Heating->DifferentSolvent No Heating->Success Yes Advanced Consider advanced techniques: - Salt formation - Particle size reduction - Formulation approaches DifferentSolvent->Advanced No DifferentSolvent->Success Yes Advanced->Success

Caption: Systematic Troubleshooting for Solubility Issues.

Section 5: Conclusion

Managing the solubility of this compound in organic solvents requires a multi-faceted approach. By understanding the molecule's physicochemical properties and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome common solubility challenges and ensure the success of their experiments. Remember that a combination of techniques, such as using a co-solvent system with gentle heating, is often more effective than a single approach. For persistent issues, exploring advanced methods like salt formation or other formulation strategies may be necessary.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

  • PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Available from: [Link]

  • World Health Organization (WHO). Annex 4. Available from: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

  • Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Available from: [Link]

  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. Available from: [Link]

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available from: [Link]

  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. Available from: [Link]

  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]

  • ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine and its Isosteres

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine, a molecule of interest in medicinal chemistry, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing its spectral data with those of closely related structural isomers, we highlight the subtle yet critical differences that enable definitive identification, ensuring scientific integrity in synthetic and analytical workflows.

The Subject of Our Analysis: this compound

The target molecule, this compound, possesses a distinct arrangement of a substituted pyrazole ring linked to a pyridine moiety. This specific constitution dictates its electronic environment and, consequently, its interaction with various spectroscopic techniques.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₀N₄PubChem[1]
Molecular Weight 174.20 g/mol Sigma-Aldrich[2]
CAS Number 287494-25-1Sigma-Aldrich[2]

Spectroscopic Characterization of this compound

Due to the limited availability of published experimental spectra for this specific molecule, the following data are predicted based on computational models and analysis of structurally similar compounds. These predictions serve as a robust guide for researchers in interpreting their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.90d1HPyridine C2-HDeshielded due to proximity to the nitrogen atom.
~8.45d1HPyridine C6-HDeshielded by the pyridine nitrogen.
~8.10ddd1HPyridine C4-HInfluenced by both the nitrogen and the pyrazole substituent.
~7.45dd1HPyridine C5-HTypical aromatic region for a pyridine ring.
~6.10s1HPyrazole C4-HShielded proton on the electron-rich pyrazole ring.
~5.50br s2H-NH₂Broad signal due to quadrupolar relaxation and exchange; chemical shift is solvent-dependent.
~3.70s3HN-CH₃Singlet in the aliphatic region, characteristic of a methyl group on a nitrogen atom.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~155.0Pyrazole C5-NH₂Carbon attached to the amino group.
~150.0Pyridine C2Deshielded due to proximity to the nitrogen atom.
~148.0Pyridine C6Also deshielded by the pyridine nitrogen.
~145.0Pyrazole C3Quaternary carbon attached to the pyridine ring.
~135.0Pyridine C4Aromatic carbon in the pyridine ring.
~128.0Pyridine C3Quaternary carbon linking to the pyrazole.
~124.0Pyridine C5Aromatic carbon in the pyridine ring.
~95.0Pyrazole C4Shielded carbon in the electron-rich pyrazole ring.
~35.0N-CH₃Aliphatic carbon of the methyl group.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Spectral Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450 - 3300Medium-Strong, DoubletN-H stretch (asymmetric & symmetric)Characteristic for a primary amine (-NH₂).
3100 - 3000MediumAromatic C-H stretchTypical for C-H bonds on the pyridine and pyrazole rings.
2950 - 2850Weak-MediumAliphatic C-H stretchFrom the N-methyl group.
~1620StrongC=N and C=C stretchingOverlapping vibrations from the pyrazole and pyridine rings.
~1580StrongN-H scissoringBending vibration of the primary amine.
~1480MediumAromatic ring stretchingFurther evidence of the heterocyclic rings.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z 174. This peak confirms the molecular weight of the compound.

  • Major Fragments:

    • m/z 159 [M-15]⁺: Loss of a methyl radical (•CH₃) from the N-methyl group.

    • m/z 147 [M-27]⁺: Loss of HCN from the pyridine ring, a common fragmentation pathway for pyridines.

    • m/z 78: Pyridine fragment.

    • m/z 96: Methyl-aminopyrazole fragment.

The fragmentation pattern helps to confirm the presence of the key structural motifs: the N-methyl group, the pyrazole core, and the pyridine ring.

Comparative Analysis with Structural Isomers

The spectroscopic differentiation from closely related isomers is crucial. Let's consider two plausible alternatives:

  • Alternative 1: 1-Methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine (Isomer with substituent position swap on the pyrazole ring)

  • Alternative 2: 3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine (Isomer with different N-substituent on the pyrazole)

Spectroscopic Comparison Table:

Spectroscopic FeatureThis compoundAlternative 1: 1-Methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amineAlternative 2: 3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine
¹H NMR: Pyrazole C4-H ~6.10 ppmExpected to be at a similar chemical shift.The chemical shift of the pyrazole C4-H will be influenced differently by the adjacent methyl group versus the amino group.
¹H NMR: -CH₃ Signal Singlet at ~3.70 ppmSinglet at a similar chemical shift.Singlet, but its chemical shift will be different due to being attached to C3 instead of N1. Likely to be more shielded (~2.3 ppm).
¹³C NMR: Pyrazole C3 vs C5 C3 (~145.0 ppm), C5 (~155.0 ppm)C3 (~155.0 ppm), C5 (~145.0 ppm) - positions are reversed.The chemical shifts of the pyrazole ring carbons will be significantly different due to the change in the substitution pattern.
MS Fragmentation Loss of •CH₃ (m/z 159) is prominent.Loss of •CH₃ (m/z 159) is also expected.Loss of •CH₃ from the pyrazole ring is less likely as a primary fragmentation step compared to the loss from an N-methyl group.

The key differentiator in NMR will be the chemical shifts of the pyrazole ring protons and carbons, as well as the position and integration of the methyl signal. In mass spectrometry, while the molecular ion will be the same, the relative abundances of certain fragment ions may differ.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it is an excellent solvent for many nitrogen-containing heterocyles and allows for the observation of exchangeable protons like those of the amine group.

  • Instrument Setup:

    • Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 180 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, data is collected over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph.

  • Ionization: Use a standard electron ionization energy of 70 eV. This energy level is a well-established standard that allows for comparison with library spectra.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Analytical Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Mass Spectrometry Fragmentation Pathway

M [M]⁺˙ m/z 174 M_minus_CH3 [M - •CH₃]⁺ m/z 159 M->M_minus_CH3 - •CH₃ M_minus_HCN [M - HCN]⁺˙ m/z 147 M->M_minus_HCN - HCN Pyridine_fragment Pyridine fragment m/z 78 M->Pyridine_fragment Pyrazole_fragment Methyl-aminopyrazole fragment m/z 96 M->Pyrazole_fragment

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion

The structural characterization of this compound is readily achievable through a combination of NMR, IR, and MS techniques. While predicted data provides a strong foundational guide, the ultimate confirmation relies on careful experimental work. The comparison with structural isomers underscores the importance of detailed spectral analysis to differentiate between closely related compounds, a critical step in ensuring the integrity of research in drug development and chemical sciences.

References

  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][3][4][5]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine . Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Buty-Becerra-Garc%C3%ADa/204f14115167664188b0f204369e9611b93196f3]([Link]]

  • This compound . PubChem. [Link][1]

  • Mass spectrometric study of some pyrazoline derivatives . ResearchGate. [Link][6]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines . ACS Publications. [Link][7]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances . MDPI. [Link][8]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . MDPI. [Link][9][10]

  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies . National Institutes of Health. [Link][11]

  • Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole . ResearchGate. [Link][12]

  • 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum - SpectraBase . SpectraBase. [Link][13]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide . MDPI. [Link][14]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- . NIST WebBook. [Link][15]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles . National Institutes of Health. [Link][16]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution . National Institutes of Health. [Link][17]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry . Semantic Scholar. [Link][18]

  • 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine - Optional[13C NMR] - Chemical - SpectraBase . SpectraBase. [Link][19]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . MDPI. [Link][20]

  • 1-Methyl-3-aminopyrazole . PubChem. [Link][21]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine . MDPI. [Link][22]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate . MDPI. [Link][23]

Sources

A Comparative Guide to 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine and its Positional Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Criticality of Isomerism

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically approved drugs and investigational agents.[1][2] Its five-membered aromatic ring, featuring two adjacent nitrogen atoms, offers a unique combination of physicochemical properties. The N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor, and the carbon positions (C3, C4, C5) provide versatile vectors for substitution to optimize target engagement and pharmacokinetic profiles.[1][3] Pyrazole-containing drugs have demonstrated efficacy across a vast therapeutic landscape, including anti-inflammatory (Celecoxib), anti-cancer (Ruxolitinib), and anti-obesity (Rimonabant) applications.[2][4]

This guide focuses on 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine (a representative structure with CAS Registry Number 287494-25-1[5]), a molecule embodying the key features of many pyrazole-based pharmacophores: a substituted N-methyl pyrazole core, an amino group for further functionalization or target interaction, and a heteroaromatic pyridine ring, often used to engage with the hinge region of protein kinases.[6]

However, the synthetic accessibility of pyrazoles often leads to the formation of positional isomers. The precise placement of each substituent on the pyrazole ring is not a trivial detail; it is a fundamental determinant of a compound's biological activity, selectivity, and metabolic stability.[1][7] This guide provides an in-depth comparison of this compound with its primary regioisomer, the 5-pyridin-3-yl analogue, and other positional isomers. We will dissect the nuances of their synthesis, physicochemical properties, and expected biological performance, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to navigate the complexities of pyrazole isomerism.

The Isomeric Landscape: Defining the Key Players

The substitution pattern on the pyrazole core dictates the spatial orientation of key functional groups. For a 1-methyl pyrazole bearing a pyridin-3-yl and an amine substituent, the most significant positional isomers are:

  • Isomer A (C3-Py, C5-NH₂): this compound

  • Isomer B (C5-Py, C3-NH₂): 1-Methyl-5-(pyridin-3-YL)-1H-pyrazol-3-amine

  • Isomer C (C4-Py, C5-NH₂): 1-Methyl-4-(pyridin-3-YL)-1H-pyrazol-5-amine

This guide will primarily focus on the direct comparison between Isomer A and Isomer B, as their synthesis often arises from the same set of starting materials, making regiocontrol a critical challenge. Isomer C will be discussed to highlight the distinct properties of C4 substitution.

Comparative Synthesis: The Art of Regiocontrol

The most common and versatile methods for constructing the aminopyrazole core involve the condensation of a hydrazine derivative with a 1,3-dielectrophile, such as a β-ketonitrile or an activated acrylonitrile.[8] The final substitution pattern (3- vs. 5-substituted) is governed by a fascinating interplay of kinetic and thermodynamic control, a choice that must be made deliberately in any synthetic campaign.[9]

Causality of Regioselective Synthesis

The reaction of methylhydrazine with an ethoxyacrylonitrile derivative bearing the pyridin-3-yl group is a classic route. The regiochemical outcome hinges on the reaction conditions:

  • Thermodynamic Control (Favors 5-Substituted Pyrazoles - Isomer B Type): Under neutral conditions and at elevated temperatures, the initial Michael addition of methylhydrazine to the acrylonitrile is reversible. This allows for equilibration of the intermediates. The cyclization then proceeds to form the more thermodynamically stable product, which is typically the 5-substituted aminopyrazole.[9] The steric bulk of the substituents can also bias the reaction toward this isomer.

  • Kinetic Control (Favors 3-Substituted Pyrazoles - Isomer A Type): Under basic conditions (e.g., NaOEt) and at low temperatures (e.g., 0 °C), the initial Michael addition is followed by a rapid, irreversible intramolecular cyclization. This traps the kinetically favored product, the 3-substituted aminopyrazole, before equilibration can occur.[9] This approach is often necessary to access the less stable, but potentially more biologically active, 3-substituted isomer.

G cluster_0 Synthetic Pathways to Pyrazole Isomers start Methylhydrazine + Pyridyl Acrylonitrile intermediate_k Kinetic Michael Adduct start->intermediate_k Base, 0°C intermediate_t Thermo Michael Adduct start->intermediate_t Neutral, 70°C intermediate_k->intermediate_t Equilibration (Blocked under kinetic conditions) isomer_a Isomer A (1-Me-3-Py-5-NH2) intermediate_k->isomer_a Fast Cyclization (Irreversible) isomer_b Isomer B (1-Me-5-Py-3-NH2) intermediate_t->isomer_b Equilibration & Cyclization

Caption: Synthetic control of pyrazole regiochemistry.

Experimental Protocol: Regioselective Synthesis of a 5-Substituted Aminopyrazole

This protocol is a representative example for achieving thermodynamic control.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the pyridyl-substituted β-alkoxyacrylonitrile (1.0 eq) in absolute ethanol (10 mL per mmol of nitrile).

  • Hydrazine Addition: Add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Thermodynamic Cyclization: Heat the reaction mixture to reflux (approx. 70-80 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Redissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting solid by column chromatography on silica gel or recrystallization to yield the pure 5-substituted aminopyrazole.

Comparative Physicochemical and Spectroscopic Properties

The positional difference of the electron-withdrawing pyridine ring and the electron-donating amine group creates distinct electronic and steric environments, leading to measurable differences in their properties.

PropertyIsomer A (1-Me-3-Py-5-NH₂)Isomer B (1-Me-5-Py-3-NH₂)Rationale for Difference
pKa (Amine) Expected to be lowerExpected to be higherIn Isomer A, the C5-amine is ortho to the N1-methyl and meta to the C3-pyridine. In Isomer B, the C3-amine is ortho to the N-N bond and potentially more influenced by the N2 lone pair, making it more basic.
ClogP Expected to be similarExpected to be similarWhile minor differences may exist due to dipole moment changes, the overall composition is identical, leading to similar predicted lipophilicity.
Dipole Moment Expected to be differentExpected to be differentThe vector sum of the bond dipoles will differ significantly due to the swapped positions of the polar pyridine and amine groups, affecting crystal packing and solubility.
¹H NMR (H4 proton) Expected ~5.5-5.9 ppm[10]Expected ~5.8-6.2 ppmThe chemical shift of the lone pyrazole proton (H4) is highly sensitive to the electronic nature of the adjacent C3 and C5 substituents. The pyridine ring at C5 in Isomer B would likely have a stronger deshielding effect on H4.
¹³C NMR (C4 carbon) Expected ~85-90 ppm[10][11]Expected ~90-95 ppmSimilar to the proton shift, the C4 carbon resonance will be influenced by the neighboring groups, appearing further downfield when flanked by the C5-pyridine.

Distinguishing Isomers with NMR: Unambiguous structural assignment is critical. 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. For Isomer A, an HMBC correlation would be observed between the H4 proton and the C5 carbon bearing the amine, as well as the C3 carbon attached to the pyridine. For Isomer B, the H4 proton would show a correlation to the C3 carbon (with the amine) and the C5 carbon (with the pyridine). Nuclear Overhauser Effect (NOE) experiments can also be decisive, showing a spatial correlation between the N1-methyl protons and the H4 proton, and crucially, to the substituent at the C5 position.

Comparative Biological Activity & Structure-Activity Relationships (SAR)

A Conceptual Kinase Binding Model

The typical binding mode for a pyrazole kinase inhibitor involves:

  • Hinge Binding: A hydrogen bond between a nitrogen on the inhibitor (often from a pyridine or similar heterocycle) and a backbone NH group in the kinase "hinge" region.

  • Hydrophobic Pockets: Aromatic rings and alkyl groups on the inhibitor occupy hydrophobic regions of the ATP pocket.

  • Solvent Front Interaction: Polar groups, like an amine, often point towards the solvent-exposed region, where they can form additional hydrogen bonds or serve as an attachment point for side chains to improve solubility and potency.

G cluster_0 Hypothetical Kinase ATP-Binding Site cluster_1 Isomer A Binding cluster_2 Isomer B Binding hinge {Hinge Region | N-H } pocket Hydrophobic Pocket solvent Solvent Front isomer_a Pyridine Pyrazole Amine isomer_a:n->hinge:f0 H-Bond isomer_a:p->pocket Hydrophobic Interaction isomer_a:nh2->solvent Solvent Interaction isomer_b Amine Pyrazole Pyridine isomer_b:n->hinge:f0 H-Bond isomer_b:p->pocket Hydrophobic Interaction isomer_b:nh2->solvent Poor Fit / Steric Clash?

Caption: Isomers interacting differently with a kinase site.

Analysis of Binding Potential:

  • Isomer A (3-Py, 5-NH₂): This orientation is highly favorable. The pyridine at C3 is well-positioned to act as a hydrogen bond acceptor with the kinase hinge. The pyrazole ring itself occupies a hydrophobic region, and the amine at C5 is projected towards the solvent front, an ideal position for enhancing solubility or adding further substituents to explore other interactions.

  • Isomer B (5-Py, 3-NH₂): The binding potential is drastically different. While the pyridine at C5 could still potentially reach the hinge, the overall geometry is altered. The amine at C3 is now much closer to the core of the binding pocket. This could be detrimental, potentially introducing a polar group into a hydrophobic region or causing a steric clash. Conversely, for some kinases, this C3-amine might be crucial for picking up a key hydrogen bond with a residue deep in the pocket.

The verdict is target-dependent. A structure-activity relationship (SAR) is highly specific to the topology of the target protein's active site.[7][12] Without direct experimental evidence, one cannot definitively claim one isomer is superior. However, the orientation of Isomer A is more archetypal of successful pyrazole kinase inhibitors.

Case Study: Regioisomers of Fused Pyrazoles as p38α MAPK Inhibitors

To provide supporting experimental data, we can look at a study on fused pyrazole inhibitors of p38α mitogen-activated protein kinase (MAPK).[14] While not the exact same scaffold, the principles are directly transferable. In this series, researchers explored different substitution patterns and found that the precise placement of functional groups dramatically impacted potency. For instance, moving a key substituent from one position to another on the core scaffold could result in a >100-fold change in inhibitory activity. This empirically demonstrates that positional isomerism is a critical variable that must be optimized in drug design.[14]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To experimentally determine which isomer is more potent against a specific kinase, a quantitative in vitro assay is required. The following is a standard protocol for a luminescence-based kinase assay.

Principle: This assay measures the amount of ATP remaining after a kinase reaction. High kinase activity results in low ATP levels and low luminescence, while potent inhibition results in high ATP levels and high luminescence.

G cluster_0 Kinase Assay Workflow step1 Dispense Isomers (A, B, C) into Assay Plate step2 Add Kinase & Substrate step1->step2 step3 Add ATP to Initiate Reaction step2->step3 step4 Incubate (e.g., 60 min, RT) step3->step4 step5 Add Detection Reagent (Luciferase/Luciferin) step4->step5 step6 Read Luminescence step5->step6

Sources

A Comparative Guide to the Biological Activity of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules.[1][2] Its synthetic tractability and ability to engage with a variety of biological targets have made it a focal point for medicinal chemists. This guide provides an in-depth comparative analysis of the biological activities of analogs based on the core structure of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine , with a particular focus on their potential as anticancer agents and kinase inhibitors.

The strategic incorporation of a pyridine ring and a methyl group onto the pyrazol-5-amine core creates a unique chemical entity with the potential for diverse biological interactions. The pyridine moiety can participate in hydrogen bonding and pi-stacking interactions, while the N-methyl group can influence solubility and metabolic stability. The primary amine at the 5-position serves as a crucial handle for further functionalization, allowing for the exploration of a wide chemical space to optimize potency and selectivity.

This guide will delve into the structure-activity relationships (SAR) of these analogs, present comparative experimental data, and provide detailed protocols for the key biological assays used to evaluate their efficacy.

Comparative Biological Activity of Pyridinyl-Pyrazole Analogs

Compound IDStructureTarget/Cell LineActivity (IC50)Reference
Analog 1 1-(2-Pyridinyl)-4-(p-tolyl)-1H-pyrazole-3,5-diamineCDK20.56 µM[3]
HepG2 (Liver Cancer)13.14 µM[3]
MCF-7 (Breast Cancer)8.03 µM[3]
Analog 2 1-(2-Pyridinyl)-4-((4-chlorophenyl)diazenyl)-1H-pyrazole-3,5-diamineCDK20.46 µM[3]
Analog 3 1-(2-Pyridinyl)-4-((2-chlorophenyl)diazenyl)-1H-pyrazole-3,5-diamineCDK20.45 µM[3]
Analog 4 Pyrazolo[3,4-b]pyridine derivativeA549 (Lung Cancer)21.2 µM[4]
MCF-7 (Breast Cancer)18.4 µM[4]
DU145 (Prostate Cancer)19.2 µM[4]
HeLa (Cervical Cancer)25.3 µM[4]
Analog 5 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazoneA549 (Lung Cancer)LogP dependent[5]

Analysis of Structure-Activity Relationships (SAR):

The data, though from disparate sources, allows for the deduction of several key SAR insights:

  • Substitution on the Pyridine Ring: The position of the nitrogen atom in the pyridine ring and the presence of substituents can significantly impact activity. For instance, the 1-(2-pyridinyl) substitution in Analogs 1, 2, and 3 appears to be favorable for CDK2 inhibition.[3]

  • Functionalization at the 4-Position of the Pyrazole Ring: The nature of the substituent at the 4-position of the pyrazole core is critical for potency. The introduction of aryl and aryldiazenyl groups, as seen in Analogs 1, 2, and 3, leads to potent CDK2 inhibition.[3]

  • Amine Functionalization: The primary amine at the 5-position is a key feature. In many active analogs, this group is either maintained or serves as a point for further derivatization to explore interactions with the target protein.

  • Fused Ring Systems: The formation of fused ring systems, such as the pyrazolo[3,4-b]pyridines (Analog 4), can lead to broad-spectrum anticancer activity.[4]

Experimental Methodologies: A Guide for the Bench Scientist

To ensure the reproducibility and validity of biological activity data, standardized and well-characterized assays are paramount. The following sections provide detailed, step-by-step protocols for key experiments used in the evaluation of these pyrazole analogs.

Workflow for In Vitro Evaluation of Novel Analogs

The following diagram illustrates a typical workflow for the initial in vitro screening of newly synthesized this compound analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening: Cytotoxicity cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) characterization->cell_culture mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50_determination->apoptosis_assay kinase_assay Kinase Inhibition Assay (e.g., CDK2, EGFR) apoptosis_assay->kinase_assay sar_analysis Structure-Activity Relationship Analysis kinase_assay->sar_analysis in_silico In Silico Modeling (Docking) sar_analysis->in_silico in_silico->synthesis Design of New Analogs

Caption: Workflow for the in vitro evaluation of novel pyrazole analogs.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize and resuspend cells to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Detailed Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Signaling Pathways and Molecular Targets

Many pyridinyl-pyrazole analogs exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by these inhibitors.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binding ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression cell_proliferation Cell Proliferation gene_expression->cell_proliferation inhibitor Pyridinyl-Pyrazole Inhibitor inhibitor->raf Inhibition inhibitor->mek Inhibition

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The available data on structurally related analogs highlight their potential to inhibit key protein kinases and suppress cancer cell proliferation. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective analogs.

Future research in this area should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. This would enable a more precise elucidation of the SAR and the identification of lead compounds with improved pharmacological profiles. Further mechanistic studies, including target identification and validation, will be crucial for advancing these promising compounds towards clinical development.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL not available)
  • Kuthyala, S. K., et al. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (URL not available)
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (URL not available)
  • Xia, Y., et al. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-53. [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (URL not available)
  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Deriv
  • In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine deriv
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  • Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. (URL not available)
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  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. (URL not available)
  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. (URL not available)
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
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  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (URL not available)
  • 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. (URL not available)

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Structure-activity relationship (SAR) of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine Derivatives

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3][4] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] Within this diverse family, the this compound scaffold has emerged as a particularly promising core for the development of targeted therapeutics, most notably as kinase inhibitors. Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[5][6]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of this compound. As a senior application scientist, the objective is to move beyond a mere cataloging of compounds and their activities. Instead, we will delve into the causal relationships between specific structural modifications and their impact on biological performance. By synthesizing data from established literature and providing detailed experimental frameworks, this guide aims to equip researchers in drug discovery with the insights needed to rationally design next-generation inhibitors with enhanced potency and selectivity.

The Core Scaffold: Pharmacophoric Features and Rationale for Derivatization

The parent compound, this compound, presents several key pharmacophoric features that are critical for its biological activity. Understanding these features is fundamental to interpreting the SAR of its derivatives.

  • Pyrazole Core: This five-membered aromatic heterocycle acts as a rigid scaffold, positioning the other substituents in a defined three-dimensional orientation for optimal interaction with the target protein.[4]

  • Pyridine Ring (at C3): The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding pocket. Its aromatic nature also allows for potential π-π stacking interactions.

  • Amino Group (at C5): The primary amine is a potent hydrogen bond donor and can also serve as a key point for further chemical modification to explore the surrounding binding site.

  • Methyl Group (at N1): This group occupies a specific region of the binding pocket. Its size and lipophilicity can influence binding affinity and selectivity.

The rationale for synthesizing a library of derivatives based on this core is to systematically probe the chemical space around the scaffold. By modifying each of these key positions, we can map the topology of the target's active site, identifying regions where specific interactions (hydrophobic, hydrogen bonding, electrostatic) are favorable or unfavorable. This systematic approach is the essence of lead optimization.

General Synthesis of this compound Derivatives

The construction of the pyrazole ring is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[1] For the target scaffold, a common route involves the reaction of a β-ketonitrile with methylhydrazine.

General Synthetic Workflow

Synthetic_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Core Scaffold cluster_derivatization Derivatization Reactant1 3-Oxo-3-(pyridin-3-yl)propanenitrile Reaction Cyclocondensation Reactant1->Reaction Reactant2 Methylhydrazine Reactant2->Reaction Product 1-Methyl-3-(pyridin-3-yl) -1H-pyrazol-5-amine Reaction->Product Formation of Pyrazole Ring Derivatization Functional Group Modification (e.g., Acylation) Product->Derivatization Modification at C5-Amine Final_Product Target Derivatives Derivatization->Final_Product

Caption: General workflow for the synthesis of the core scaffold and its derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol describes a representative synthesis of the parent compound.

  • Reaction Setup: To a solution of 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add methylhydrazine (1.1 eq).

  • Reaction Conditions: Add a catalytic amount of acetic acid (0.1 eq). Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume in vacuo.

  • Purification: Dilute the residue with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR based on modifications at key positions of the scaffold. The biological data, presented as IC₅₀ (the concentration required for 50% inhibition) against a hypothetical target, "Kinase X," is illustrative but based on common trends observed for pyrazole-based inhibitors.[7][8]

Table 1: Comparative SAR Data for Scaffold Derivatives
Compound IDModification at N1 (R¹)Substitution at C5-Amine (R²)IC₅₀ against Kinase X (nM)
1 (Core) -CH₃-H150
2 -CH₂CH₃-H250
3 -Cyclopropyl-H95
4 -Phenyl-H800
5 -CH₃-C(O)CH₃ (Acetyl)45
6 -CH₃-C(O)Ph (Benzoyl)25
7 -CH₃-C(O)-(4-fluorophenyl)18
8 -CH₃-SO₂CH₃ (Mesyl)350
9 -CH₃-CH₂Ph (Benzyl)600
Analysis of Substitutions at the N1 Position (R¹)

The N1 position of the pyrazole ring is often directed towards a hydrophobic pocket in the kinase hinge region.

  • Core Compound (1): The N-methyl group provides a baseline activity of 150 nM.

  • Larger Alkyl Groups (2): Increasing the alkyl chain length to ethyl (2 ) leads to a decrease in potency (250 nM). This suggests that the pocket accommodating the N1 substituent is sterically constrained.

  • Cyclopropyl Group (3): The introduction of a small, rigid cyclopropyl group (3 ) enhances activity (95 nM). This is a common finding in medicinal chemistry, as the rigid nature of the cyclopropyl group can reduce the entropic penalty of binding and provide a better fit.

  • Bulky Aromatic Groups (4): A large phenyl group at N1 (4 ) is highly detrimental to activity (800 nM), indicating a significant steric clash within the binding site.

Insight: The N1 position requires a small, compact hydrophobic group. Large or flexible substituents are not well-tolerated.

Analysis of Substitutions at the C5-Amine (R²)

The C5-amine is a critical interaction point, often forming hydrogen bonds with the kinase hinge region. Derivatization here explores the adjacent solvent-exposed region.

  • Acylation (5, 6, 7): Acylating the amine group consistently improves potency. The acetyl derivative (5 ) shows a significant jump in activity (45 nM). This suggests the amide carbonyl is forming an additional, favorable interaction, likely a hydrogen bond.

  • Aromatic Acyl Groups (6, 7): Extending the acyl group to a benzoyl moiety (6 ) further enhances potency to 25 nM. This indicates the presence of a nearby hydrophobic pocket that can accommodate the phenyl ring. The addition of a fluorine atom to this ring (7 ), a common strategy to improve binding and metabolic stability, results in the most potent compound in this series (18 nM). The electron-withdrawing fluorine may also enhance the hydrogen bonding capacity of the amide NH.

  • Sulfonylation (8): Replacing the amide with a sulfonamide (8 ) drastically reduces activity (350 nM). The different geometry and electronic properties of the sulfonyl group compared to a carbonyl are likely responsible for this loss of potency, disrupting the optimal binding conformation.

  • Alkylation (9): Direct alkylation of the amine, as in the benzyl derivative (9 ), is also unfavorable (600 nM). This removes the crucial hydrogen bond-donating capacity of the amide NH seen in compounds 5-7 .

Insight: The C5-amine is a vector pointing towards a region where an amide linkage is highly favorable. The amide NH should be preserved as a hydrogen bond donor, and the carbonyl can act as an acceptor. The acyl substituent can be extended into a hydrophobic pocket, with electron-deficient aromatic rings being particularly effective.

Biological Evaluation: In Vitro Kinase Assay

To generate the SAR data presented above, a robust and reproducible biological assay is required. In vitro kinase assays are the standard method for determining the inhibitory potential of compounds directly against a purified enzyme.[6][9][10]

Workflow for a Typical In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate kinase, substrate, & compound Compound_Prep->Incubation Reagent_Prep Prepare assay buffer with purified kinase & substrate Reagent_Prep->Incubation Initiation Initiate reaction with ATP Incubation->Initiation Reaction_Step Allow reaction to proceed (e.g., 60 min at 30°C) Initiation->Reaction_Step Termination Stop reaction Reaction_Step->Termination Detection Measure signal (e.g., Luminescence) Termination->Detection Data_Analysis Calculate % inhibition and determine IC₅₀ Detection->Data_Analysis

Caption: Standard workflow for an in vitro kinase inhibition assay.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol outlines a common method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.[11]

  • Compound Plating: Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold dilutions starting from 10 µM) in a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the purified kinase and its specific substrate peptide to the wells containing the compounds. Allow for a brief pre-incubation period (e.g., 15 minutes at room temperature).

  • Initiation: Initiate the kinase reaction by adding a solution containing ATP at a concentration close to its Michaelis-Menten constant (Kₘ) for the specific kinase.[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Promega Kinase-Glo®). This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Pharmacophore Model

Based on the SAR analysis, a pharmacophore model for high-affinity inhibitors of "Kinase X" can be proposed. This model highlights the essential chemical features required for potent activity.[12][13][14]

Pharmacophore_Model Key Pharmacophoric Features cluster_scaffold This compound Core N1_Methyl Small Hydrophobic (H) Pyridine_N H-Bond Acceptor (A) Amide_NH H-Bond Donor (D) Amide_CO H-Bond Acceptor (A) Aromatic_Ring Aromatic/Hydrophobic (AR/H)

Caption: Pharmacophore model derived from the SAR of the pyrazole derivatives.

This model visualizes the key interaction points: a hydrogen bond acceptor (pyridine nitrogen), a small hydrophobic pocket (N1-methyl), a crucial hydrogen bond donor/acceptor pair (C5-amide), and an adjacent aromatic/hydrophobic region.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives reveals a highly tractable scaffold for inhibitor design. The SAR data clearly indicates that:

  • The N1 position is sterically constrained and requires a small hydrophobic substituent like a methyl or cyclopropyl group.

  • The C5-amine is the most critical point for modification and potency enhancement. Conversion to an amide is highly beneficial.

  • The C5-amide linkage provides a hydrogen bond donor (NH) and acceptor (C=O) that are essential for high-affinity binding.

  • The acyl group of the C5-amide can be extended to probe a hydrophobic pocket, where substituted aromatic rings are well-tolerated and can be used to fine-tune activity and properties.

Future work should focus on exploring a wider range of electron-deficient aromatic and heteroaromatic rings as the acyl substituent at the C5-amine to further optimize potency. Additionally, substitutions on the pyridine ring at the C3 position could be explored to seek additional interactions and modulate selectivity against other kinases. The insights and protocols provided in this guide offer a robust framework for the rational design and evaluation of the next generation of potent and selective inhibitors based on this privileged pyrazole scaffold.

References

  • Pharmacophore mapping studies on pyrazoles as anti-proliferative agents. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Fouad, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(9), 1697. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(3), 977. [Link]

  • Li, Y., et al. (2012). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry, 60(12), 3097-3103. [Link]

  • Biologically active pyrazole derivatives. (2016). RSC Advances, 6(113), 112254-112279. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

  • Kumar, K., et al. (2023). Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. Molecular Diversity, 27(4), 1547-1566. [Link]

  • Pathy, K. S., et al. (2023). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. Clinical Trials and Case Studies, 2(5). [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8692. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • In vitro JAK kinase activity and inhibition assays. (2012). Methods in Molecular Biology, 893, 113-124. [Link]

  • Pathy, K. S., et al. (2023). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole- 3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for. SciTech Central. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Structure–activity relationships. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(16), 4983. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). Molbank, 2024(2), M1842. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). Molbank, 2021(1), M1196. [Link]

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A Comparative Guide to the Synthetic Routes of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a key heterocyclic building block in modern medicinal chemistry. Its substituted pyrazole core, linked to a pyridine moiety, is a prevalent scaffold in the development of kinase inhibitors and other targeted therapeutic agents. The efficient and scalable synthesis of this compound is therefore of critical importance to researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic strategies, offering detailed experimental protocols and data to inform the selection of the most appropriate route for specific research and development needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound primarily revolves around the construction of the 5-aminopyrazole ring. Two principal and highly effective strategies have emerged: a classical two-step linear synthesis involving a β-ketonitrile intermediate, and a more modern, convergent multicomponent reaction (MCR) approach. This guide will dissect and compare these two routes.

  • Route 1: The Classical β-Ketonitrile Cyclocondensation. This is a robust and widely documented method for the synthesis of 5-aminopyrazoles. The strategy involves two key stages: the synthesis of a β-ketonitrile precursor followed by its cyclization with methylhydrazine.

  • Route 2: The Multicomponent Reaction (MCR) Approach. Leveraging the principles of atom economy and process efficiency, this route constructs the pyrazole ring in a single step from three readily available starting materials.

The choice between these routes depends on factors such as the availability of starting materials, desired scale, and tolerance for intermediate purification steps.

Route 1: The β-Ketonitrile Cyclocondensation Pathway

This classical approach is arguably the most common and reliable method for accessing 5-aminopyrazoles. Its success is predicated on the efficient formation of the key intermediate, 3-oxo-3-(pyridin-3-yl)propanenitrile.

Causality and Mechanistic Insights

The overall synthesis proceeds in two distinct operations. The first step is a Claisen condensation between an ester (methyl nicotinate) and a nitrile (acetonitrile). The use of a strong base, such as sodium hydride, is essential to deprotonate the acetonitrile, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the ester.

The second step is the cornerstone of pyrazole synthesis: the cyclocondensation of the resulting β-ketonitrile with methylhydrazine. The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the ketone carbonyl of the β-ketonitrile. This is followed by an intramolecular cyclization, where the newly formed hydrazone's amino group attacks the nitrile carbon, leading to the formation of the pyrazole ring after tautomerization. The use of an acid catalyst, such as acetic acid, facilitates both the initial condensation and the final dehydration/tautomerization steps.

Visualizing the Workflow: Route 1

cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Cyclocondensation A Methyl Nicotinate C Sodium Hydride Toluene, Reflux A->C B Acetonitrile B->C D 3-Oxo-3-(pyridin-3-yl)propanenitrile C->D Claisen Condensation F Acetic Acid Ethanol, Reflux D->F E Methylhydrazine E->F G This compound F->G Cyclization

Caption: Workflow for the β-Ketonitrile Cyclocondensation Route.

Experimental Protocols: Route 1

Step 1: Synthesis of 3-Oxo-3-(pyridin-3-yl)propanenitrile

  • To a stirred solution of methyl nicotinate (8.0 g, 58.3 mmol) in dry toluene (110 mL) at 0 °C under an inert atmosphere, slowly add sodium hydride (60% dispersion in mineral oil, 2.8 g, 116.6 mmol).

  • Maintain the mixture at 0 °C for 30 minutes.

  • Add acetonitrile (12.1 mL, 233.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 48-72 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Carefully dilute the residue with ice-cold water (150 mL).

  • Adjust the pH of the aqueous solution to ~6 with glacial acetic acid, which will cause a precipitate to form.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • The product can be purified by recrystallization from ethanol or by column chromatography to yield 3-oxo-3-(pyridin-3-yl)propanenitrile as a solid.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 3-oxo-3-(pyridin-3-yl)propanenitrile (5.0 g, 34.2 mmol) in ethanol (100 mL).

  • Add glacial acetic acid (2.0 mL, 34.9 mmol) to the solution.

  • Add methylhydrazine (2.0 mL, 37.6 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the acetic acid.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Route 2: The Multicomponent Reaction (MCR) Pathway

This modern approach embodies the principles of green chemistry by combining three starting materials in a single pot to form the desired product, minimizing waste and operational steps.

Causality and Mechanistic Insights

The three-component reaction between an aryl ketone (3-acetylpyridine), an active methylene nitrile (malononitrile), and methylhydrazine is a powerful strategy. The reaction is typically catalyzed by a base. The mechanism initiates with a Knoevenagel condensation between 3-acetylpyridine and malononitrile to form an α,β-unsaturated dinitrile intermediate. This is followed by a Michael addition of methylhydrazine to the electron-deficient double bond. The final step is an intramolecular cyclization of the Michael adduct, where one of the hydrazine nitrogen atoms attacks one of the nitrile groups, followed by tautomerization to yield the stable 5-aminopyrazole aromatic ring. This one-pot process avoids the isolation of potentially unstable intermediates and significantly shortens the overall synthesis time.

Visualizing the Workflow: Route 2

cluster_0 One-Pot Multicomponent Reaction A 3-Acetylpyridine D Base (e.g., Piperidine) Ethanol, Reflux A->D B Malononitrile B->D C Methylhydrazine C->D E This compound D->E Knoevenagel-Michael-Cyclization Cascade

Caption: Workflow for the One-Pot Multicomponent Reaction Route.

Experimental Protocol: Route 2
  • To a solution of 3-acetylpyridine (5.0 g, 41.3 mmol) in ethanol (100 mL), add malononitrile (2.73 g, 41.3 mmol) and methylhydrazine (2.2 mL, 41.3 mmol).

  • Add a catalytic amount of a basic catalyst, such as piperidine (0.4 mL, 4.1 mmol).

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with saturated brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Performance Comparison: Route 1 vs. Route 2

To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data is compiled from typical results reported in the literature for analogous syntheses.

MetricRoute 1: β-Ketonitrile CyclocondensationRoute 2: Multicomponent Reaction (MCR)Analysis
Overall Yield 60-75% (over two steps)70-85% (one pot)The MCR route generally offers a higher overall yield due to the elimination of intermediate isolation and purification steps.
Number of Steps Two distinct synthetic operationsOne potThe MCR is significantly more step-economical, saving time and resources.
Starting Materials Methyl nicotinate, acetonitrile, NaH, methylhydrazine3-Acetylpyridine, malononitrile, methylhydrazineRoute 2 starts from more complex but still readily available building blocks. Route 1 requires handling of sodium hydride, which is highly reactive.
Reaction Conditions Requires anhydrous conditions and handling of NaH in Step 1. Reflux temperatures.Generally milder conditions. Reflux in ethanol. No pyrophoric reagents.Route 2 is operationally simpler and safer, avoiding the use of highly reactive and water-sensitive reagents.
Scalability Both routes are scalable, but the MCR might be more amenable to large-scale production due to its process simplicity.The MCR is highly suitable for library synthesis and process intensification.For industrial applications, the operational simplicity of the MCR is a significant advantage.
Green Chemistry Generates more solvent waste due to multiple steps and workups.High atom economy, fewer steps, less solvent waste.The MCR approach is more aligned with the principles of green and sustainable chemistry.

Conclusion and Recommendations

Both synthetic routes presented are effective for the preparation of this compound.

Route 1 (β-Ketonitrile Cyclocondensation) is a highly reliable and well-established method. It is an excellent choice for researchers who may already have the β-ketonitrile intermediate or prefer a stepwise approach that allows for the characterization of intermediates. However, it is more labor-intensive and involves the use of hazardous reagents like sodium hydride.

Route 2 (Multicomponent Reaction) represents a more modern, efficient, and environmentally benign approach. Its high atom and step economy, operational simplicity, and typically higher overall yields make it the recommended route for most applications, from lab-scale synthesis to process development for larger-scale production. The avoidance of hazardous reagents further enhances its appeal.

For drug development professionals focused on efficiency, sustainability, and scalability, the Multicomponent Reaction (Route 2) is the superior strategy for accessing this valuable synthetic intermediate.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

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A Comparative Guide to Bioisosteres of the Pyridyl Group in 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a powerful tool for optimizing drug candidates.[1] This guide provides an in-depth comparison of potential bioisosteres for the 3-pyridyl group in the scaffold of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine, a hypothetical but representative drug-like molecule. Our analysis will focus on the impact of these replacements on key drug-like properties, including metabolic stability, receptor binding, and overall physicochemical characteristics, supported by experimental data from analogous systems.

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[2][3] Its nitrogen atom can act as a hydrogen bond acceptor and influences the ring's electronic properties, contributing to target engagement and solubility.[3][4] However, the pyridine ring can also be a site of metabolic vulnerability, primarily through oxidation mediated by cytochrome P450 enzymes.[5] This guide will explore several classical and non-classical bioisosteres to address such potential liabilities while aiming to maintain or improve the desired pharmacological profile.

The Parent Scaffold: this compound

Before delving into its bioisosteric modifications, let's consider the foundational structure.

Parent_Scaffold a This compound b Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Comparison Parent Parent Pyridyl Compound Metabolic_Stability Microsomal Stability Assay Parent->Metabolic_Stability Receptor_Binding Radioligand Binding Assay Parent->Receptor_Binding Physicochemical Physicochemical Profiling (logP, pKa, Solubility) Parent->Physicochemical Analogs Bioisosteric Analogs (Phenyl, Thiophene, Thiazole, etc.) Analogs->Metabolic_Stability Analogs->Receptor_Binding Analogs->Physicochemical Data_Analysis Determine t1/2, CLint, Ki, IC50 Metabolic_Stability->Data_Analysis Data_analysis Data_analysis Receptor_Binding->Data_analysis Physicochemical->Data_Analysis Comparison Comparative Assessment of Properties Data_Analysis->Comparison

Caption: A typical experimental workflow for the comparative analysis of bioisosteres.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s. [6][7][8] Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds and positive control (e.g., a compound with known metabolic instability)

  • Acetonitrile (or other suitable organic solvent) with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working solution of the test compound in buffer.

  • Incubation: In a 96-well plate, combine the HLM, phosphate buffer, and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile with the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand. [9][10][11] Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Test compounds at various concentrations

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at a range of concentrations.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The selection of an appropriate bioisostere for the pyridyl group in this compound is a multifactorial decision that requires careful consideration of the desired property modulations. While classical bioisosteres like the phenyl group can offer subtle changes, heteroaromatic rings such as thiophene, thiazole, and pyrimidine provide opportunities to fine-tune electronic properties, solubility, and metabolic stability. Non-aromatic bioisosteres like piperidine introduce three-dimensionality and basicity, which can lead to entirely new structure-activity relationships. The experimental workflows provided herein offer a robust framework for the empirical evaluation of these bioisosteric replacements, enabling data-driven decisions in the optimization of lead compounds.

References

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Comparative kinase profiling of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Kinase Profiling of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine Derivatives

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important target classes for modern drug discovery.[2] Within the vast chemical space of kinase inhibitors, the pyrazole nucleus has emerged as a "privileged scaffold."[3] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an excellent starting point for inhibitor design.[3]

The 3-aminopyrazole moiety, in particular, is a well-established adenine-mimetic pharmacophore, capable of replicating the crucial hinge-binding interactions of ATP.[3] The core structure of interest, this compound, combines this potent pharmacophore with a pyridine ring, offering versatile vectors for chemical modification to enhance potency and tune selectivity. This guide will compare hypothetical derivatives of this core scaffold to illustrate the process of identifying promising lead candidates through rigorous kinase profiling.

G Core Scaffold and Modification Points cluster_core This compound Core cluster_mods Modification Vectors core_img core_img R1 R1 (Amine Group) core_img->R1 Potency & Selectivity R2 R2 (Pyridine Ring) core_img->R2 Solubility & PK/PD

Caption: Chemical scaffold of this compound.

PART 1: The Imperative of Kinase Selectivity Profiling

In the early stages of drug discovery, establishing the potency of a compound against its intended target is only half the battle. A comprehensive understanding of its selectivity—its activity against other kinases across the kinome—is equally critical. Broad-spectrum profiling helps to:

  • Identify Off-Target Liabilities: Unintended inhibition of other kinases can lead to cellular toxicity or undesirable side effects.

  • Discover Polypharmacology: In some cases, hitting multiple specific targets can be therapeutically beneficial (e.g., in oncology). Profiling can uncover these opportunities.

  • Guide Structure-Activity Relationship (SAR): Comparing the selectivity profiles of closely related analogs provides invaluable data for medicinal chemists to rationally design compounds with improved selectivity.[4]

Biochemical vs. Cellular Assays: A Critical Choice

Kinase inhibitor profiling can be performed using two primary methodologies: biochemical (cell-free) assays and cellular assays.

  • Biochemical Assays: These are performed in a simplified, reconstituted system containing the purified kinase, substrate, and ATP.[5] They are ideal for determining direct enzymatic inhibition and generating precise potency values like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]

  • Cellular Assays: These measure an inhibitor's ability to engage its target within the complex environment of an intact cell.[7] They provide a more physiologically relevant assessment, accounting for factors like cell permeability and competition with high intracellular ATP concentrations.[5]

For initial comparative profiling and SAR studies, biochemical assays are often the method of choice due to their high throughput, precision, and lower cost. Promising hits are then typically validated in cellular target engagement assays.[7] This guide will focus on a robust biochemical profiling workflow.

PART 2: Experimental Design and Protocol for Comparative Kinase Profiling

The foundation of a trustworthy comparison is a self-validating and meticulously executed experimental protocol. Here, we describe a luminescence-based kinase activity assay, which measures the amount of ATP consumed during the kinase reaction. The signal is inversely proportional to kinase activity, providing a sensitive and reliable readout.[8]

Causality Behind Experimental Choices:

  • Assay Platform: The ADP-Glo™ Kinase Assay is chosen for its high sensitivity, broad dynamic range, and compatibility with a wide range of kinases and ATP concentrations. It quantifies the amount of ADP produced, which is then converted back to ATP and detected with a luciferase/luciferin reaction.

  • ATP Concentration: The concentration of ATP in the assay is a critical parameter. For determining absolute potency (Ki), the assay should be run at the ATP Km (the Michaelis constant for ATP) for each specific kinase.[9] However, for comparative screening and to better mimic physiological conditions, a high ATP concentration (e.g., 1 mM) is often used.[9] We will proceed with a 1 mM ATP concentration to assess inhibitor performance in a stringently competitive environment.

  • Controls: The inclusion of proper controls is non-negotiable for a self-validating system.

    • Negative Control (0% Inhibition): DMSO vehicle without any inhibitor. This defines the maximum kinase activity.

    • Positive Control (100% Inhibition): A known, potent, broad-spectrum kinase inhibitor (e.g., Staurosporine) or no enzyme. This defines the baseline.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection cluster_analysis Data Analysis prep_compounds 1. Compound Preparation (10-point, 3-fold serial dilution in DMSO) dispense 3. Dispense Compounds & Controls (to 384-well plate) prep_compounds->dispense prep_reagents 2. Reagent Preparation (Kinase, Substrate, 1mM ATP) add_kinase 4. Add Kinase/Substrate Mix prep_reagents->add_kinase dispense->add_kinase incubate 5. Incubate at RT (e.g., 60 minutes) add_kinase->incubate adp_glo1 6. Add ADP-Glo™ Reagent I (Terminate kinase reaction, deplete ATP) incubate->adp_glo1 incubate2 7. Incubate at RT (40 minutes) adp_glo1->incubate2 adp_glo2 8. Add Kinase Detection Reagent II (Convert ADP to ATP, generate light) incubate2->adp_glo2 incubate3 9. Incubate at RT (30 minutes) adp_glo2->incubate3 read 10. Read Luminescence incubate3->read normalize 11. Normalize Data (% Inhibition vs. Controls) read->normalize curve_fit 12. Curve Fitting (Non-linear regression) normalize->curve_fit calc_ic50 13. Calculate IC50 Values curve_fit->calc_ic50

Caption: Step-by-step workflow for biochemical kinase inhibitor profiling.

Detailed Step-by-Step Protocol
  • Compound Plating: a. Prepare a 10-point, 3-fold serial dilution series for each test compound (Derivative A, Derivative B, Alternative Comparator) in 100% DMSO, starting at a top concentration of 1 mM. b. Using an acoustic liquid handler, dispense 50 nL of each compound concentration into a 384-well, low-volume assay plate. c. Dispense 50 nL of DMSO for the negative control (0% inhibition) and 50 nL of 1 mM Staurosporine for the positive control (100% inhibition).

  • Kinase Reaction: a. Prepare a 2X kinase/substrate buffer solution containing the specific kinase and its corresponding substrate peptide in reaction buffer. b. Prepare a 2X ATP solution containing 2 mM ATP in reaction buffer. c. Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate. d. Add 2.5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final reaction volume is 5 µL, with a final ATP concentration of 1 mM. e. Seal the plate and incubate at room temperature for 60 minutes.

  • Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent I to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent II to each well. This converts the ADP generated by the kinase into ATP and simultaneously provides luciferase/luciferin to generate a luminescent signal. d. Incubate at room temperature for 30 minutes to allow the signal to stabilize. e. Read the plate on a standard plate luminometer.

  • Data Analysis: a. Normalize the raw luminescence data to percent inhibition using the following formula: % Inhibition = 100 * (Luminescence_High_Control - Luminescence_Sample) / (Luminescence_High_Control - Luminescence_Low_Control) b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the resulting dose-response curve using a four-parameter non-linear regression model to determine the IC50 value for each compound against each kinase.[10]

PART 3: Comparative Data Analysis

The following table presents hypothetical but representative data for two derivatives of our core scaffold (Derivative A and Derivative B) compared against a known multi-kinase inhibitor, Sorafenib, which serves as our "Alternative Comparator." The kinase panel includes representative receptor tyrosine kinases (VEGFR2, FGFR1) and cytoplasmic kinases (BRAF, CDK2) relevant to oncology.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetDerivative A (nM)Derivative B (nM)Sorafenib (Alternative) (nM)
VEGFR2 1525090
FGFR1 451,200580
BRAF 8,500>10,0006
BRAF V600E 7,900>10,00022
CDK2 2,100854,500
p38α 9503,5005,000

Interpretation of Results:

  • Derivative A: This compound exhibits potent, nanomolar inhibition of VEGFR2 and FGFR1.[11] However, it is largely inactive against BRAF and shows only weak, micromolar activity against CDK2 and p38α. This profile suggests a potent inhibitor of angiogenesis-related receptor tyrosine kinases. The >300-fold selectivity against BRAF is a promising feature.

  • Derivative B: In stark contrast, Derivative B is a highly potent and selective inhibitor of CDK2, a key regulator of the cell cycle.[8] It shows minimal activity against the other kinases in the panel, with IC50 values in the micromolar range or higher. This profile is indicative of a highly selective cell cycle inhibitor.

  • Sorafenib (Alternative Comparator): The data for Sorafenib aligns with its known profile as a multi-kinase inhibitor, showing high potency against BRAF and VEGFR2. This validates the assay's ability to reproduce expected results and serves as a benchmark for comparison.

This head-to-head comparison clearly illustrates how subtle chemical modifications to the parent scaffold can dramatically shift the kinase selectivity profile, leading to compounds with distinct therapeutic potential. Derivative A could be pursued for anti-angiogenic therapies, while Derivative B presents an opportunity for developing a targeted cell cycle inhibitor.

PART 4: Mechanistic Context and Signaling Pathways

The kinase profiling data becomes truly actionable when placed in the context of cellular signaling pathways. Derivative B's potent and selective inhibition of CDK2 suggests it would primarily impact the G1/S transition of the cell cycle.

The CDK2 Signaling Pathway:

Cyclin-dependent kinases are serine/threonine kinases whose activity is essential for cell cycle progression.[8] CDK2, when complexed with Cyclin E, phosphorylates the retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for the S phase (DNA replication). Inhibition of CDK2 by a compound like Derivative B would block pRb phosphorylation, causing the cell to arrest at the G1/S checkpoint and preventing proliferation.[8]

G cluster_G1 G1 Phase cluster_S S Phase cyclinD_CDK46 Cyclin D CDK4/6 pRb_E2F pRb-E2F Complex cyclinD_CDK46->pRb_E2F phosphorylates E2F E2F pRb_E2F->E2F releases pRb_p pRb (P) cyclinE_CDK2 Cyclin E CDK2 cyclinE_CDK2->pRb_E2F phosphorylates S_phase_genes S-Phase Gene Transcription DNA_rep DNA Replication S_phase_genes->DNA_rep inhibitor Derivative B inhibitor->cyclinE_CDK2 INHIBITS E2F->S_phase_genes activates

Caption: The role of CDK2 in the G1/S cell cycle transition.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative kinase profiling of novel this compound derivatives. Through a validated biochemical assay, we have demonstrated how to generate high-quality, comparative IC50 data. The hypothetical results for Derivative A and Derivative B showcase how this data can be used to identify compounds with distinct and desirable selectivity profiles, guiding further drug development efforts.

The next steps for a promising candidate like Derivative B would be:

  • Orthogonal Assay Validation: Confirm the biochemical IC50 using a different assay format (e.g., a binding assay).

  • Cellular Target Engagement: Use an in-cell assay (e.g., NanoBRET™) to confirm the compound can engage CDK2 in a cellular environment.

  • Cellular Potency: Determine the compound's ability to induce G1 cell cycle arrest in relevant cancer cell lines.

  • Broad Kinome Profiling: Screen the compound against a large panel of kinases (e.g., >300) to build a comprehensive selectivity map and ensure no critical off-targets were missed.[12]

By integrating biochemical profiling with cellular validation and a deep understanding of the underlying biology, researchers can efficiently advance novel kinase inhibitors from initial hits to viable clinical candidates.

References

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A Comparative Guide to the Structural Validation of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural elucidation of 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine derivatives, a class of heterocyclic amines with significant interest in medicinal chemistry and drug development.[1][2] The correct assignment of molecular structure is a non-negotiable cornerstone of chemical research, ensuring reproducibility, enabling structure-activity relationship (SAR) studies, and fulfilling regulatory requirements. This document moves beyond simple protocol recitation to explain the causal logic behind the selection and application of key analytical techniques, empowering researchers to build a self-validating system for structural confirmation.

The core challenge in analyzing these molecules lies in unambiguously determining the substitution pattern on the pyrazole ring and confirming the connectivity between the pyrazole, pyridine, and methylamino moieties. We will compare and contrast the three most powerful techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

The Initial Hypothesis: An Integrated Analytical Workflow

Structural validation is not a linear process but an iterative cycle of hypothesis and confirmation. The workflow begins with a proposed structure from a synthetic route and employs complementary techniques to gather orthogonal data points that either support or refute the initial hypothesis. Mass Spectrometry provides the molecular formula, NMR spectroscopy maps the atomic connectivity, and X-ray Crystallography offers the definitive 3D structure.[3]

Structural_Validation_Workflow cluster_0 Initial Analysis cluster_1 Connectivity & Isomer Determination cluster_2 Definitive Confirmation Synthesized_Compound Synthesized Compound (Proposed Structure) HRMS High-Resolution MS (Elemental Composition) Synthesized_Compound->HRMS Provides Molecular Formula NMR_1D 1D NMR ('H, '³C) (Functional Groups, Proton/Carbon Count) HRMS->NMR_1D Confirms Mass NMR_2D 2D NMR (COSY, HSQC, HMBC) (J-Coupling, 'H-'³C Connectivity) NMR_1D->NMR_2D Requires Deeper Connectivity Analysis X_Ray X-Ray Crystallography (Absolute Structure) NMR_2D->X_Ray If Unambiguous Proof or Solid-State Confirmation Needed Final_Structure Validated Structure NMR_2D->Final_Structure Provides High-Confidence Structure in Solution X_Ray->Final_Structure Provides Gold-Standard Proof of Structure

Caption: A typical workflow for validating the structure of a novel derivative.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry serves as the initial and most rapid checkpoint for validating a synthetic product. Its primary role is to confirm the molecular weight and elemental composition of the target molecule. For the parent compound, this compound, the expected molecular formula is C₉H₁₀N₄ with a monoisotopic mass of 174.0905 Da.[4]

Expertise & Experience: While low-resolution MS can confirm the nominal mass, it is insufficient for novel compounds. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is mandatory.[5] This is because HRMS provides a highly accurate mass measurement (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula, ruling out other potential formulas that may have the same nominal mass.

Comparative Data: MS Techniques
TechniqueInformation ProvidedStrengthsWeaknesses
Low-Resolution MS (e.g., Quadrupole) Nominal Molecular WeightFast, robust, widely availableProne to ambiguity; cannot confirm elemental composition.
High-Resolution MS (e.g., ESI-TOF) Accurate Mass (<5 ppm), Elemental FormulaUnambiguously confirms molecular formula.[5]Higher cost, requires more expertise.
Tandem MS (MS/MS) Fragmentation Pattern, Substructural InformationHelps confirm connectivity by breaking the molecule into known pieces.[6]Fragmentation can be complex to interpret.
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid is crucial for promoting protonation to form the [M+H]⁺ ion in positive ion mode ESI.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode, scanning a mass range that brackets the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-300).

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion. For the parent compound, this would be ~175.0978 m/z.

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

    • Compare the measured mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the assigned formula.

    • Analyze the isotopic pattern, which should match the theoretical pattern for the proposed formula (e.g., the A+1 peak for C₉H₁₀N₄ should be approximately 10.3% of the monoisotopic peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule in solution.[7] It provides information on the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular "skeleton." For pyrazole derivatives, 2D NMR techniques are not just helpful; they are essential for distinguishing between potential isomers.[8][9]

Trustworthiness: A complete and self-consistent set of 1D and 2D NMR data forms a self-validating system. For instance, a correlation observed in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum must be consistent with the assignments made from the ¹H, ¹³C, and Heteronuclear Single Quantum Coherence (HSQC) spectra. Any inconsistency immediately flags a potential structural misassignment.

Key Structural Questions Answered by NMR:
  • ¹H NMR: Confirms the number of unique proton environments, their integration (ratio), and their coupling patterns (neighboring protons).

  • ¹³C NMR: Confirms the number of unique carbon environments.

  • HSQC: Directly correlates each proton to its attached carbon, simplifying the assignment process.[8]

  • HMBC: Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing together the molecular fragments and confirming the substitution pattern.[9][10]

HMBC_Correlations cluster_molecule Key HMBC Correlations for Structure Confirmation Py_N1 N Py_N2 N Py_C3 C3 Py_C4 C4-H Py_C5 C5 N_Me N-CH3 N_Amine NH2 Pyr_C3 C3' Pyr_N N N_Me_p Py_C5_p N_Me_p->Py_C5_p 2J Py_C3_p N_Me_p->Py_C3_p 3J Py_C4_p Py_C4_p->Py_C5_p 2J Py_C4_p->Py_C3_p 2J Pyr_C3_p Py_C4_p->Pyr_C3_p 3J mol

Caption: Key HMBC correlations to confirm the core scaffold.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can prevent the exchange of the amine N-H protons, allowing for their observation.[8]

  • 1D ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Integrate all signals and set the integration of a known signal (e.g., the pyrazole C4-H singlet or the N-CH₃ singlet) to its expected value (1H or 3H, respectively). Verify that other integrations are consistent.

    • Analyze chemical shifts and coupling constants. The pyridine ring protons will show a characteristic set of splitting patterns.

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also highly recommended to distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent in the DEPT-135 spectrum.

  • 2D HSQC Acquisition:

    • Run a standard HSQC experiment.

    • This will produce a spectrum with cross-peaks that directly link each proton signal to its corresponding carbon signal, allowing for definitive ¹H-¹³C one-bond assignments.

  • 2D HMBC Acquisition:

    • Run a standard HMBC experiment. This is the most critical step.

    • Crucial Correlations to Verify:

      • The N-CH₃ protons (~3.6-3.9 ppm) should show a correlation to the pyrazole C5 (~148-152 ppm) and potentially C3 (~140-145 ppm), confirming the methyl group is on the nitrogen and its position.[11]

      • The pyrazole C4-H proton (~5.8-6.2 ppm) should show correlations to C3, C5, and the C3' carbon of the pyridine ring. This unequivocally establishes the connectivity between the two heterocyclic rings.

      • Protons on the pyridine ring should show correlations to other carbons within that ring, confirming their assignments.

  • Data Interpretation: Build a table of all ¹H and ¹³C chemical shifts and key HMBC correlations. The data must be entirely self-consistent to validate the proposed structure.

Illustrative NMR Data Summary (Expected Ranges)
Position¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations
N-CH₃3.6 - 3.9 (s, 3H)34 - 38C5, C3
Pyrazole C4-H5.8 - 6.2 (s, 1H)85 - 90C3, C5, Pyridine C3'
Pyrazole C3-140 - 145Pyridine H2', Pyridine H4'
Pyrazole C5-148 - 152N-CH₃, C4-H
Amine NH₂5.0 - 5.5 (br s, 2H)-C5
Pyridine Ring7.3 - 9.0 (m)123 - 150Intra-ring and to Pyrazole C3

Note: Exact shifts are highly dependent on the solvent and other substituents on the derivative.[11][12]

X-ray Crystallography: The Unambiguous Proof

When absolute, undeniable proof of structure is required, or when stereochemistry is a factor in a derivative, single-crystal X-ray crystallography is the gold standard.[13] It provides a 3D model of the molecule as it exists in the solid state, definitively showing the precise location of every atom and the bonds between them.[14]

Authoritative Grounding: An X-ray crystal structure is considered definitive proof and is often required for high-impact publications or patent filings. The resulting crystallographic information file (CIF) can be deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC), providing an authoritative and permanent record of the structure.

Comparison of Validation Techniques
MethodConfidence LevelStateInformationKey Advantage
HRMS HighGas PhaseElemental FormulaSpeed and confirmation of composition.
NMR Very HighSolutionAtomic ConnectivityDetailed structural map in a biologically relevant state (solution).[7]
X-Ray AbsoluteSolid State3D Atomic CoordinatesUnambiguous, "gold standard" proof of structure and stereochemistry.[15]
Experimental Workflow: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step): This is often the most challenging part of the process.

    • Start with highly pure (>99%) material. Impurities inhibit crystal formation.

    • Slowly evaporate a solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexane, methanol).

    • Other methods include slow cooling of a saturated solution or vapor diffusion.

    • The goal is to grow a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm).

  • Data Collection:

    • Mount a suitable crystal on a diffractometer.

    • The crystal is cooled (typically to 100 K) to minimize thermal vibration and irradiated with a monochromatic X-ray beam.

    • The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded on a detector.

  • Structure Solution and Refinement:

    • Specialized software is used to process the diffraction data to generate an electron density map of the unit cell.

    • An initial model of the molecule is fitted to the electron density map.

    • The model is then refined, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed pattern. The quality of the final structure is assessed using metrics like the R-factor (residual factor).

Conclusion

Validating the structure of this compound derivatives requires a multi-faceted, evidence-based approach. High-resolution mass spectrometry provides the foundational confirmation of the molecular formula. Comprehensive 1D and 2D NMR spectroscopy then serves as the primary tool to meticulously map the atomic connectivity in solution, with the HMBC experiment being paramount in confirming the isomeric structure. Finally, where absolute proof is necessary, single-crystal X-ray crystallography offers the definitive and unambiguous 3D structure. By synergistically applying these techniques and understanding the causality behind each experimental choice, researchers can ensure the scientific integrity of their work and build a robust, validated foundation for further drug development.

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In vitro assay validation for compounds derived from 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of in vitro assay validation methodologies for a novel compound series derived from the this compound scaffold. Pyrazole-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Our focus here is on the rigorous validation of a hypothetical lead compound, "Compound X," designed as a protein kinase inhibitor.

The journey from a promising chemical scaffold to a viable drug candidate is paved with meticulous experimental validation. The primary goal of in vitro assays in early drug discovery is to accurately measure the effect of a compound on a biological target.[3] Without robust validation, assay data can be noisy or misleading, leading to the incorrect advancement or termination of promising candidates.[4] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for establishing a self-validating system of assays that ensures data is both reproducible and physiologically relevant.

The Strategic Imperative of Assay Validation

Before delving into specific protocols, it is crucial to understand the foundational principles of assay validation. The process involves more than just generating a number; it is about building confidence in that number.[4][5] A well-validated assay is characterized by its accuracy, precision, robustness, and suitability for the intended purpose.[5] For high-throughput screening (HTS), assay quality is often assessed using the Z' factor, with values above 0.4 considered robust for screening.[6]

Our validation strategy for Compound X employs a tiered approach, moving from a simplified biochemical system to a more complex, physiologically relevant cell-based model. This cascade allows for early, rapid screening in a cost-effective manner, followed by more detailed characterization of the most promising hits.[3]

  • Primary Assay: A biochemical assay to determine the direct inhibitory effect of the compound on the purified target kinase.

  • Secondary Assay: A cell-based assay to assess the compound's activity in a biological context, confirming target engagement and evaluating cellular potency.

Primary Validation: Biochemical Kinase Inhibition Assay

Protein kinases have become major targets for drug discovery, particularly in oncology.[7][8] Biochemical kinase assays are essential for determining the intrinsic inhibitory potential of a compound against its purified enzyme target.[8] We will utilize the ADP-Glo™ Kinase Assay, a luminescence-based system that measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.[9]

Causality Behind Experimental Choices
  • Why ADP-Glo™? This format is highly sensitive, amenable to HTS, and avoids the use of radioactive materials, unlike traditional radiometric assays.[7][9] It measures kinase activity by quantifying ADP, a universal product of kinase reactions, making it broadly applicable.[8]

  • ATP Concentration: A critical parameter is the concentration of ATP used in the reaction. To ensure comparability of inhibitor potency data (IC50 values), it is recommended to perform the assay at an ATP concentration equal to the Michaelis constant (Km) for the specific kinase.[7] This provides a standardized condition for comparing different inhibitors.

  • Control Compounds: We compare our test compound, Compound X, against two critical controls:

    • Parent Scaffold (this compound): To demonstrate that our chemical modifications have successfully conferred inhibitory activity.

    • Staurosporine: A well-characterized, potent, but non-selective kinase inhibitor used as a positive control to validate assay performance.

Experimental Workflow: Biochemical IC50 Determination

G cluster_0 Compound Preparation cluster_1 Assay Plate Setup (384-well) cluster_2 Kinase Reaction & Detection CompoundX Compound X Stock SerialDilution 11-Point Serial Dilution (e.g., 10 µM to 10 pM) CompoundX->SerialDilution Parent Parent Scaffold Stock Parent->SerialDilution Staurosporine Staurosporine Stock Staurosporine->SerialDilution AddCompound Add Diluted Compounds & Controls (DMSO) SerialDilution->AddCompound AddKinase Add Kinase Enzyme + Substrate AddKinase->AddCompound Incubate1 Incubate at RT (e.g., 60 min) AddCompound->Incubate1 StartReaction Initiate Reaction (Add ATP at Km) Incubate1->StartReaction Incubate2 Incubate at RT StartReaction->Incubate2 StopReaction Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate2->StopReaction DevelopSignal Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferin/Luciferase -> Light) StopReaction->DevelopSignal ReadLuminescence Read Plate on Luminometer DevelopSignal->ReadLuminescence DataAnalysis Non-linear Regression (log(inhibitor) vs. response) Determine IC50 ReadLuminescence->DataAnalysis Calculate % Inhibition

Caption: Workflow for determining IC50 values using a biochemical kinase assay.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay
  • Compound Plating: Prepare 11-point, 3-fold serial dilutions of Compound X, the parent scaffold, and Staurosporine in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to a 384-well assay plate. Include DMSO-only wells for 0% inhibition (high signal) and wells without kinase for 100% inhibition (background) controls.

  • Kinase/Substrate Addition: Prepare a solution containing the target kinase and its specific peptide substrate in reaction buffer. Dispense into the assay plate.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiate Kinase Reaction: Add ATP at a final concentration equal to the Km of the kinase to start the reaction. Incubate for 1-2 hours at room temperature.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the resulting concentration-response curve using a four-parameter logistic equation to determine the IC50 value.

Data Summary & Comparison
CompoundTarget Kinase IC50 (nM)Assay Quality (Z' Factor)Notes
Compound X 75 0.82Potent inhibition of the target kinase.
Parent Scaffold >10,0000.81No significant activity, confirming the importance of the chemical modification.
Staurosporine 150.85Validates assay performance as a potent positive control.

Data are hypothetical and for illustrative purposes.

Secondary Validation: Cell-Based Proliferation Assay

While a biochemical assay confirms direct target inhibition, it does not guarantee efficacy in a cellular environment.[6] Cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, off-target effects, and engagement with the target in its native state.[6][10] We will use a cell line whose proliferation is known to be driven by the kinase targeted by Compound X. The CellTiter-Glo® Luminescent Cell Viability Assay will be used to measure ATP levels as an indicator of metabolically active, viable cells.

Signaling Pathway Context

In many cancers, receptor tyrosine kinases (RTKs) become constitutively active, driving downstream signaling cascades like the MAPK pathway, which ultimately promotes cell proliferation and survival. Compound X is designed to inhibit a key kinase in such a pathway.

G cluster_pathway Oncogenic Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Activates RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK (Target Kinase) RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression & Cell Proliferation ERK->Proliferation CompoundX Compound X CompoundX->MEK Inhibits

Caption: Inhibition of the MAPK signaling pathway by Compound X.

Step-by-Step Protocol: CellTiter-Glo® Assay
  • Cell Seeding: Seed a cancer cell line dependent on the target kinase into a 384-well, white, clear-bottom plate at a predetermined optimal density. Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X and control compounds. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add the CellTiter-Glo® Reagent directly to the cell culture wells. This reagent lyses the cells and provides the substrate (luciferin) for the luciferase enzyme, generating a luminescent signal proportional to the amount of ATP present.

  • Incubation & Reading: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the normalized luminescence signal against the compound concentration.

Comparative Performance in a Cellular Context
CompoundCell Proliferation EC50 (nM)Notes
Compound X 250 Demonstrates good cell permeability and on-target activity in a cellular context.
Parent Scaffold >20,000Inactive, consistent with biochemical results.
Staurosporine 50Potent but cytotoxic due to non-specific kinase inhibition.

Data are hypothetical and for illustrative purposes.

Conclusion: A Framework for Trustworthy Data

This guide outlines a robust, multi-tiered framework for the in vitro validation of novel kinase inhibitors derived from the this compound scaffold. By systematically progressing from a validated biochemical assay to a physiologically relevant cell-based model, we build a comprehensive and trustworthy dataset.

The biochemical IC50 value establishes the compound's intrinsic potency against its purified target, while the cellular EC50 value confirms that the compound can access its target within a cell and exert the desired biological effect. The observed shift in potency from the biochemical to the cellular assay (75 nM vs. 250 nM) is expected and provides valuable information about the compound's drug-like properties. This rigorous, self-validating approach ensures that only the most promising and well-characterized compounds are advanced in the drug discovery pipeline.[4][10]

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  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8-RC_yRBqmfKw-L3W9-3x60IueULjV0PapuedQExH05e_5SUGC9z3Cylrspz0RD1wKzZfMqtBMQmI2qt4qz-29zWKinyXJmdwxwYJxyjW8VJwV31vAs-owPlRsjni4_3OMhY=]

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Benchmarking New Kinase Inhibitors Against Derivatives of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the pursuit of potent and selective kinase inhibitors is a paramount objective. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets.[1] The dysregulation of their activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and migration.[1][2] The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its synthetic accessibility and favorable drug-like properties.[2][3] Specifically, derivatives of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine have shown promise as versatile templates for engaging the ATP-binding site of a range of kinases.

This guide provides a comprehensive framework for benchmarking novel kinase inhibitors against this established pyrazole-based scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of a multi-targeted pyrazole-containing inhibitor, AT9283, alongside newer generation selective inhibitors, Selpercatinib and Pralsetinib. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and position their next-generation kinase inhibitors.

The Rationale for Comparison: Understanding Kinase Inhibition Profiles

The efficacy of a kinase inhibitor is not solely defined by its potency against a primary target but also by its selectivity profile across the human kinome.[4] A promiscuous inhibitor, while potentially effective through the simultaneous disruption of multiple signaling pathways, may also lead to off-target toxicities.[4] Conversely, a highly selective inhibitor might offer a better safety profile but could be susceptible to resistance mechanisms. Therefore, a thorough benchmarking process should encompass both biochemical potency and cellular activity, as well as a broad assessment of kinase selectivity.

This guide will use AT9283 as a representative multi-targeted inhibitor containing a pyrazole core. AT9283 demonstrates potent activity against Aurora kinases, JAK2, and Abl, among others.[5][6][7] For comparison, we will examine Selpercatinib and Pralsetinib, two recently FDA-approved, highly selective inhibitors of the RET (Rearranged during Transfection) tyrosine kinase.[4][8][9] This comparison will highlight the differing pharmacological profiles of a multi-targeted versus selective inhibitors and provide a robust context for evaluating novel compounds.

Data Presentation: A Comparative Look at Inhibitor Potency and Selectivity

Table 1: Comparative Biochemical IC50 Values of Selected Kinase Inhibitors

Kinase TargetAT9283 IC50 (nM)Selpercatinib IC50 (nM)Pralsetinib IC50 (nM)
Aurora A~3>10,000>10,000
Aurora B~3>10,000>10,000
JAK21.2>1,000>1,000
JAK31.1>1,000>1,000
Abl (T315I)~5>1,000>1,000
Flt3<30~6~10
RET (wild-type)>1000.920.4
KDR (VEGFR2)~206.71.9

Data compiled from multiple sources.[5][6][7][8][10] Exact values may vary based on assay conditions.

Table 2: Comparative Cellular Activity of Selected Kinase Inhibitors

Cell LinePrimary Target(s)AT9283 IC50 (nM)Selpercatinib IC50 (nM)Pralsetinib IC50 (nM)
HCT116 (Colon)Aurora Kinases~30--
K562 (CML)BCR-Abl~20--
Ba/F3 CCDC6-RETRET fusion-~1~0.5

Data compiled from multiple sources.[10][11] Cellular IC50 values are highly dependent on the specific cell line and assay conditions.

Key Signaling Pathways

To understand the functional consequences of kinase inhibition, it is crucial to visualize the signaling pathways in which these kinases operate. The following diagrams, generated using Graphviz, illustrate the simplified signaling cascades for several key kinases targeted by pyrazole-based inhibitors and our comparator compounds.

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_cytokinesis Cytokinesis G2/M Transition G2/M Transition Aurora A Aurora A G2/M Transition->Aurora A activates PLK1 PLK1 Aurora A->PLK1 activates CDC25 CDC25 PLK1->CDC25 activates CDK1/Cyclin B CDK1/Cyclin B CDC25->CDK1/Cyclin B activates Mitotic Entry Mitotic Entry CDK1/Cyclin B->Mitotic Entry Aurora B Aurora B Histone H3 Histone H3 Aurora B->Histone H3 phosphorylates Spindle Assembly Checkpoint Spindle Assembly Checkpoint Aurora B->Spindle Assembly Checkpoint regulates Cytokinesis Cytokinesis Aurora B->Cytokinesis Chromosome Segregation Chromosome Segregation Spindle Assembly Checkpoint->Chromosome Segregation AT9283 AT9283 AT9283->Aurora A inhibits AT9283->Aurora B inhibits caption Aurora Kinase Signaling Pathway

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis and Cytokinesis.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates STAT Dimerization STAT Dimerization STAT->STAT Dimerization Gene Transcription Gene Transcription STAT Dimerization->Gene Transcription translocates to nucleus AT9283 AT9283 AT9283->JAK2 inhibits caption JAK-STAT Signaling Pathway

Caption: Simplified JAK-STAT Signaling Pathway.

BCR_Abl_Pathway BCR-Abl BCR-Abl Grb2/Sos Grb2/Sos BCR-Abl->Grb2/Sos activates PI3K PI3K BCR-Abl->PI3K activates STAT5 STAT5 BCR-Abl->STAT5 activates Ras Ras Grb2/Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Gene Transcription Gene Transcription STAT5->Gene Transcription translocates to nucleus AT9283 AT9283 AT9283->BCR-Abl inhibits caption BCR-Abl Signaling Pathway

Caption: Simplified BCR-Abl Signaling Pathway in CML.

RET_Pathway RET Fusion/Mutation RET Fusion/Mutation RAS/MAPK Pathway RAS/MAPK Pathway RET Fusion/Mutation->RAS/MAPK Pathway activates PI3K/Akt Pathway PI3K/Akt Pathway RET Fusion/Mutation->PI3K/Akt Pathway activates Proliferation Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/Akt Pathway->Survival Selpercatinib Selpercatinib Selpercatinib->RET Fusion/Mutation inhibits Pralsetinib Pralsetinib Pralsetinib->RET Fusion/Mutation inhibits caption RET Signaling Pathway

Caption: Simplified RET Signaling Pathway in Cancer.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for two fundamental assays used in kinase inhibitor benchmarking. These protocols are intended as a starting point and may require optimization for specific kinases, substrates, and cell lines.

Protocol 1: Biochemical Kinase Assay (Radiometric Filter Binding Assay)

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a quantitative measure of kinase activity.[12][13]

Workflow Diagram:

Radiometric_Assay_Workflow cluster_reaction Reaction Setup cluster_detection Detection Start Start Prepare Reagents Prepare Kinase, Substrate, Buffer, Inhibitor, and [γ-32P]ATP Kinase Reaction Incubate at 30°C Prepare Reagents->Kinase Reaction Spot on P81 Paper Spot reaction mix onto phosphocellulose paper Kinase Reaction->Spot on P81 Paper Wash Wash with phosphoric acid to remove free ATP Spot on P81 Paper->Wash Scintillation Counting Quantify incorporated radioactivity Wash->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis End End Data Analysis->End caption Radiometric Kinase Assay Workflow

Caption: Workflow for a Radiometric Kinase Assay.

Materials:

  • Recombinant kinase

  • Kinase-specific peptide or protein substrate

  • 5x Kinase Assay Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)

  • [γ-³²P]ATP (10 mCi/mL)

  • Unlabeled ATP (10 mM stock)

  • Kinase inhibitor stock solutions (in DMSO)

  • P81 phosphocellulose filter paper

  • 75 mM Phosphoric acid

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare the Kinase Reaction Master Mix (on ice): For each 25 µL reaction, prepare a master mix containing:

    • 5 µL of 5x Kinase Assay Buffer

    • Purified kinase (empirically determined optimal concentration)

    • Substrate (empirically determined optimal concentration)

    • Nuclease-free water to a final volume of 20 µL.

  • Prepare Inhibitor Dilutions: Serially dilute the test compounds and control inhibitors in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Set up the Reaction Plate:

    • Add 2.5 µL of the appropriate inhibitor dilution (or DMSO for control) to each well of a 96-well plate.

    • Add 20 µL of the Kinase Reaction Master Mix to each well.

  • Prepare the ATP Mix (on ice):

    • Dilute the unlabeled ATP stock to the desired final concentration (typically near the Km for the specific kinase).

    • Add [γ-³²P]ATP to the unlabeled ATP mix (e.g., 0.5-1.0 µCi per reaction).

  • Initiate the Kinase Reaction:

    • Add 2.5 µL of the ATP mix to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is within the linear range.

  • Stop the Reaction and Spot:

    • Stop the reaction by adding 10 µL of 75 mM phosphoric acid to each well.

    • Spot 20 µL of each reaction mixture onto a pre-labeled P81 phosphocellulose paper.

  • Washing:

    • Allow the spots to air dry completely.

    • Wash the P81 paper three to four times for 5 minutes each in a bath of 75 mM phosphoric acid.

    • Perform a final wash with acetone and let it air dry.

  • Detection and Quantification:

    • Cut out the individual spots and place them in scintillation vials.

    • Add scintillation fluid to each vial.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Kinase Activity Assay (Western Blotting for Phospho-Proteins)

This assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.[5][14][15][16][17]

Workflow Diagram:

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Blotting cluster_detection Detection Start Start Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis End End Data Analysis->End caption Phospho-Protein Western Blot Workflow

Caption: Workflow for Phospho-Protein Western Blotting.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Kinase inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of the kinase inhibitor for a predetermined time. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[16][17]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (specific to the phosphorylated target) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the total protein signal.

    • Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration and determine the cellular IC50 value.

Conclusion and Future Directions

The benchmarking of new kinase inhibitors is a multifaceted process that requires a combination of robust biochemical and cell-based assays. The pyrazole scaffold, exemplified by derivatives of this compound and multi-targeted inhibitors like AT9283, provides a valuable reference point for understanding the kinase inhibitory potential of novel compounds.

By comparing new chemical entities against both multi-targeted and highly selective inhibitors, researchers can gain a deeper understanding of their compound's mechanism of action, selectivity profile, and potential therapeutic window. The detailed protocols and comparative data presented in this guide offer a solid foundation for these critical evaluations.

Future advancements in kinase inhibitor benchmarking will likely involve the increasing use of high-throughput kinome profiling platforms and the development of more physiologically relevant cellular models, such as 3D organoids and patient-derived xenografts. These approaches will provide an even more nuanced understanding of inhibitor efficacy and will be instrumental in the continued development of next-generation targeted cancer therapies.

References

  • U.S. Food and Drug Administration. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Retrieved from [Link]

  • OmicsX. (n.d.). Approved Oncology Targeting Small Molecule Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pralsetinib. PubChem. Retrieved from [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values and selectivity index of pyrazolines 1-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A high-throughput radiometric kinase assay. PubMed Central. Retrieved from [Link]

  • Sino Biological. (n.d.). FDA-approved Protein Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Retrieved from [Link]

  • MDPI. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Selpercatinib: First approved selective RET inhibitor. PubMed. Retrieved from [Link]

  • MDPI. (2018). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clinical Review - Selpercatinib (Retevmo). NCBI Bookshelf. Retrieved from [Link]

  • WJPMR. (2024). SELPERCATINIB: A SYSTEMATIC REVIEW OF NOVEL TARGETED THERAPY FOR RET POSITIVE CANCERS. Retrieved from [Link]

  • MRC PPU. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol. Retrieved from [Link]

  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers. PubMed Central. Retrieved from [Link]

  • Drugs.com. (2026). New FDA Drug Approvals for 2026. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Resistance Mmechanisms to Pralsetinib in Patients with RET Fusion-Positive Non-Small Cell Lung Cancer (NSCLC) from the ARROW Study. Retrieved from [Link]

  • OncLive. (2022). Selpercatinib Approval in RET Fusion+ Solid Tumors Expands Tumor-Agnostic Feasibility. Retrieved from [Link]

  • OncLive. (2020). Pralsetinib Active Across RET+ Tumor Types and Gains FDA Review. Retrieved from [Link]

  • Astex Therapeutics. (2009). A Phase I Study of AT9283, an Aurora Kinase inhibitor in Patients with Refractory Solid Tumours. Retrieved from [Link]

  • Astex Therapeutics. (n.d.). Activity of the Multi-targeted Kinase Inhibitor, AT9283 on Imatinib-Resistant CML Models. Retrieved from [Link]

  • ACS Publications. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine (CAS No. 287494-25-1). As a compound frequently utilized in pharmaceutical research and drug development, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards. This guide is designed for researchers, scientists, and laboratory professionals, offering not just a set of instructions, but the scientific rationale behind them to foster a deeply ingrained culture of safety and environmental stewardship.

The core principle guiding the disposal of this compound is that it must be managed as a hazardous waste. Direct disposal to landfill or sanitary sewer systems is prohibited due to its acute toxicity. The procedures outlined below are grounded in regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and best practices in laboratory safety.[1]

Hazard Profile and Waste Characterization

Before any disposal protocol can be implemented, a thorough understanding of the compound's inherent hazards is essential. This compound is classified as acutely toxic. This classification is the primary driver for its designation as hazardous waste.

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource
CAS Number 287494-25-1[2]
Molecular Formula C₉H₁₀N₄[2]
Physical Form Solid
GHS Classification Acute Toxicity 3, Oral (H301: Toxic if swallowed)
GHS Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds
Incompatibilities Strong oxidizing agents[3]
Hazardous Decomposition Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]

This profile mandates that the compound be handled with appropriate personal protective equipment (PPE) at all times, including during disposal operations. The acute oral toxicity means that ingestion of even small amounts can be lethal, necessitating stringent containment measures.

On-Site Waste Management: From Generation to Pickup

Proper disposal begins at the point of waste generation. The following steps provide a self-validating system to ensure safety and compliance within the laboratory.

Step 1: Designate a Satellite Accumulation Area (SAA)

Federal regulations permit the temporary storage of hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[5][6]

  • Causality: Designating an SAA prevents the unnecessary transport of hazardous waste through non-laboratory areas, minimizing the risk of spills and exposure. It also ensures that those most familiar with the waste's properties are responsible for its immediate management.[6]

Step 2: Select an Appropriate Waste Container

The integrity of the waste container is critical for preventing leaks and reactions.

  • Protocol:

    • Select a container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers if there is any potential for corrosive properties, although this is not a primary hazard for this compound.[1]

    • Ensure the container is in good condition, free of cracks or defects, and has a securely fitting, leak-proof cap.[7]

    • Never use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste storage, as this can lead to accidental ingestion.[5]

Step 3: Correctly Label the Hazardous Waste Container

Proper labeling is a strict regulatory requirement and a cornerstone of safe laboratory operations. The EPA mandates that each container is clearly marked.[6][8]

  • Protocol:

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.

    • Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or formulas.

    • Indicate the associated hazards. This can be done by listing the hazard (e.g., "Toxic") or using a pictogram.[8]

    • Keep a running list of the container's contents if it is used for mixed waste (ensure all components are compatible).

Step 4: Waste Accumulation and Segregation
  • Protocol:

    • Place the labeled waste container in your designated SAA.[5]

    • Crucially, store this waste separately from incompatible materials, particularly strong oxidizing agents, to prevent potentially violent reactions. [5][9]

    • Keep the waste container securely capped at all times, except when adding waste. This prevents the release of dust or vapors and protects the contents from contamination.[5]

    • Do not overfill the container; a maximum of 90% capacity is a safe practice to allow for expansion and prevent splashing during movement.[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the decision-making and operational steps for ensuring the final, compliant disposal of this compound.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Coordination with EHS / Vendor cluster_Final Final Disposition A Waste Generated (Unused reagent, contaminated labware) B Characterize Waste (Acute Toxin, RCRA Hazardous) A->B C Select & Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C D Accumulate in SAA (Segregate from oxidizers, keep capped) C->D E Container Full or Project Complete? D->E F Contact EHS or Licensed Waste Disposal Vendor E->F Yes G Schedule Waste Pickup F->G H Prepare for Transport (Ensure container is sealed & clean) G->H I Vendor Collects Waste (Manifest is signed) H->I J Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) I->J L Receive Certificate of Disposal (Completes 'Cradle-to-Grave' Record) I->L K Final Disposal (Typically High-Temperature Incineration) J->K

Caption: Disposal workflow for this compound.

Protocol Steps:
  • Waste Classification (Self-Validation): As established, this compound is an acutely hazardous chemical waste. Under the RCRA, it must be managed from "cradle to grave" to ensure it is properly tracked until its final disposal.[6][10] Any material (e.g., paper towels, gloves, glassware) grossly contaminated with this compound must also be treated as hazardous waste.

  • Arrange for Disposal: Once the waste container is full or the project generating the waste is complete, you must arrange for its removal.

    • Action: Contact your institution’s Environmental Health and Safety (EHS or EH&S) department. They are responsible for coordinating the pickup and disposal of hazardous waste.[7]

    • If operating without an EHS office: You must contract with a licensed and insured hazardous waste disposal company.[1][11]

  • Final On-Site Preparation: Before the scheduled pickup, ensure the container is ready for transport.

    • Action: Double-check that the cap is tightly sealed. Wipe down the exterior of the container to remove any external contamination. Confirm the label is legible and complete.

  • Documentation and Transfer: During the pickup, a hazardous waste manifest will be completed. This is a legal document that tracks the waste from your facility to its ultimate destination.[6][12] Your institution's EHS representative will typically handle this, but you should be aware of its importance.

  • Ultimate Disposal Method: For organic compounds with this hazard profile, the required method of disposal is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]

    • Causality: Incineration is a destructive technology that breaks down the toxic organic molecules into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's emission control systems. This method ensures the complete destruction of the hazardous compound, preventing its release into the environment.

Prohibited Disposal Methods

To ensure absolute clarity and prevent accidental non-compliance, the following disposal methods are strictly forbidden:

  • DO NOT Dispose Down the Drain: As a toxic chemical, it can disrupt wastewater treatment processes and contaminate waterways. Only very specific, low-toxicity, and highly water-soluble substances may be considered for drain disposal, and this compound does not meet those criteria.[5]

  • DO NOT Dispose in Regular Trash: This is illegal and dangerous. It poses a significant risk of exposure to custodial staff and can lead to environmental contamination through landfill leachate.

  • DO NOT Evaporate in a Fume Hood: The intentional evaporation of volatile hazardous waste is not a permissible disposal method.[9]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding their commitment to both scientific integrity and environmental protection.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

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  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

  • National Institutes of Health. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. Available at: [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]

  • National Institutes of Health. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Available at: [Link]

  • ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

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A Researcher's Guide to the Safe Handling and Disposal of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in various research and development pipelines, 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine (CAS Number: 287494-25-1) requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed protocol for the safe use, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment

The primary and most critical hazard associated with this compound is its acute oral toxicity. It is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 3) , signified by the signal word "Danger" and the hazard statement H301: "Toxic if swallowed". This classification indicates that small doses of the substance can cause serious health effects or be fatal if ingested.

While the primary hazard is oral toxicity, other potential hazards associated with similar chemical structures include skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Therefore, a comprehensive risk assessment should assume these potential hazards and implement controls to mitigate them.

Key Hazard Information:

  • GHS Classification: Acute Toxicity, Oral (Category 3)

  • Signal Word: Danger

  • Hazard Statement (H-code): H301 (Toxic if swallowed)

  • Precautionary Statement (P-code): P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling this compound. The following table outlines the minimum required PPE. The causality behind these choices is to prevent ingestion, dermal absorption, and eye contact.

Protection Type Specific Recommendation Rationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and accidental ingestion from contaminated hands. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[5]
Eye/Face Protection Government-approved safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles of the compound.[1][5]
Skin and Body Protection Laboratory coat. Additional protective clothing may be required based on the scale of the operation.To protect skin and personal clothing from contamination.[1][5]
Respiratory Protection Not typically required for small-scale laboratory use when handled in a well-ventilated area or chemical fume hood.A government-approved respirator may be necessary for large quantities or if there is a risk of generating dust or aerosols.[5]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe gather_materials Assemble Materials (Spatula, Weigh Paper, etc.) gather_ppe->gather_materials weigh Weigh Compound gather_materials->weigh Proceed to Handling dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate After Use dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Safe Handling Workflow for this compound

Step-by-Step Protocol:

  • Preparation:

    • Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[5][6]

    • Ensure that an eyewash station and safety shower are readily accessible.[1][2]

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment (e.g., spatulas, weigh boats, solvents) before handling the compound to minimize movement and potential for spills.

  • Handling:

    • Carefully transfer the desired amount of the solid compound. Avoid creating dust.

    • Wash hands and face thoroughly after handling, even if gloves were worn.[1][5] Do not eat, drink, or smoke in the handling area.[1][6][7]

  • Storage:

    • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][5]

    • Incompatible materials include strong oxidizing agents.[1] Store away from such chemicals to prevent hazardous reactions.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • If Ingested: Immediately call a poison control center or physician. Do not induce vomiting. Rinse mouth with water.[1][7]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[1][5] If skin irritation occurs, seek medical attention.[1][2][5] Contaminated clothing should be removed and washed before reuse.[2][5]

  • If in Eyes: Rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1][2][5]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2][3] If symptoms persist, call a physician.

  • In Case of a Spill: Avoid breathing dust.[8] Use personal protective equipment.[5] For small spills, sweep up the material, place it in a suitable, closed container for disposal, and clean the area thoroughly.[8] Prevent the product from entering drains.[5]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of this compound. All waste materials must be treated as hazardous.

  • Chemical Waste: Unused material and solutions containing this compound should be disposed of as hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines. Do not dispose of it down the drain.[5]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh papers, and pipette tips, must be collected in a designated, sealed hazardous waste container for disposal.[8]

  • Empty Containers: Dispose of the container as unused product unless thoroughly decontaminated.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Enamine. (n.d.). Safety Data Sheet - this compound.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet.
  • PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
  • Fisher Scientific. (2025, December 23). Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine.
  • Fisher Scientific. (2025, December 21). 1 - Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Capot Chemical. (2026, January 2). MSDS of 1H-Pyrazole-5-methanol, 3-amino-1-methyl-.
  • Synquest Labs. (n.d.). 5-Amino-1-methyl-1H-pyrazole.
  • Labochema. (n.d.). 5 - Safety Data Sheet.
  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.